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Foundational

Technical Guide: Molecular Structure & Characterization of ent-Avibactam Sodium Salt

Introduction: The Stereochemical Imperative In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Avibactam sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative

In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Avibactam sodium (NXL104, AVE1330A) is the clinically approved


 enantiomer. Its mirror image, ent-Avibactam sodium , is the 

enantiomer.

While often categorized as a "distomer" or chiral impurity in clinical manufacturing, ent-Avibactam is a critical reference standard. It is required to validate the enantiomeric purity of the drug substance and to define the stereospecificity of the target enzyme binding pockets (e.g., KPC-2, AmpC). This guide provides a rigorous analysis of the molecular architecture, synthesis, and characterization of the ent-isomer.

Molecular Architecture & Stereochemistry

The core scaffold of ent-Avibactam is a bridged bicyclic urea ring system. Unlike beta-lactams, which rely on a strained four-membered ring, the DBO scaffold utilizes a five-membered ring fused to a six-membered ring, chemically described as 1,6-diazabicyclo[3.2.1]octan-7-one .

Structural Identity

The distinct feature of ent-Avibactam sodium is its absolute configuration at the chiral centers C2 and C5.

FeatureAvibactam (Eutomer) ent-Avibactam (Distomer)
CAS Number 1192491-61-41383814-68-3 (or 396731-20-7)
Formula


Molecular Weight 287.23 g/mol 287.23 g/mol
Configuration


Specific Rotation Negative (typically

to

)
Positive (typically

to

)
IUPAC Name Sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfateSodium [(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the specific stereochemical orientation of the functional groups in the DBO core.

EntAvibactamStructure cluster_legend Figure 1: Structural Connectivity of ent-Avibactam Sodium (2R, 5S) Core DBO Core (1,6-diazabicyclo[3.2.1]octan-7-one) C2 C2 Position (R-Configuration) Core->C2 Bridgehead C5 C5 Position (S-Configuration) Core->C5 Bridgehead Sulfate Sulfate Group (-OSO3 Na) Core->Sulfate N6 Attachment Amide Carboxamide Group (-CONH2) C2->Amide Substituent

Caption: Hierarchical decomposition of the ent-Avibactam molecule highlighting the specific (2R, 5S) chiral centers critical for differentiation from the active drug.

Synthetic Pathways & Chiral Resolution

The synthesis of ent-Avibactam typically mirrors that of Avibactam but utilizes starting materials with the opposite chirality (e.g., using D-serine derivatives instead of L-serine) or relies on the resolution of a racemic intermediate.

Synthesis Strategy

The "chiral pool" approach is most reliable for generating high-purity reference standards.

  • Starting Material: (R)-Pyroglutamic acid or D-Serine derivatives (inverting the standard route).

  • Ring Closure: Intramolecular cyclization using triphosgene to form the urea core.

  • Sulfation: Treatment with

    
     complex followed by sodium exchange (using Sodium 2-ethylhexanoate).
    
Protocol: Chiral Resolution (HPLC)

For analytical verification, separating the ent-isomer from the racemate is a standard QC workflow.

Methodology:

  • Column: Chiralpak AD-H or IC (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (70:30:0.1).

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

Note: The (2S,5R) eutomer typically elutes second on AD-H columns under these conditions, while the (2R,5S) ent-isomer elutes first. This order must be experimentally verified with a known standard.

Analytical Characterization Protocols

To certify a sample as ent-Avibactam sodium, a "Self-Validating System" of analysis is required. This involves orthogonal methods where one result confirms the other.[1]

Nuclear Magnetic Resonance (NMR)

In an achiral solvent (


 or 

), the

and

NMR spectra of ent-Avibactam are identical to Avibactam.
  • Diagnostic Signal: The bridgehead proton at C5 appears as a doublet (approx 4.0 ppm).

  • Validation: If the NMR matches the standard Avibactam spectrum perfectly, the chemical connectivity is correct. The stereochemistry must then be proven via Specific Rotation or XRD.

X-Ray Powder Diffraction (XRPD)

While enantiomers crystallize in the same space group (unless a chiral co-former is used), the diffraction pattern serves as a fingerprint for the polymorphic form.

  • Target: Crystalline Form B (hydrated sodium salt) is common.

  • Key Peaks (

    
    ):  13.0°, 16.5°, 17.2° (Characteristic of the sodium salt lattice).[2]
    
Specific Optical Rotation (SOR)

This is the definitive identification test.

  • Protocol: Dissolve 10 mg in 1 mL of water (

    
    ).
    
  • Expectation:

    • Avibactam:

      
      
      
    • ent-Avibactam:

      
      
      

Biological Implications (Structure-Activity Relationship)

The biological activity of DBO inhibitors is strictly governed by the "lock and key" fit into the serine beta-lactamase active site (e.g., KPC-2, CTX-M-15).

Mechanism of Inactivation

Avibactam functions by covalent acylation of the active site Serine-70 residue.

  • Eutomer (2S, 5R): The amide at C2 and sulfate at N6 are positioned to interact with the oxyanion hole and conserved residues (e.g., Asn132, Lys234), stabilizing the acyl-enzyme complex.

  • Distomer (2R, 5S): The inverted stereochemistry causes a steric clash. The sulfate group is misaligned with the electropositive pocket intended to stabilize the negative charge, and the carboxamide cannot effectively hydrogen bond with Asn132.

Comparative Activity Flow

The following diagram illustrates why the ent-isomer fails to inhibit the enzyme effectively compared to the eutomer.

MOA_Comparison cluster_enzyme Beta-Lactamase Active Site (Ser-70) cluster_avibactam Avibactam (2S, 5R) cluster_ent_avibactam ent-Avibactam (2R, 5S) Ser70 Serine-70 Nucleophile Avi_Bind Correct Orientation Ser70->Avi_Bind Nucleophilic Attack Ent_Bind Steric Clash / Misalignment Ser70->Ent_Bind Nucleophilic Attack (Slow) OxyHole Oxyanion Hole (Stabilization) Avi_Bind->OxyHole H-Bond Match Avi_Result Stable Acyl-Enzyme Complex (Inhibition) Avi_Bind->Avi_Result Ent_Bind->OxyHole Repulsion/Mismatch Ent_Result Weak/No Binding (No Inhibition) Ent_Bind->Ent_Result

Caption: Mechanistic divergence between Avibactam and ent-Avibactam. The (2R, 5S) geometry prevents the stabilization required for effective enzyme inhibition.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences. Link

  • PubChem. (2023).[3] "Avibactam Sodium Compound Summary." National Library of Medicine. Link

  • FDA. (2015).[4] "AVYCAZ (ceftazidime and avibactam) Prescribing Information." U.S. Food and Drug Administration.[4][5] Link

  • Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition." Antimicrobial Agents and Chemotherapy.[1][6][7][8][9] Link

  • Wang, D., et al. (2021). "Process development for Avibactam." Reaction Chemistry & Engineering. (Describing the chiral pool synthesis).

Sources

Exploratory

Technical Guide: Structural, Mechanistic, and Functional Divergence of Avibactam and ent-Avibactam Sodium

Executive Summary This technical guide delineates the critical distinctions between Avibactam (the active pharmaceutical ingredient, API) and its enantiomer, ent-Avibactam sodium . While chemically identical in atomic co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between Avibactam (the active pharmaceutical ingredient, API) and its enantiomer, ent-Avibactam sodium . While chemically identical in atomic composition (C7H10N3O6SNa), these two molecules exhibit profoundly different pharmacological profiles due to their stereochemical configuration.

For drug development professionals, the distinction is not merely academic but a Critical Quality Attribute (CQA) . Avibactam [(2S, 5R)] is a potent, reversible non-beta-lactam beta-lactamase inhibitor. In contrast, ent-Avibactam [(2R, 5S)] functions as a process impurity with negligible inhibitory activity, yet it possesses the potential to interfere with assay quantitation and requires rigorous control during Current Good Manufacturing Practice (cGMP) synthesis.

Structural & Stereochemical Basis

The core difference lies in the absolute configuration of the chiral centers at positions 2 and 5 of the diazabicyclooctane (DBO) ring.

Absolute Configuration
  • Avibactam (API): The biologically active form possesses the (2S, 5R) configuration. This specific geometry orients the carboxamide and sulfate groups to perfectly complement the active site of Class A, C, and some D beta-lactamases.

  • ent-Avibactam (Impurity): The enantiomer possesses the (2R, 5S) configuration. It is the non-superimposable mirror image of the API.

Physicochemical Comparison

While enantiomers share scalar physical properties in an achiral environment, they diverge in chiral environments (enzymes, polarized light).

PropertyAvibactam (API)ent-Avibactam (Impurity)
IUPAC Name [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Stereochemistry (2S, 5R)(2R, 5S)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Solubility (Water) > 10 mg/mL> 10 mg/mL
pKa ~1.5 (Sulfate), ~10 (Amide)Identical
Binding Affinity (

)
Nanomolar range (Target dependent)High Micromolar / Inactive

Mechanistic Divergence: The "Recyclization" Factor[6]

The efficacy of Avibactam stems from its unique mechanism of action (MoA) compared to traditional beta-lactam inhibitors (like clavulanic acid). This mechanism is strictly stereoselective.

Avibactam MoA: Reversible Covalent Inhibition[7][8][9][10]
  • Acylation: The active site Serine 70 (Ser70) of the beta-lactamase attacks the carbonyl carbon of Avibactam's urea moiety.

  • Ring Opening: The DBO ring opens, forming a covalent carbamyl-enzyme complex.

  • Recyclization (Critical Step): Unlike clavulanic acid, which hydrolyzes, Avibactam is stable. The reaction is reversible; the ring can re-close (recyclize), releasing intact Avibactam.[1][2] This allows a single molecule to inhibit multiple enzyme turnover events effectively (high residence time).

Why ent-Avibactam Fails

For ent-Avibactam, the (2R, 5S) geometry creates a steric clash within the oxyanion hole of the enzyme.

  • Misalignment: The carbonyl carbon is not optimally positioned for the nucleophilic attack by Ser70.

  • Sulfate Clash: The sulfate group, critical for mimicking the carboxylate of beta-lactams, is oriented away from the positively charged binding pocket residues (e.g., Lys234 in Class A enzymes), preventing the initial electrostatic anchoring.

Pathway Visualization

The following diagram illustrates the kinetic difference between the active inhibitor and the inactive enantiomer.

Avibactam_MoA cluster_0 Active Cycle (Avibactam) Enzyme Free Beta-Lactamase (Ser70 Active) EntAvi ent-Avibactam (2R, 5S) Enzyme->EntAvi No Binding (Steric Clash) Complex Acyl-Enzyme Complex (Covalent Bond) Enzyme->Complex + Avi (k_on) Avi Avibactam (2S, 5R) Complex->Enzyme Recyclization (k_off) caption Fig 1. Kinetic divergence: Avibactam undergoes reversible acylation; ent-Avibactam fails to bind. Hydrolysis Hydrolysis (Enzyme Regenerated, Drug Destroyed)

Experimental Protocols: Detection and Control

Because ent-Avibactam is a potential byproduct of non-stereoselective synthesis steps or racemization, its detection is mandatory. Standard C18 HPLC cannot distinguish enantiomers.

Protocol 1: Chiral Purity Analysis (HPLC)

Objective: Quantify ent-Avibactam levels (Limit: NMT 0.5%) in Avibactam Sodium API.

Methodology: This method utilizes a polysaccharide-based chiral stationary phase (CSP) which interacts differentially with the (2S, 5R) and (2R, 5S) isomers.

  • Instrumentation: HPLC system with UV detector (210 nm) or CD (Circular Dichroism) detector.

  • Column: Chiralpak AD-H or IC (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: n-Hexane (containing 0.1% TFA)

    • Solvent B: Ethanol or Isopropanol (containing 0.1% TFA)

    • Ratio: Isocratic 70:30 (A:B)

  • Sample Preparation: Dissolve 10 mg Avibactam Sodium in 10 mL Mobile Phase.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 10 µL

  • System Suitability:

    • Resolution (

      
      ) between Avibactam and ent-Avibactam must be > 1.5.
      
    • Note: The ent-isomer typically elutes before the API on Amylose columns, but this must be confirmed with a racemic standard.

Protocol 2: In Vitro Inhibitory Verification (Nitrocefin Assay)

Objective: Functionally verify the inactivity of the ent-isomer compared to the API.

Reagents:

  • Recombinant TEM-1 or AmpC Beta-lactamase.

  • Nitrocefin (Chromogenic substrate).

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.0.

Workflow:

  • Preparation: Prepare serial dilutions of Avibactam and ent-Avibactam (0.1 nM to 10 µM).

  • Incubation: Mix enzyme (10 nM final) with inhibitor dilutions. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add Nitrocefin (100 µM final).

  • Measurement: Monitor absorbance at 486 nm (hydrolysis of Nitrocefin) kinetically for 5 minutes.

  • Calculation: Plot

    
     (initial velocity) vs. [Inhibitor].
    
    • Expectation: Avibactam will show an

      
       in the low nanomolar range. ent-Avibactam should show no significant reduction in 
      
      
      
      up to high micromolar concentrations.

Synthetic Origin & Control Strategy[5]

The chirality of Avibactam is usually established early in the synthesis, often starting from a chiral pool amino acid (like L-ornithine or L-pyroglutamic acid) or via an asymmetric enzymatic resolution.

Control Strategy Diagram

The following flowchart outlines where the enantiomer is generated and how it is removed.

Control_Strategy Start Starting Material (e.g., 5-hydroxy-pipecolic acid) Step1 Step 1: Ring Closure (Formation of DBO Core) Start->Step1 Risk Risk Point: Racemization or Non-Stereoselective Reaction Step1->Risk Crude Crude Avibactam (Contains API + ent-Isomer + Diastereomers) Risk->Crude Yields Mixture Resolution Chiral Resolution / Purification (Crystallization or Chiral Salt Formation) Crude->Resolution Testing QC Testing (Chiral HPLC) Resolution->Testing Final Final API Release (>99.5% e.e.) Testing->Final Pass Reject Reject Batch Testing->Reject Fail caption Fig 2. Manufacturing control strategy to ensure enantiomeric purity.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][3][4] Proceedings of the National Academy of Sciences, 109(29), 11663-11668. [Link]

  • Lahiri, S. D., et al. (2014).[5] "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance."[1][3] Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • Lagacé-Wiens, P., et al. (2014). "Ceftazidime-avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections." Core Evidence, 9, 13-25. [Link]

  • FDA Access Data. (2015). "AVYCAZ (ceftazidime and avibactam) Injection Approval Package - Chemistry Review." [Link]

  • Wang, D., et al. (2016). "Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition." Organic & Biomolecular Chemistry, 14, 5535-5545. [Link]

Sources

Foundational

Stereochemical Properties of ent-Avibactam Sodium: Technical Guide

This guide provides an in-depth technical analysis of the stereochemical properties of ent-Avibactam sodium , the enantiomer of the approved β-lactamase inhibitor Avibactam sodium. It is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical properties of ent-Avibactam sodium , the enantiomer of the approved β-lactamase inhibitor Avibactam sodium. It is designed for researchers and drug development professionals focusing on impurity profiling, chiral resolution, and structure-activity relationships (SAR) within the diazabicyclooctane (DBO) class.

Executive Summary

Avibactam sodium (NXL-104, AVE1330A) is a non-β-lactam β-lactamase inhibitor with a rigid diazabicyclooctane (DBO) scaffold. Its potent activity against Class A, C, and some Class D β-lactamases is strictly dependent on its specific absolute configuration: (2S, 5R) .

ent-Avibactam sodium is the mirror-image enantiomer, possessing the (2R, 5S) configuration. While often commercially available as a reference standard for chiral purity analysis, it lacks the biological efficacy of the eutomer (active drug) due to the chiral nature of the target enzymes. This guide delineates the structural, synthetic, and analytical distinctions between the two isomers.

Structural Analysis & Absolute Configuration

The pharmacological activity of Avibactam is derived from its ability to mimic the transition state of the acylation step in β-lactam hydrolysis. This mimicry requires precise spatial arrangement of the C7 carbonyl and the C6 sulfate group.

Stereochemical Assignment
  • Active Pharmaceutical Ingredient (API): Avibactam Sodium[1][2]

    • Configuration: (2S, 5R)

    • Optical Rotation: Levorotatory (-)

    • Chemical Name: Sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate.[3]

  • Enantiomer (Impurity/Reference): ent-Avibactam Sodium[4][5]

    • Configuration: (2R, 5S)

    • Optical Rotation: Dextrorotatory (+)

    • Role: Chiral impurity (must be controlled < 0.15% in API).

Structural Visualization

The following diagram contrasts the spatial arrangement of the bridgehead nitrogen and the functional groups.

AvibactamStereochemistry cluster_0 Active Drug (Eutomer) cluster_1 Enantiomer (Distomer) Avi Avibactam Sodium (2S, 5R) Rotation: (-) Target Target: Serine Beta-Lactamase (Chiral Pocket) Avi->Target High Affinity Binding (Covalent Acylation) EntAvi ent-Avibactam Sodium (2R, 5S) Rotation: (+) Avi->EntAvi Enantiomers (Mirror Images) EntAvi->Target No Binding Inactive Steric Clash No Inhibition EntAvi->Inactive

Figure 1: Stereochemical relationship and biological interaction logic between Avibactam and ent-Avibactam.

Synthetic Pathways and Chiral Control

The synthesis of Avibactam is a multi-step process where the establishment of the (2S, 5R) stereochemistry is critical. ent-Avibactam arises primarily from the failure of chiral resolution steps or racemization during the formation of the bicyclic urea core.

Key Chiral Resolution Step

The chirality is typically established early in the synthesis, often at the substituted piperidine stage. A common method involves the resolution of the intermediate ethyl 5-benzyloxyamino-piperidine-2-carboxylate .

  • Resolution Agent: Oxalic acid or enzymatic resolution (Lipase).

  • Process: The racemic piperidine intermediate is treated to selectively crystallize the (2S, 5R) isomer (often as an oxalate salt).

  • Risk Point: Incomplete resolution leads to the carryover of the (2R, 5S) precursor, which is carried through the subsequent cyclization (urea formation with triphosgene) and sulfation steps to form ent-Avibactam.

Synthesis Workflow Comparison
StepAvibactam Route (2S, 5R)ent-Avibactam Route (2R, 5S)
Starting Material 5-hydroxypiperidine-2-carboxylateSame (Racemic)
Resolution Isolation of (2S, 5R) -isomer via crystallizationIsolation of (2R, 5S) -isomer (or failure to remove it)
Cyclization Formation of [3.2.1] bridgeFormation of enantiomeric [3.2.1] bridge
Sulfation Reaction with SO3[6]·NMe3 complexSame reaction
Final Salt Avibactam Sodium ent-Avibactam Sodium

Physicochemical & Analytical Characterization

Distinguishing ent-Avibactam from the active drug requires chiral specific methods, as they share identical scalar physical properties (boiling point, solubility, refractive index) in achiral environments.

Chiral HPLC Protocol

To quantify ent-Avibactam levels in a batch of Avibactam sodium, a validated Chiral HPLC method is required.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC; Amylose or Cellulose derivatives).

  • Mobile Phase: Polar Organic Mode (e.g., Acetonitrile/Methanol/Ethanol with 0.1% DEA or TFA).

  • Detection: UV at 210-220 nm.

  • Elution Order: Typically, the enantiomers will have distinct retention times. The elution order (Eutomer vs. Distomer) must be determined experimentally for the specific column used.

Optical Rotation Data

Polarimetry serves as a quick identity test but is insufficient for trace impurity quantification.

  • Avibactam Sodium:

    
     to 
    
    
    
    (concentration dependent, in water).
  • ent-Avibactam Sodium:

    
     to 
    
    
    
    .

Technical Note: Some vendor catalogs list "AVE1330A" as a synonym for ent-Avibactam. This is technically incorrect. AVE1330A and NXL-104 are codes for the active (2S, 5R) drug. Ensure you verify the CAS number and specific rotation before purchasing reference standards.

  • Avibactam Sodium CAS: 1192491-61-4

  • ent-Avibactam Sodium CAS: 396731-20-7 (often cited for the generic or enantiomer, verify specific listings).

Biological Implications[1][8][9]

The mechanism of action of Avibactam is highly stereospecific. It functions as a covalent, reversible inhibitor of serine β-lactamases.

Binding Mechanism (Eutomer)
  • Recognition: The (2S, 5R) scaffold positions the C2-carboxamide to hydrogen bond with conserved residues (e.g., Asn132 in Class A enzymes).

  • Acylation: The Ser70 nucleophile attacks the C7 carbonyl.

  • Ring Opening: The urea ring opens, but the sulfate remains bound, preventing hydrolysis and allowing recyclization (reversibility).

Inactivity of ent-Avibactam

The (2R, 5S) configuration of ent-Avibactam creates a "mismatch" with the chiral protein environment of the β-lactamase active site.

  • Steric Clash: The bridgehead nitrogen and the sulfate group are oriented in the opposite direction relative to the protein backbone.

  • Loss of H-Bonding: The critical interactions required to position the molecule for nucleophilic attack are absent.

  • Result: The ent-isomer is effectively inert against most target enzymes (TEM-1, KPC-2, AmpC), making it a non-contributing impurity that dilutes potency.

References

  • PubChem. Avibactam Sodium Compound Summary. National Library of Medicine. Available at: [Link]

  • FDA. Avibactam Sodium - Substance Registration System. U.S. Food and Drug Administration.[7][8] Available at: [Link]

  • Ehmann, D. E., et al. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 2013. Available at: [Link]

  • Lahiri, S. D., et al. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 2014. Available at: [Link]

Sources

Exploratory

Unveiling the Enantiomeric Enigma: A Technical Guide to the Mechanistic Interrogation of ent-Avibactam

Foreword: The Imperative of Stereochemistry in β-Lactamase Inhibition The relentless evolution of bacterial β-lactamases constitutes a formidable challenge to the enduring efficacy of β-lactam antibiotics. The advent of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stereochemistry in β-Lactamase Inhibition

The relentless evolution of bacterial β-lactamases constitutes a formidable challenge to the enduring efficacy of β-lactam antibiotics. The advent of β-lactamase inhibitors (BLIs) has been a cornerstone of our counteroffensive, with avibactam, a non-β-lactam diazabicyclooctane (DBO) inhibitor, representing a significant breakthrough. Avibactam's unique reversible covalent mechanism of action has expanded our arsenal against a wide spectrum of serine β-lactamases, including Ambler Class A, C, and some Class D enzymes.[1][2][3]

However, the principles of stereochemistry dictate that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Avibactam possesses a specific stereochemistry that is critical to its inhibitory prowess. Its enantiomer, ent-avibactam, presents a compelling scientific question: does the mirror image retain the remarkable inhibitory properties of the parent compound? Understanding the mechanism of action of ent-avibactam is not merely an academic exercise; it is a crucial step in delineating the structure-activity relationships that govern DBO inhibitors, which can guide the design of future, more potent BLIs.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the mechanism of action of ent-avibactam. By leveraging the well-established mechanistic playbook of avibactam as a comparator, this guide offers a robust, field-proven roadmap for the holistic evaluation of novel BLIs. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system to ensure scientific integrity and generate trustworthy, reproducible data.

I. Foundational Principles: The Avibactam Paradigm

Before embarking on the study of ent-avibactam, a thorough understanding of avibactam's mechanism of action is paramount. Avibactam inhibits serine β-lactamases through a two-step process:

  • Acylation: The catalytic serine residue in the β-lactamase active site attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the DBO ring and the formation of a stable, covalent carbamyl-enzyme intermediate.[1][4]

  • Deacylation (Recyclization): Unlike traditional β-lactam-based inhibitors that are hydrolyzed and inactivated, the avibactam-enzyme adduct is remarkably stable.[5] Deacylation occurs through a slow recyclization process where the DBO ring reforms, releasing the intact, active avibactam molecule.[6] This reversibility contributes to its sustained inhibitory effect.[6]

Our investigation into ent-avibactam will seek to answer the following key questions:

  • Does ent-avibactam form a covalent adduct with serine β-lactamases?

  • If so, what are the kinetics of acylation and deacylation compared to avibactam?

  • How does the stereochemistry of ent-avibactam affect its binding orientation and interactions within the β-lactamase active site?

  • Does the inhibition of β-lactamase activity by ent-avibactam translate to the potentiation of β-lactam antibiotic activity against resistant bacteria?

To address these questions, we will employ a multi-pronged approach encompassing biochemical assays, biophysical characterization, and microbiological evaluation.

II. Biochemical Interrogation: Quantifying Inhibitory Potency

The initial assessment of a novel BLI involves quantifying its interaction with purified β-lactamase enzymes. This is achieved through detailed kinetic studies.

A. Rationale for Kinetic Parameter Determination

The inhibitory potential of ent-avibactam against a panel of clinically relevant β-lactamases (e.g., TEM-1, CTX-M-15, KPC-2, AmpC, OXA-48) should be determined and compared to avibactam. The key kinetic parameters to be measured are:

  • Ki (Inhibition Constant): Represents the affinity of the inhibitor for the enzyme. A lower Ki value indicates a tighter binding inhibitor.

  • k2/Ki (Acylation Efficiency): This second-order rate constant reflects how efficiently the inhibitor acylates the enzyme.

  • koff (Deacylation Rate Constant): Describes the rate at which the covalent adduct breaks down (recyclizes in the case of avibactam). A lower koff indicates a more stable adduct and longer duration of inhibition.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of inhibitor required to reduce the rate of the enzymatic reaction by 50%. While useful for initial screening, it is dependent on substrate concentration and should be followed by more detailed kinetic analysis.

B. Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Biochemical Assays cluster_output Output P1 Purify β-lactamase enzymes A1 IC50 Determination: - Vary inhibitor concentration - Fixed enzyme and substrate concentration P1->A1 A2 Determination of k2/Ki and koff: - Pre-incubation of enzyme and inhibitor - Monitor substrate hydrolysis over time P1->A2 P2 Synthesize/acquire ent-Avibactam & Avibactam P2->A1 P2->A2 P3 Prepare chromogenic substrate (e.g., Nitrocefin) P3->A1 P3->A2 A3 Data Analysis: - Non-linear regression fitting - Michaelis-Menten kinetics A1->A3 A2->A3 O1 Comparative Kinetic Parameters Table A3->O1

Caption: Workflow for biochemical kinetic analysis of ent-avibactam.

C. Detailed Protocol: Determination of k2/Ki and koff

This protocol is adapted for a 96-well plate format using a spectrophotometer to monitor the hydrolysis of a chromogenic substrate like nitrocefin.

Materials:

  • Purified β-lactamase enzyme (e.g., CTX-M-15)

  • ent-Avibactam and Avibactam stock solutions in appropriate buffer (e.g., PBS)

  • Nitrocefin stock solution in DMSO

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • In a microplate, add a fixed concentration of β-lactamase enzyme to varying concentrations of ent-avibactam or avibactam.

    • Incubate the enzyme-inhibitor mixture for different time intervals (e.g., 0, 5, 15, 30, 60 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction:

    • To initiate the reaction, add a saturating concentration of nitrocefin to each well.

  • Kinetic Measurement:

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 490 nm over time in a kinetic mode.

  • Data Analysis:

    • Plot the observed rate of hydrolysis as a function of the pre-incubation time for each inhibitor concentration.

    • Fit the data to a pseudo-first-order equation to determine the observed rate constant (kobs) for each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration. The slope of this line represents k2/Ki.

    • To determine koff, incubate the enzyme with a high concentration of the inhibitor to allow for complete acylation. Then, dilute the mixture to a point where the free inhibitor concentration is negligible and monitor the return of enzymatic activity over time. The rate of return of activity corresponds to koff.

D. Anticipated Data Summary

The results of the kinetic studies should be summarized in a table for clear comparison between ent-avibactam and avibactam against a panel of β-lactamases.

β-LactamaseInhibitorIC50 (µM)k2/Ki (M-1s-1)koff (s-1)
CTX-M-15 AvibactamValue1.0 x 105[7]Value
ent-AvibactamExperimental ValueExperimental ValueExperimental Value
KPC-2 AvibactamValueValueValue
ent-AvibactamExperimental ValueExperimental ValueExperimental Value
AmpC AvibactamValue>103[7]Value
ent-AvibactamExperimental ValueExperimental ValueExperimental Value
OXA-48 AvibactamValueValueValue
ent-AvibactamExperimental ValueExperimental ValueExperimental Value

III. Biophysical Characterization: Visualizing the Interaction

While kinetic data provide a quantitative measure of inhibition, biophysical techniques offer a visual and structural understanding of the enzyme-inhibitor interaction.

A. Rationale for Structural and Mass Analysis
  • X-ray Crystallography: This technique provides an atomic-level three-dimensional structure of the β-lactamase in complex with ent-avibactam. This will reveal the covalent bond formation, the precise orientation of the inhibitor in the active site, and the specific amino acid residues involved in binding. Comparing this structure to that of the avibactam-enzyme complex will highlight any stereochemistry-dependent differences in binding mode.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the formation of a covalent adduct between the enzyme and ent-avibactam by detecting the expected mass increase of the protein.[5][8] It can also be used to assess the stability of this adduct over time and to identify any potential degradation products.[9]

B. Experimental Workflow for Biophysical Analysis

G cluster_prep Preparation cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography cluster_output Output P1 Purify β-lactamase MS1 Incubate enzyme with inhibitor P1->MS1 X1 Co-crystallize enzyme with inhibitor or soak inhibitor into enzyme crystals P1->X1 P2 Synthesize/acquire ent-Avibactam P2->MS1 P2->X1 MS2 Desalt and prepare sample for ESI-MS MS1->MS2 MS3 Analyze mass shift to confirm covalent adduct MS2->MS3 O1 Mass spectrum confirming adduct formation MS3->O1 X2 Collect X-ray diffraction data X1->X2 X3 Solve and refine the 3D structure X2->X3 O2 3D structure of enzyme-inhibitor complex X3->O2 G cluster_prep Preparation cluster_mic MIC Determination (CLSI Guidelines) cluster_output Output P1 Select panel of β-lactamase-producing bacterial strains M2 Inoculate with standardized bacterial suspension P1->M2 P2 Prepare β-lactam antibiotic and inhibitor stock solutions M1 Prepare serial dilutions of β-lactam antibiotic with and without a fixed concentration of ent-Avibactam P2->M1 M1->M2 M3 Incubate under appropriate conditions M2->M3 M4 Determine MIC as the lowest concentration with no visible growth M3->M4 O1 Comparative MIC Table M4->O1

Sources

Foundational

An In-Depth Technical Guide to ent-Avibactam Sodium Salt: Core Identifiers, Stereoselective Synthesis, and Analytical Methodologies

This guide provides a comprehensive technical overview of ent-Avibactam sodium salt, the enantiomer of the clinically significant β-lactamase inhibitor, Avibactam. Intended for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ent-Avibactam sodium salt, the enantiomer of the clinically significant β-lactamase inhibitor, Avibactam. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the critical identifiers, stereoselective synthetic considerations, mechanism of action, and essential analytical and biological evaluation techniques pertinent to this compound.

Core Identification and Physicochemical Properties

ent-Avibactam sodium salt is the mirror image of Avibactam sodium, a potent, broad-spectrum, non-β-lactam β-lactamase inhibitor.[1] Understanding its distinct identifiers is fundamental for research, synthesis, and regulatory purposes.

IdentifierValueSource(s)
CAS Number 396731-20-7[1]
Chemical Name Sulfuric acid, mono((1R,2S,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl) ester, sodium salt (1:1), rel[1]
Synonyms ent-Avibactam Sodium Salt[1]
Molecular Formula C₇H₁₀N₃NaO₆S[1][2]
Molecular Weight 287.22 g/mol [1][2]
Stereochemistry Enantiomer of Avibactam[1]

Caption: Core Identifiers and Physicochemical Properties of ent-Avibactam Sodium Salt.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. While specific synthetic routes for ent-Avibactam are not extensively detailed in publicly available literature, the principles of its synthesis can be inferred from the well-documented stereoselective synthesis of Avibactam. The key challenge lies in establishing the correct stereochemistry at the three chiral centers of the diazabicyclo[3.2.1]octane core.

A logical synthetic approach would mirror that of Avibactam, employing a chiral starting material or a key chiral resolution step. Patents describing the synthesis of Avibactam often utilize starting materials like (S)-pyroglutamic acid to set the stereochemistry. A plausible route to ent-Avibactam would therefore commence with (R)-pyroglutamic acid.

A generalized synthetic workflow is depicted below:

ent_Avibactam_Synthesis Start (R)-Pyroglutamic Acid (Chiral Pool Starting Material) Intermediate1 Multi-step Conversion to Chiral Piperidine Intermediate Start->Intermediate1 Chirality Transfer Intermediate2 Formation of Diazabicyclo[3.2.1]octane Core Intermediate1->Intermediate2 Cyclization Intermediate3 Introduction of Carboxamide Group Intermediate2->Intermediate3 Functionalization Intermediate4 Sulfation of Bridgehead Nitrogen Intermediate3->Intermediate4 Key Sulfation Step Final ent-Avibactam Sodium Salt Intermediate4->Final Salt Formation

Caption: Generalized Stereoselective Synthesis of ent-Avibactam.

Key Synthetic Considerations:

  • Chiral Resolution: An alternative to a chiral pool starting material is the resolution of a racemic intermediate. Enzymatic resolution, for instance using a lipase, has been reported in the synthesis of Avibactam intermediates and could be adapted.

  • Stereocontrol: Each reaction step must be carefully controlled to maintain the desired stereochemistry and prevent epimerization.

  • Protecting Groups: The use of appropriate protecting groups for amine and carboxylic acid functionalities is crucial throughout the synthesis.

  • Sulfation: The final sulfation step is critical and often employs a sulfur trioxide-pyridine complex or a similar sulfating agent.

Mechanism of Action: A Mirror Image Inhibitor

ent-Avibactam, as the enantiomer of Avibactam, is expected to function as a β-lactamase inhibitor. Avibactam's mechanism is well-characterized; it is a covalent, reversible inhibitor of a wide range of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[3]

The inhibitory process proceeds as follows:

  • Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the urea moiety in ent-Avibactam. This leads to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Reversibility: Unlike many other β-lactamase inhibitors which are suicide inhibitors, the reaction with Avibactam is reversible. The intact inhibitor can be slowly released from the enzyme active site through a process of recyclization.[3] This reversible nature contributes to its efficiency, as one molecule of the inhibitor can inactivate multiple enzyme molecules.

Mechanism_of_Action E_I β-Lactamase (E) + ent-Avibactam (I) E_I_Complex Non-covalent Michaelis Complex [E·I] E_I->E_I_Complex k_on Acyl_Enzyme Covalent Acyl-Enzyme Intermediate [E-I'] E_I_Complex->Acyl_Enzyme k_acyl (fast) Acyl_Enzyme->E_I_Complex k_deacyl (slow, recyclization)

Caption: Reversible Covalent Inhibition of β-Lactamase by ent-Avibactam.

While it is presumed that ent-Avibactam shares this mechanism, the stereochemistry of the molecule is critical for its interaction with the chiral environment of the enzyme's active site. It is highly probable that there are significant differences in the binding affinity and inhibitory potency (IC₅₀ values) between Avibactam and ent-Avibactam against various β-lactamases. However, direct comparative studies are not widely available in the public domain.

Analytical Characterization and Quality Control

The rigorous analytical characterization of ent-Avibactam sodium salt is imperative to confirm its identity, purity, and stereochemical integrity.

Spectroscopic and Crystallographic Analysis
Analytical TechniquePurpose and Expected Information
¹H and ¹³C NMR Provides detailed information on the chemical structure and connectivity of the molecule. The spectra of ent-Avibactam and Avibactam in a non-chiral solvent will be identical. Chiral shift reagents or chiral solvents would be required to distinguish them by NMR.
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the carbonyl of the urea, the amide, and the sulfate group.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, unambiguously determining its absolute stereochemistry.
Circular Dichroism (CD) A crucial technique for distinguishing between enantiomers. ent-Avibactam and Avibactam will produce mirror-image CD spectra, providing a powerful tool for confirming the enantiomeric identity and assessing enantiomeric purity.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. For ent-Avibactam, two key HPLC methods are essential:

  • Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity of the sample by separating it from any synthesis-related impurities or degradation products.

  • Chiral HPLC: Essential for determining the enantiomeric purity. This method uses a chiral stationary phase to separate ent-Avibactam from Avibactam, allowing for the quantification of any enantiomeric contamination.

Illustrative RP-HPLC Protocol for Purity Determination:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 260 nm).

  • Sample Preparation: Dissolve a known concentration of ent-Avibactam sodium salt in the mobile phase or a suitable solvent.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Biological Evaluation: In Vitro Assays

The biological activity of ent-Avibactam as a β-lactamase inhibitor is evaluated through a series of in vitro assays.

β-Lactamase Inhibition Assay

This assay directly measures the ability of ent-Avibactam to inhibit the activity of purified β-lactamase enzymes.

Protocol Outline:

  • Reagents: Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15, AmpC), a chromogenic β-lactam substrate (e.g., nitrocefin), and various concentrations of ent-Avibactam.

  • Procedure: a. Pre-incubate the β-lactamase enzyme with different concentrations of ent-Avibactam for a defined period. b. Initiate the reaction by adding the nitrocefin substrate. c. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Susceptibility Testing (AST)

The ultimate measure of a β-lactamase inhibitor's efficacy is its ability to restore the activity of a β-lactam antibiotic against resistant bacteria. This is assessed using AST methods like broth microdilution.

Broth Microdilution Protocol for MIC Determination:

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), a β-lactam antibiotic (e.g., ceftazidime), ent-Avibactam, and a standardized bacterial inoculum of a β-lactamase-producing strain.

  • Procedure: a. Prepare a two-fold serial dilution of the β-lactam antibiotic in the microtiter plate. b. To each well, add a fixed concentration of ent-Avibactam (typically 4 µg/mL for Avibactam). c. Inoculate each well with the bacterial suspension. d. Incubate the plates at 35-37°C for 16-20 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the β-lactam antibiotic (in the presence of ent-Avibactam) that completely inhibits visible bacterial growth.

A significant reduction in the MIC of the antibiotic in the presence of ent-Avibactam compared to the antibiotic alone would confirm its activity as a β-lactamase inhibitor.

Conclusion

ent-Avibactam sodium salt, as the enantiomer of a clinically vital β-lactamase inhibitor, represents a compound of significant interest for research into the stereochemical requirements of β-lactamase inhibition. While its synthesis can be approached through established principles of stereoselective chemistry, a thorough understanding of its unique biological and physicochemical properties requires direct experimental investigation. The analytical and biological protocols outlined in this guide provide a robust framework for the comprehensive evaluation of ent-Avibactam, paving the way for a deeper understanding of its potential role in combating antibiotic resistance.

References

  • Pharmaffiliates. ent-Avibactam Sodium Salt. [Link]

  • Pharmaffiliates. avibactam sodium and its Impurities. [Link]

  • Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713. [Link]

  • ResearchGate. Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate. [Link]

  • Google Patents. CN108239089B - Method for synthesizing avibactam sodium.
  • ResearchGate. (PDF) Avibactam and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. [Link]

  • AIR Unimi. Ab Initio Spectroscopic Investigation of Pharmacologically Relevant Chiral Molecules: The Cases of Avibactam, Cephems. [Link]

Sources

Exploratory

Thermodynamic Architecture of Avibactam Enantiomers: Stability, Solvation, and Binding Kinetics

This comprehensive technical guide details the thermodynamic properties, stereochemical stability, and binding kinetics of Avibactam, focusing on the active (2S,5R) enantiomer and its sodium salt form. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the thermodynamic properties, stereochemical stability, and binding kinetics of Avibactam, focusing on the active (2S,5R) enantiomer and its sodium salt form.

Executive Summary

Avibactam (NXL-104) represents a paradigm shift in


-lactamase inhibition, utilizing a non-

-lactam diazabicyclooctane (DBO) scaffold. Unlike suicide inhibitors (e.g., clavulanate) that undergo irreversible fragmentation, Avibactam operates via a thermodynamically reversible acylation-recyclization mechanism. This guide analyzes the thermodynamic landscape of Avibactam, distinguishing the properties of the active (2S,5R) enantiomer from theoretical impurities, and detailing the solid-state thermodynamics of its sodium salt.

Stereochemical Thermodynamics

Avibactam contains two chiral centers at positions C2 and C5. The active pharmaceutical ingredient (API) is the pure (2S,5R) enantiomer.

Enantiomeric Stability & Purity

The (2S,5R) configuration is thermodynamically selected not just for its biological affinity but for the specific ring strain required for the reversible ring-opening mechanism.

  • Active Isomer: (2S,5R)-Avibactam.[1][2][3]

  • Enantiomer: (2R,5S)-Avibactam (Inactive impurity).

  • Diastereomers: (2S,5S) and (2R,5R) (Synthetic impurities).

Thermodynamic Rationale for Chirality: The rigidity of the [3.2.1] bicyclic system imposes a high energy barrier to epimerization. Unlike flexible linear molecules, the bridgehead nitrogen and the amide constraint prevent facile racemization under physiological conditions. The synthesis relies on thermodynamic resolution (e.g., enzymatic resolution of intermediates like cis-5-hydroxy-L-pipecolic acid) to secure the (2S,5R) geometry.

Synthetic Resolution Thermodynamics

The separation of the (2S,5R) enantiomer during synthesis often utilizes diastereomeric salt formation or enzymatic resolution.

  • Mechanism: Difference in Lattice Energy (

    
    ) between diastereomeric salts.
    
  • Protocol: Use of chiral resolving agents (e.g., tartaric acid derivatives) where the (2S,5R)-intermediate forms a less soluble, lower energy crystal lattice compared to the (2R,5S) counterpart.

Solid-State Thermodynamics: Polymorphism & Hydration

Avibactam Sodium exhibits complex polymorphism driven by hydration thermodynamics. The stability of these forms is a function of water activity (


) and temperature.
Crystal Forms and Stability
FormHydration StateThermodynamic StabilityCharacteristics
Form A MonohydrateMetastable/Stable Common commercial form; stable at ambient RH.
Form B AnhydrousUnstableHygroscopic; converts to A or E upon moisture exposure.
Form D AnhydrousMetastableDifficult to filter; kinetically trapped form.
Form E DihydrateMost Stable Thermodynamic sink at high

(>0.6).
Hydration Isotherms

The transition between forms is governed by the Gibbs free energy of hydration (


).


  • Low Humidity (

    
    ):  Entropic penalty of water ordering dominates; Anhydrous Form B is favored.
    
  • Ambient Humidity (

    
    ):  Enthalpic gain from H-bonding stabilizes Monohydrate Form A.
    
  • High Humidity (

    
    ):  Dihydrate Form E becomes the global minimum.
    

Experimental Insight: The transformation from Form B


 Form A is exothermic, driven by the formation of water bridges within the crystal lattice that lower the total potential energy.
Thermal Properties
  • Melting Point: >208°C (with decomposition).

  • Lattice Energy: High, indicative of strong ionic interactions between the Sodium cation (

    
    ) and the Sulfate/Amide oxygen anions.
    

Solution Thermodynamics

Solubility Profile

Avibactam is administered as a sodium salt, rendering it highly soluble in polar solvents due to high solvation enthalpy (


).
  • Water Solubility: >140 mg/mL (Freely Soluble).[1]

  • DMSO Solubility: ~87–257 mg/mL.

  • Ethanol Solubility: Insoluble (High lattice energy overcomes weak solvation).

Ionization & pKa

Avibactam is an anionic species at physiological pH.

  • Sulfate Group (

    
    ):  Strongly acidic (
    
    
    
    ). Permanently ionized.
  • Amide/Urea Nitrogen: Non-basic due to resonance delocalization.

  • Thermodynamic Consequence: The molecule exists as a stable anion, preventing zwitterionic aggregation and ensuring high aqueous solubility.

Binding Thermodynamics: The Reversible Mechanism

The clinical efficacy of Avibactam stems from its unique thermodynamic binding profile with


-lactamases (e.g., KPC-2, CTX-M-15).
The Recyclization Energy Landscape

Unlike clavulanate (suicide inhibition), Avibactam undergoes a reversible acylation.

  • Acylation (Covalent Bond Formation): The serine nucleophile of the enzyme attacks the carbonyl of Avibactam. Ring opening occurs.[4][5] This state is a deep thermodynamic well (Low

    
    ).
    
  • Deacylation (Recyclization): Instead of hydrolysis (water attack), the intramolecular amine of Avibactam attacks the acyl-enzyme bond. The ring closes, reforming Avibactam.

  • Thermodynamic Driver: The recyclization is kinetically favored over hydrolysis because the reformation of the [3.2.1] ring restores a preferred conformational energy state compared to the hydrolyzed product.

Binding Constants:

  • 
     (Dissociation Constant):  Nanomolar range (e.g., ~5–80 nM).
    
  • 
    :  Highly exergonic, driven by both enthalpy (covalent bond) and entropy (displacement of active site water).
    
Host-Guest Thermodynamics (Cyclodextrins)

Avibactam forms inclusion complexes with


-Cyclodextrin (

-CD) to enhance stability or detection.
  • 
    :  -3.64 kcal/mol.[6]
    
  • Driving Force: Van der Waals interactions and hydrophobic effect (expulsion of high-energy water from the CD cavity).

Visualization of Thermodynamic Pathways

Polymorph Stability Diagram

This diagram illustrates the stability ranking of Avibactam Sodium forms based on water activity (


).

PolymorphStability cluster_0 Water Activity (aw) Gradient FormB Form B (Anhydrous) Unstable FormA Form A (Monohydrate) Stable (Ambient) FormB->FormA + H2O (Exothermic) FormD Form D (Anhydrous) Metastable FormD->FormA Slurry Conversion FormE Form E (Dihydrate) Most Stable (High RH) FormA->FormE High Humidity (>60% RH) FormE->FormA Drying / Heat

Caption: Thermodynamic stability hierarchy of Avibactam Sodium polymorphs as a function of hydration, showing the conversion of anhydrous forms to stable hydrates.

Reversible Inhibition Energy Profile

The unique "recycling" mechanism of Avibactam compared to standard hydrolysis.

InhibitionMechanism Free Free Enzyme + Avibactam (Reference State) TS1 Transition State 1 (Acylation) Free->TS1 + Activation Energy AcylEnz Acyl-Enzyme Complex (Covalent Bond) Thermodynamic Well TS1->AcylEnz Ring Opening TS2_Recyc TS: Recyclization (Ring Closure) AcylEnz->TS2_Recyc Favored Pathway (Lower Barrier) TS2_Hyd TS: Hydrolysis (Water Attack) AcylEnz->TS2_Hyd Disfavored Pathway (High Barrier) TS2_Recyc->Free Reversible Release Hydrolyzed Hydrolyzed Product (Inactive) TS2_Hyd->Hydrolyzed

Caption: Energy landscape of Avibactam inhibition. The path to recyclization (blue) is kinetically favored over irreversible hydrolysis (red), allowing the drug to be reused.

Experimental Protocols

Protocol: Polymorph Stability Screening (Slurry Method)

Objective: Determine the thermodynamically stable form at a specific temperature and solvent activity. Principle: Ostwald Ripening—metastable crystals dissolve while stable crystals grow due to solubility differences (


).
  • Preparation: Prepare a supersaturated solution of Avibactam Sodium in water/acetone mixtures (varying

    
    ) at 25°C.
    
  • Seeding: Add excess solid Avibactam (mixture of Forms A, B, D).

  • Equilibration: Slurry (stir) for 48–72 hours. This allows the system to reach thermodynamic equilibrium.

  • Isolation: Filter the solid phase rapidly.

  • Analysis: Analyze wet cake immediately by XRPD (X-Ray Powder Diffraction) to prevent phase change during drying.

    • Validation: Form A peaks: 8.5°, 15.3°, 16.4° (

      
      ). Form E peaks: Distinct hydration shifts.
      
Protocol: Solubility Thermodynamics (Shake-Flask)

Objective: Measure equilibrium solubility and derive enthalpy of solution (


).
  • Setup: Place excess Avibactam Sodium in HPLC-grade water in sealed vials.

  • Incubation: Agitate at controlled temperatures (e.g., 298K, 303K, 310K) for 24 hours.

  • Separation: Centrifuge or filter (0.22

    
     PVDF) to remove undissolved solids. Ensure filter is pre-saturated to avoid adsorption.
    
  • Quantification: Dilute filtrate and analyze via HPLC-UV (210 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    (van 't Hoff plot). The slope is
    
    
    .
    • Note: For sodium salts, dissolution is often endothermic (

      
      ), meaning solubility increases with temperature.
      

References

  • Crystal Growth & Design (ACS). Understanding the Role of Water in Different Solid Forms of Avibactam Sodium and Its Affecting Mechanism. Source:

  • National Institutes of Health (NIH). Avibactam–Cyclodextrin Inclusion Complexes: Computational and Thermodynamic Insights. Source:

  • Antimicrobial Agents and Chemotherapy.Avibactam and Class C

    
    -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket. Source: 
    
  • Cayman Chemical. Avibactam (sodium salt) Product Information and Solubility Data. Source:

  • LKT Laboratories. Avibactam Sodium Solubility Properties. Source:

Sources

Foundational

The Diazabicyclooctane (DBO) Renaissance: A Technical Guide to Non-Beta-Lactam Beta-Lactamase Inhibitors

Executive Summary The discovery of diazabicyclooctanes (DBOs) represents the most significant paradigm shift in beta-lactamase inhibitor (BLI) design since the introduction of clavulanic acid in the 1970s. Unlike their p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of diazabicyclooctanes (DBOs) represents the most significant paradigm shift in beta-lactamase inhibitor (BLI) design since the introduction of clavulanic acid in the 1970s. Unlike their predecessors, DBOs act via a non-beta-lactam scaffold that decouples chemical inhibition from the structural vulnerability of the beta-lactam ring.[1] This guide dissects the technical evolution of DBOs—from the first-in-class avibactam to the dual-action "enhancers" like zidebactam—providing a rigorous framework for understanding their mechanism, structure-activity relationships (SAR), and experimental characterization.

Chapter 1: The Crisis of Suicide Substrates[2]

To understand the engineering of DBOs, one must first diagnose the failure of the first-generation inhibitors (clavulanate, sulbactam, tazobactam). These agents are "suicide substrates" that contain a beta-lactam ring.

The Mechanistic Flaw

Traditional inhibitors rely on the beta-lactamase enzyme to attack their beta-lactam ring.[1] While this initially traps the enzyme, the acyl-enzyme complex is unstable.

  • Hydrolysis: The enzyme can eventually hydrolyze the inhibitor, regenerating active enzyme.

  • Evolutionary Vulnerability: Because the inhibitor mimics the substrate, mutations that confer resistance to cephalosporins often confer resistance to these inhibitors (e.g., inhibitor-resistant TEM mutants).

The Pivot: The industry required a scaffold that possessed high affinity for the active site serine but lacked the beta-lactam ring, thereby evading the hydrolytic machinery evolved by bacteria.

Chapter 2: The Genesis of the DBO Scaffold (Avibactam)

Avibactam (NXL104) was the proof-of-concept molecule that validated the DBO scaffold.

Mechanism of Action: Reversible Recyclization

Unlike suicide substrates, avibactam inhibits Serine Beta-Lactamases (SBLs) through a reversible covalent mechanism.

  • Acylation: The active site serine (Ser70) attacks the carbonyl carbon of the DBO urea moiety.

  • Ring Opening: The diazabicyclooctane ring opens, forming a stable carbamyl-enzyme complex.

  • Recyclization (The Key Differentiator): Instead of hydrolysis, the reaction is reversible. The ring can re-close, releasing the intact inhibitor. This "recycling" mechanism allows a single inhibitor molecule to potentially inhibit multiple enzyme turnover events, although in practice, the long half-life of the complex effectively silences the enzyme.

Spectrum of Activity[3][4]
  • Class A (KPC, CTX-M): Potent inhibition.

  • Class C (AmpC): Potent inhibition (a major advantage over clavulanate).

  • Class D (OXA): Variable. Good activity against OXA-48, but poor against Acinetobacter OXAs (e.g., OXA-23).

  • Class B (MBLs): Inactive (lack of active site serine).

Chapter 3: Second Generation and SAR Expansion

Following avibactam, the DBO scaffold was optimized to address specific pharmacological and microbiological deficits.

Relebactam: Overcoming Efflux
  • The Challenge: Pseudomonas aeruginosa effectively exports many antibiotics via efflux pumps.

  • The Solution: Relebactam introduces a piperidine ring at the 2-position of the carbamoyl group.

  • Mechanistic Impact: The piperidine ring carries a positive charge at physiological pH.[2] This charge modulation reduces the molecule's affinity for efflux transporters, significantly restoring potency against resistant P. aeruginosa strains when paired with imipenem.

Durlobactam: The Acinetobacter Specialist[1][6]
  • The Challenge: Acinetobacter baumannii relies heavily on Class D carbapenemases (OXA-23, OXA-24/40, OXA-58) which avibactam inhibits poorly.

  • The Solution: Durlobactam (ETX2514) was chemically optimized for the steric constraints of Class D enzymes.

  • Outcome: When paired with sulbactam, it restores activity against carbapenem-resistant A. baumannii (CRAB).

Chapter 4: The "Enhancer" Paradigm (Zidebactam & Nacubactam)

The most advanced evolution of DBOs involves the concept of Dual Action . These molecules are not just inhibitors; they are intrinsic antibiotics.[3]

Mechanism: The Double Hit
  • SBL Inhibition: Like avibactam, they inhibit Class A and C enzymes.[4][5]

  • PBP2 Binding: They possess a high affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.

The "Enhancer" Effect

When combined with a partner beta-lactam that binds PBP3 (e.g., cefepime or aztreonam), the combination creates a synergistic "double blockade" of cell wall synthesis.

  • Zidebactam + Cefepime: Zidebactam binds PBP2 (forming spheroplasts), while cefepime binds PBP3 (causing filamentation). This synergy kills bacteria even if they produce beta-lactamases that are not inhibited by the DBO (like NDM-1), provided the PBP binding synergy is sufficient to overwhelm the cell.

Chapter 5: Experimental Frameworks

Protocol: Kinetic Characterization of DBOs

To validate a new DBO, one must determine the carbamylation (


) and decarbamylation (

) rates.

Reagents:

  • Purified Beta-Lactamase (e.g., KPC-2, AmpC).

  • Reporter Substrate: Nitrocefin (chromogenic).

  • Buffer: 50 mM Sodium Phosphate, pH 7.0.

Workflow:

  • Reaction Setup: Mix enzyme (E) and inhibitor (I) at varying ratios ([I]/[E] from 1 to 1000).

  • Incubation: Incubate for fixed time points (

    
    ).
    
  • Dilution: Rapidly dilute the mixture (1:100) into a solution containing Nitrocefin.

  • Measurement: Monitor absorbance at 482 nm to measure residual enzyme activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs time to obtain 
      
      
      
      .
    • Plot

      
       vs [I] to determine 
      
      
      
      and
      
      
      .
    • For DBOs,

      
       is critical. Measure recovery of activity over 24 hours to confirm reversibility.
      
Data Presentation: Comparative Potency
InhibitorScaffoldKey Target(s)MechanismPartner Drug
Avibactam DBOClass A, C, OXA-48Reversible AcylationCeftazidime
Relebactam DBO (+Piperidine)Class A, C, P. aeruginosaReversible AcylationImipenem
Durlobactam DBO (Optimized)Class A, C, Class D (OXA) Reversible AcylationSulbactam
Zidebactam Bicyclo-acyl hydrazideClass A, C, PBP2 Enhancer (Dual Action) Cefepime

Chapter 6: Visualization of Signaling & Logic

Mechanism of Action: Beta-Lactam vs. DBO

The following diagram contrasts the suicide inhibition pathway of clavulanate with the reversible cycle of DBOs.

DBO_Mechanism Enzyme Free Enzyme (Active Serine) Complex_BL Acyl-Enzyme (Beta-Lactam) Enzyme->Complex_BL Acylation Complex_DBO Carbamyl-Enzyme (DBO) Enzyme->Complex_DBO Carbamylation Complex_BL->Complex_BL Transient Inhibition Hydrolysis Hydrolyzed Product (Inactive Inhibitor) Complex_BL->Hydrolysis Hydrolysis (Enzyme Regenerated) Recyclization Intact DBO (Active Inhibitor) Complex_DBO->Recyclization Decarbamylation (Reversible) Recyclization->Enzyme Re-binding

Caption: Comparison of the hydrolytic vulnerability of beta-lactam inhibitors versus the reversible recyclization of DBOs.

The "Enhancer" Synergy Logic

This diagram illustrates how Zidebactam bypasses beta-lactamase resistance through PBP binding.[6]

Enhancer_Effect cluster_Drugs Combination Therapy Pathogen MDR Pathogen (e.g., NDM-1 Producer) Resistance Beta-Lactamase (Hydrolyzes Cefepime) Pathogen->Resistance Cefepime Cefepime (Target: PBP3) PBP3 PBP3 Cefepime->PBP3 Binds (if surviving) Zidebactam Zidebactam (Target: PBP2 + SBL) Zidebactam->Resistance Inhibits (SBLs only) PBP2 PBP2 Zidebactam->PBP2 High Affinity Binding Resistance->Cefepime Degrades Synergy Synergistic Killing (Spheroplast + Filamentation) PBP3->Synergy PBP2->Synergy Note Note: Even if Cefepime is hydrolyzed, Zidebactam's PBP2 binding compromises cell wall integrity, lowering Cefepime MIC.

Caption: The "Enhancer" mechanism where PBP2 binding compensates for beta-lactamase mediated hydrolysis of the partner drug.[6]

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][4][5] Proceedings of the National Academy of Sciences.

  • Zhanel, G. G., et al. (2013). "Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination." Drugs.

  • Papp-Wallace, K. M., et al. (2018).[6] "Relebactam is a potent inhibitor of the KPC-2 β-lactamase and restores imipenem susceptibility in KPC-producing Enterobacteriaceae." Antimicrobial Agents and Chemotherapy.[1][2][4][7][8][9]

  • Durand-Réville, T. F., et al. (2017).[10] "Antibacterial activity of the β-lactamase inhibitor ETX2514 (Durlobactam) against Acinetobacter baumannii."[11] Nature Microbiology.

  • Moya, B., et al. (2017). "WCK 5107 (Zidebactam) and WCK 5153 are novel inhibitors of PBP2 showing potent 'β-lactam enhancer' activity." Antimicrobial Agents and Chemotherapy.[1][2][4][7][8][9]

  • Morinaka, A., et al. (2015). "OP0595 (Nacubactam), a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor and activity against carbapenem-resistant Enterobacteriaceae." Antimicrobial Agents and Chemotherapy.[1][2][4][7][8][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of ent-Avibactam Sodium Stock Solutions for Minimum Inhibitory Concentration (MIC) Assays

Abstract This document provides a comprehensive, field-proven guide for the accurate and reproducible preparation of ent-avibactam sodium stock solutions intended for in vitro antimicrobial susceptibility testing, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the accurate and reproducible preparation of ent-avibactam sodium stock solutions intended for in vitro antimicrobial susceptibility testing, specifically for Minimum Inhibitory Concentration (MIC) assays. As a non-β-lactam β-lactamase inhibitor, the precise concentration of avibactam is critical when testing it in combination with a partner β-lactam antibiotic. This guide moves beyond a simple list of steps to explain the causality behind critical procedural choices, ensuring scientific integrity and the generation of reliable data. We will cover essential pre-protocol considerations, a detailed step-by-step methodology, quality control measures, and best practices for storage and handling, all grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The "Why" of Precision

ent-Avibactam is the enantiomer of avibactam, a potent, synthetically derived β-lactamase inhibitor.[1][2] Its mechanism involves the formation of a covalent but reversible bond with the active site of a wide range of bacterial β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[3][4][5] This action protects partner β-lactam antibiotics from enzymatic degradation, restoring their efficacy against many resistant Gram-negative pathogens.[1][6][7]

In the context of MIC assays, avibactam is typically tested at a fixed concentration (most commonly 4 µg/mL) against a panel of serially diluted β-lactam antibiotics.[8][9][10] Therefore, the accuracy of the final avibactam concentration is not merely a procedural detail—it is a foundational parameter of the experiment. An inaccurately prepared stock solution will lead to systemic errors, misinterpretation of synergy, and unreliable MIC values, ultimately compromising research and development outcomes. This protocol is designed as a self-validating system to mitigate such risks.

Core Principles & Critical Considerations

Before approaching the bench, a scientist must understand the key variables that govern the quality and accuracy of an antimicrobial stock solution.

The Imperative of Potency Correction

The most common and critical error in stock solution preparation is assuming the mass of the antibiotic powder is equal to the mass of the active compound. Antimicrobial powders are rarely 100% pure active ingredient. They contain salts (in this case, sodium), water, and other manufacturing-related impurities. The Certificate of Analysis (CoA) provided by the manufacturer is therefore an indispensable document.

The potency of the powder, typically provided in µg/mg or as a percentage, must be used to calculate the precise amount of powder to weigh. This calculation is a foundational self-validating step.

Formula for Calculating Weight of Powder:

Caption: Workflow for preparing and validating ent-avibactam stock solutions.

Quality Control & Self-Validation

A protocol is only trustworthy if it includes validation steps. The activity of a newly prepared stock solution must be verified.

  • Performance Testing: Test the new stock solution in a standard broth microdilution MIC assay. Use a well-characterized β-lactam partner (e.g., ceftazidime) against standard QC bacterial strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. [11][12]* Verification: The resulting MIC values for the drug combination should fall within the acceptable QC ranges published by authoritative bodies like CLSI (M100 document) or EUCAST. [13][14]A result outside of this range indicates a potential problem with the stock solution, the assay procedure, or the QC strain itself.

  • Documentation: Maintain a detailed logbook for all stock solutions, documenting the lot number, potency, calculation, date of preparation, and the results of QC testing.

By adhering to these rigorous protocols and validation steps, researchers, scientists, and drug development professionals can ensure the generation of accurate, reproducible, and reliable MIC data for ent-avibactam.

References

  • Title: What is the stability of Ceftazidime (Ceftazidime)/Avibactam (Avibactam) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)? Source: Dr.Oracle URL: [Link]

  • Title: Avibactam Sodium - American Chemical Society Source: American Chemical Society URL: [Link]

  • Title: The β-Lactams Strike Back: Ceftazidime-Avibactam Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: CAS No : 396731-20-7 | Product Name : ent-Avibactam Sodium Salt Source: Pharmaffiliates URL: [Link]

  • Title: Antibacterial Stock Preparation Introduction Source: iGEM URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: Quality Control of Antimicrobial Susceptibility Tests Source: GCS Medical College URL: [Link]

  • Title: In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: How to calculate the potency of antibiotic supplied as a salt? Source: ResearchGate URL: [Link]

  • Title: Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework Source: PubMed Central (PMC) URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C Source: MDPI URL: [Link]

  • Title: Antimicrobial susceptibility testing EUCAST disk diffusion method Source: National Institute for Communicable Diseases (NICD) URL: [Link]

  • Title: I want to calculate potency of Ciprofloxacin, pure powder ? Source: ResearchGate URL: [Link]

  • Title: Avibactam - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing Source: ResearchGate URL: [Link]

  • Title: Ceftazidime-avibactam MIC Test Strip Technical Sheet Source: Liofilchem URL: [Link]

  • Title: EUCAST - Home Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: ZAVICEFTA Stability after reconstitution and dilution Source: Pfizer URL: [Link]

  • Title: Quality Control of Antimicrobial Susceptibility Testing Source: British Society for Antimicrobial Chemotherapy (BSAC) URL: [Link]

  • Title: A simple method for evaluating the antimicrobial capacity of insoluble powdered inorganic materials Source: Nature URL: [Link]

  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Antibiotic Potency (Effect) Test Source: EUROLAB URL: [Link]

  • Title: Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria Source: National Centre for Disease Control, India URL: [Link]

  • Title: Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents Source: ResearchGate URL: [Link]

  • Title: Quality Control Issues in Antibiotic Susceptibility Testing by Disc Diffusion Technique Source: Austin Publishing Group URL: [Link]

  • Title: Calculation of Potency from a Single Assay Source: The United States Pharmacopeial Convention URL: [Link]

  • Title: Multicenter Evaluation of an MIC-Based Aztreonam and Ceftazidime-Avibactam Broth Disk Elution Test Source: ASM Journals URL: [Link]

  • Title: Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use Source: MDPI URL: [Link]

  • Title: Ceftazidime–Avibactam Sodium Source: ASHP Publications URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Determination of Minimum Inhibitory Concentrations Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: (PDF) Avibactam and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance Source: ResearchGate URL: [Link]

  • Title: Expert Rules - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]

Sources

Application

crystallization techniques for ent-Avibactam sodium

Application Note: Advanced Crystallization Protocols for ent-Avibactam Sodium Executive Summary This application note details the crystallization and isolation protocols for ent-Avibactam sodium (CAS: 396731-20-7), the (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for ent-Avibactam Sodium

Executive Summary

This application note details the crystallization and isolation protocols for ent-Avibactam sodium (CAS: 396731-20-7), the (2R, 5S) enantiomer of the beta-lactamase inhibitor Avibactam. While Avibactam sodium is a critical therapeutic agent, its enantiomer, ent-Avibactam, serves as a vital Chiral Reference Standard for establishing enantiomeric purity in regulatory submissions.

Because enantiomers possess identical physicochemical properties (solubility, melting point) in achiral environments, the robust crystallization strategies developed for the active pharmaceutical ingredient (API) Avibactam are directly applicable to the ent-isomer. This guide focuses on two critical workflows: Reactive Crystallization (conversion of the precursor salt) and Polymorphic Recrystallization (targeting the stable anhydrous Form B).

Physicochemical Fundamentals

Successful crystallization requires understanding the solute-solvent interactions and the polymorphic landscape. Avibactam sodium exhibits multiple crystalline forms, most notably:

  • Form A: Hydrated/Solvated (often variable water content).

  • Form B: Anhydrous (Thermodynamically stable, preferred for standards).

  • Form D: Anhydrous (Kinetic form, often converts to B).

Solubility Profile (Applicable to both enantiomers):

Solvent System Solubility Behavior Role in Protocol
Water High (>100 mg/mL) Primary Solvent
Methanol Moderate/High Co-solvent / Dispersant
Ethanol Low (Anti-solvent) Crystallization Driver

| Isopropanol | Very Low | Yield Maximizer |

Protocol A: Reactive Crystallization (Precursor Conversion)

Objective: To synthesize and crystallize ent-Avibactam Sodium directly from ent-Avibactam Tetrabutylammonium (TBA) salt or Free Acid.

Mechanism: This is a salt-exchange reaction driven by the solubility difference between the lipophilic TBA salt and the hydrophilic sodium salt in ethanolic media.

Reagents:

  • Precursor: ent-Avibactam TBA salt (or Free Acid).[1]

  • Sodium Source: Sodium 2-ethylhexanoate (Na-2EH).[2][3]

  • Solvent: Ethanol (Absolute).[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of ent-Avibactam TBA salt in 50 mL of Ethanol (5 vol) at 25°C. Ensure complete dissolution; filter if necessary to remove particulates.

  • Reagent Preparation: Prepare a solution of Sodium 2-ethylhexanoate (1.2 equivalents) in Ethanol (30 mL).

  • Controlled Addition: Add the Na-2EH solution to the precursor solution over 1 hour at 25°C.

    • Scientific Insight: Slow addition prevents local supersaturation spikes that lead to amorphous precipitation or oiling out.

  • Nucleation & Growth: The mixture will become turbid. Seed with 0.5% ent-Avibactam Sodium (Form B) if available to promote the correct polymorph.

  • Aging: Stir the slurry for 4–6 hours at 20–25°C.

  • Isolation: Filter the white precipitate under vacuum or nitrogen pressure.

  • Washing: Wash the cake with 2 x 10 mL cold Ethanol.

  • Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85–92% Target Impurity Profile: Chemical Purity >98.5%; Chiral Purity maintained.

Protocol B: Polymorphic Recrystallization (Targeting Form B)

Objective: To re-crystallize crude ent-Avibactam Sodium into the thermodynamically stable Form B (Anhydrous) for use as a stable analytical standard.

Mechanism: Anti-solvent crystallization using a Water/Methanol/Alcohol system.[4][5] This method relies on the "salting-out" effect of the alcohol to reduce the solubility of the sodium salt.

Step-by-Step Workflow:

  • Dissolution (S100): Suspend 10.0 g of crude ent-Avibactam Sodium in a mixture of Methanol (70 mL) and Water (5.7 mL).

    • Ratio: ~12:1 MeOH:Water.

  • Heating: Heat the slurry to 60–65°C. The solid should dissolve completely to form a clear solution.

    • Critical Control Point: Do not exceed 70°C to prevent thermal degradation (decarboxylation risk).

  • Filtration: Polish filter the hot solution (0.22 µm) to remove insoluble particulates.

  • Anti-Solvent Addition (S200):

    • Cool solution to 50°C.

    • Begin adding Ethanol or Isopropanol (500 mL total) slowly.

    • Add the first 50 mL over 30 minutes to induce nucleation (cloud point).

  • Cooling Ramp: Once nucleation is observed, cool the slurry to 30–35°C over 2 hours while adding the remaining anti-solvent.

  • Crystal Ripening: Stir at 30°C for 12–16 hours.

    • Why? Long residence time allows the conversion of kinetic Form D or amorphous material into the stable Form B.

  • Final Cooling: Cool to 0–5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter and wash with Ethanol. Dry at 50°C under vacuum.

Process Visualization

Figure 1: Reactive Crystallization Pathway

This diagram illustrates the chemical transformation and phase change during Protocol A.[6]

ReactiveCrystallization Start ent-Avibactam TBA Salt Mixing Controlled Addition (Ethanol, 25°C) Start->Mixing Reagent Sodium 2-Ethylhexanoate Reagent->Mixing Dropwise Nucleation Nucleation (Supersaturation) Mixing->Nucleation Ion Exchange Aging Ostwald Ripening (4-6 Hours) Nucleation->Aging Crystal Growth Isolation Filtration & Washing Aging->Isolation Product ent-Avibactam Sodium (Crude) Isolation->Product

Caption: Workflow for converting the lipophilic TBA intermediate to the hydrophilic Sodium salt.

Figure 2: Polymorph Control Strategy (Form B)

This diagram details the solvent manipulation required to secure the stable Form B.[3][4]

PolymorphControl Crude Crude ent-Avibactam Na Dissolution Dissolve in MeOH/Water (60-65°C) Crude->Dissolution AntiSolvent Add Ethanol/IPA (Slow Dosing) Dissolution->AntiSolvent Cooling1 Cool to 30-35°C (Nucleation Zone) AntiSolvent->Cooling1 Ripening Ripening (16h) Form D -> Form B Cooling1->Ripening Phase Transformation FinalCool Cool to 0-5°C (Yield Max) Ripening->FinalCool FormB Pure Form B (Anhydrous) FinalCool->FormB

Caption: Recrystallization logic to avoid kinetic Form D and hydrates (Form A), ensuring stable Form B.

Critical Quality Attributes (CQA) & Validation

To validate the ent-Avibactam Sodium reference standard, the following tests are mandatory:

  • Chiral Purity (HPLC):

    • Column: Chiralpak AD-H or equivalent.

    • Limit: Enantiomeric Excess (ee) > 99.5%.

    • Note:ent-Avibactam will elute at a distinct retention time compared to Avibactam on a chiral stationary phase.

  • Polymorph Identification (XRPD):

    • Form B Signature Peaks: 2θ ≈ 6.6°, 13.1°, 15.6°, 19.8° (Patterns are identical for enantiomers).

  • Sodium Content:

    • Theoretical: ~8.0% w/w (Confirm stoichiometry).

  • Residual Solvents:

    • Ethanol/Methanol limits per ICH Q3C.

References

  • Sichuan Kelun Pharmaceutical Research Institute. (2021).[4][7] Preparation method of crystal form B avibactam sodium.[1][3][4][5][7] CN113105455A. Link

  • Novexel SA. (2011).[7] Novel sodium salt of a crystallized enantiomer azabicyclic compound and novel polymorphic and pseudopolymorphic forms.[3][7] EP3505518A1. Link

  • Biosynth. (n.d.). Ent-avibactam sodium Product Page (CAS 396731-20-7).[8]Link

  • Sandoz AG. (2018).[7] Crystalline form C of avibactam sodium and process for its preparation.[7][9][10] EP3334734B1.[9] Link

Sources

Method

Technical Guide: Solvent Selection &amp; Stock Preparation for ent-Avibactam Sodium

[1] Abstract & Scope This technical note provides a rigorous framework for the solvation, handling, and storage of ent-Avibactam sodium (the (2R,5S) enantiomer of the beta-lactamase inhibitor Avibactam).[1] While often u...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical note provides a rigorous framework for the solvation, handling, and storage of ent-Avibactam sodium (the (2R,5S) enantiomer of the beta-lactamase inhibitor Avibactam).[1] While often used as a chiral purity standard or negative control in biological assays, ent-Avibactam shares the physicochemical fragility of its active enantiomer, particularly regarding hydrolysis. This guide prioritizes integrity over solubility , defining protocols that prevent hydrolytic degradation and ensure precise concentration accuracy for analytical and biological applications.[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecule's fundamental properties. ent-Avibactam sodium is a diazabicyclooctane (DBO) salt.[1]

  • Chemical Nature: Polar, ionic salt.[1]

  • Hygroscopicity: High.[1] The sodium salt readily absorbs atmospheric moisture, altering the effective mass during weighing.

  • Stereochemistry: It is the mirror image of Avibactam. Crucially, enantiomers possess identical solubility profiles in achiral solvents (Water, DMSO, Methanol) but differ in chiral environments (enzymes, chiral HPLC columns).

  • Hydrolytic Susceptibility: The urea linkage and sulfate group are stable at neutral pH but susceptible to degradation at extremes (pH < 4 or pH > 9) or prolonged aqueous exposure.[1]

Solubility Data Summary
SolventSolubility Limit (25°C)SuitabilityPrimary Application
Water (Milli-Q) ~52 mg/mL (181 mM)Excellent Immediate biological assays; LC-MS.[1]
PBS (pH 7.2) ~10 mg/mLGood In vitro / In vivo administration.
DMSO > 50 mg/mLExcellent Frozen stock solutions (Cryopreservation).[1]
Ethanol < 1 mg/mLPoor Precipitation / Anti-solvent.[1]
DMF ~5 mg/mLModerate Alternative organic stock (rarely preferred over DMSO).[1]

Solvent Selection Decision Tree

The choice of solvent is dictated by the downstream application.[1] Use the following logic flow to determine the optimal solvent system.

SolventSelection Start ent-Avibactam Sodium (Solid Powder) AppType Intended Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Immediate Use Analytical Analytical Std (HPLC/LC-MS) AppType->Analytical Calibration Storage Long-term Storage (>24 Hours) AppType->Storage Stock Library Water Sterile Water / PBS (Prepare Fresh) BioAssay->Water Avoid organic toxicity MobilePhase Mobile Phase (e.g., Ammonium Acetate) Analytical->MobilePhase Match Matrix DMSO Anhydrous DMSO (Store at -80°C) Storage->DMSO Prevent Hydrolysis

Figure 1: Decision matrix for solvent selection based on experimental end-points.[1]

Detailed Protocols

Protocol A: Preparation of Aqueous Working Solution (Immediate Use)

Purpose: For in vitro MIC testing or in vivo injection where organic solvents (DMSO) must be minimized.[1] Stability Warning: Aqueous solutions are unstable. Use within 12 hours at room temperature or 24 hours at 4°C.

  • Equilibration: Allow the ent-Avibactam sodium vial to equilibrate to room temperature (20 mins) before opening to prevent condensation, which accelerates degradation.[1]

  • Weighing: Rapidly weigh the required mass.

    • Note: Due to hygroscopicity, do not leave the powder exposed on the balance pan.

  • Dissolution: Add Sterile Water for Injection or PBS (pH 7.2-7.4) to achieve a concentration of 10 mg/mL .

    • Technique: Vortex gently for 30 seconds. The salt should dissolve instantly.[1]

  • Filtration (Mandatory): Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Why PES? Low protein binding and low drug adsorption compared to Nylon.[1]

  • Usage: Keep on ice and use immediately. Discard unused aqueous portions.[1][2]

Protocol B: Preparation of DMSO Master Stock (Long-Term Storage)

Purpose: Creating a high-concentration library standard that resists hydrolysis.[1] Target Concentration: 50 mM or 10 mg/mL.

  • Solvent Quality: Use Anhydrous DMSO (≥99.9%, sealed under argon/nitrogen).[1] Moisture in DMSO will cause slow hydrolysis over months.[1]

  • Dissolution: Add DMSO to the powder.

    • Sonication:[3][4] If particles persist, sonicate in a water bath at room temperature for <2 minutes.[1] Avoid heating.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.

    • Mechanism:[5][6] Repeated freeze-thaw cycles introduce atmospheric moisture, degrading the beta-lactam-mimic ring.[1]

  • Storage: Store at -80°C . Stable for 6-12 months.

Critical Stability & Degradation Pathways[1]

Understanding why we select specific solvents requires visualizing the degradation risk.[1] The primary threat to ent-Avibactam is the hydrolysis of the urea linkage or the sulfate ester, driven by nucleophilic attack (water) at extreme pH or elevated temperatures.[1]

DegradationPath Active ent-Avibactam Na (Intact Ring) Hydrolysis Nucleophilic Attack on Carbonyl Active->Hydrolysis Water Water / High pH (>9) Water->Hydrolysis Temp Heat (>30°C) Temp->Hydrolysis Product Ring-Opened Degradation Product (Inactive) Hydrolysis->Product Irreversible

Figure 2: Hydrolytic degradation pathway.[1] Avoiding aqueous storage and heat is critical to maintaining ring integrity.

References

  • PubChem. (2023).[1] Avibactam Sodium Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Ehmann, D. E., et al. (2012).[1] Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor.[1][7] Proceedings of the National Academy of Sciences.[1] (Foundational mechanistic reference for DBO stability).

Sources

Application

Application Note: Comparative In Vitro Susceptibility Testing of ent-Avibactam vs. Avibactam

-lactamase inhibitor (BLI) profiling. Introduction & Scientific Rationale In the development of diazabicyclooctane (DBO) -lactamase inhibitors, stereochemistry is not merely a structural feature; it is the determinant of...

Author: BenchChem Technical Support Team. Date: February 2026


-lactamase inhibitor (BLI) profiling.

Introduction & Scientific Rationale

In the development of diazabicyclooctane (DBO)


-lactamase inhibitors, stereochemistry is not merely a structural feature; it is the determinant of efficacy. Avibactam  (NXL104) derives its potent, broad-spectrum inhibitory activity from its specific (2S, 5R)  configuration. This chiral arrangement positions the carbonyl carbon perfectly for nucleophilic attack by the catalytic Serine-70 (or Serine-130 equivalent) of Class A, C, and D 

-lactamases.

ent-Avibactam is the enantiomer of the active pharmaceutical ingredient, possessing a (2R, 5S) configuration. It serves a critical role in mechanistic validation:

  • Target Specificity: It confirms that inhibition is driven by precise chiral recognition of the enzyme active site, rather than non-specific chemical reactivity or membrane disruption.

  • Binding Pocket Mapping: It helps delineate the steric tolerances of the enzyme's oxyanion hole.

This guide details the methodology for side-by-side susceptibility testing of ent-Avibactam against its active counterpart, ensuring data integrity for Structure-Activity Relationship (SAR) files.

Mechanism of Action Comparison

The following diagram illustrates the divergent pathways of the enantiomers upon entering the periplasmic space.

MoA_Pathway Start Compound Entry (Periplasm) Avi Avibactam (2S, 5R) Start->Avi EntAvi ent-Avibactam (2R, 5S) Start->EntAvi Enzyme Serine Beta-Lactamase (Active Site) Avi->Enzyme High Affinity EntAvi->Enzyme Low Affinity Binding Non-Covalent Michaelis Complex Enzyme->Binding Acylation Nucleophilic Attack (Ser-OH) Binding->Acylation Avi (Correct Geometry) Transient Steric Clash / Weak Binding Binding->Transient ent-Avi (Incorrect Geometry) Stable Stable Acyl-Enzyme Complex (Inhibition) Acylation->Stable Outcome1 Bacterial Death (Partner BL Active) Stable->Outcome1 Outcome2 Bacterial Growth (Partner BL Hydrolyzed) Transient->Outcome2 No Inhibition

Figure 1: Mechanistic divergence between Avibactam and ent-Avibactam. The (2R, 5S) enantiomer fails to form the stable carbamoyl-enzyme complex required for inhibition.

Materials & Stock Preparation

Critical Note on Solubility: While enantiomers share identical physical properties (solubility, melting point) in achiral solvents, their biological purity is paramount. Ensure your ent-Avibactam source is >95% enantiomeric excess (ee).

Reagents
  • Active Agent: Avibactam Sodium (API grade).

  • Control Agent: ent-Avibactam Sodium (Custom synthesis or reference standard).

  • Partner Antibiotic: Ceftazidime (CAZ) pentahydrate or Aztreonam (ATM).

  • Solvent: Sterile Deionized Water (Enantiomers of Avibactam are highly water-soluble, >10 mg/mL).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Protocol: Stock Solution Preparation (10 mg/mL)

Perform this step identically for both enantiomers.

  • Calculate Potency: Adjust the weigh-out based on the purity assay and salt correction factor (Sodium salt MW: ~287.2 g/mol ; Free acid MW: ~265.2 g/mol ).

    
    
    
  • Weighing: Weigh the powder into a sterile polypropylene tube.

  • Dissolution: Add 50% of the final volume of sterile water. Vortex gently until fully dissolved.

  • QS (Quantity Sufficient): Add water to reach the final target volume.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane syringe filter.

    • Caution: Do not use nylon filters, as some BLIs can bind non-specifically.

  • Storage: Aliquot into small volumes (e.g., 500 µL) and store at -80°C. Avoid freeze-thaw cycles.

Core Protocol: Comparative Broth Microdilution (BMD)[1]

This protocol is adapted from CLSI M07 standards.[1][2] The objective is to determine the MIC of a partner beta-lactam (e.g., Ceftazidime) in the presence of fixed concentrations of Avibactam vs. ent-Avibactam.

Experimental Design Parameters
  • Fixed Concentration Method: The inhibitor is held constant, while the partner drug is diluted.

  • Standard Loading: 4 µg/mL (Standard CLSI breakpoint concentration for Avibactam).

  • Inoculum:

    
     CFU/mL.
    
Step-by-Step Workflow
A. Plate Preparation (2x Concentration Scheme)

To achieve a final concentration of 4 µg/mL in the well, prepare intermediate plates at 8 µg/mL .

  • Partner Drug Series: Prepare a 2-fold serial dilution of Ceftazidime in CAMHB. (Range: 0.03 – 128 µg/mL).

  • Inhibitor Spiking:

    • Set A (Active): Add Avibactam to the Ceftazidime broth to reach a concentration of 8 µg/mL.

    • Set B (Control): Add ent-Avibactam to a separate Ceftazidime broth series to reach 8 µg/mL.

  • Dispensing: Add 50 µL of these "2x" solutions into the respective wells of a 96-well microtiter plate.

B. Inoculum Preparation
  • Select 3-5 colonies of the test organism (e.g., K. pneumoniae carbapenemase producer).

  • Suspend in saline to reach 0.5 McFarland turbidity.

  • Dilute this suspension 1:100 in CAMHB. (This yields approx

    
     CFU/mL).
    
C. Assay Initiation
  • Add 50 µL of the diluted inoculum to all wells containing the drug mixtures.

    • Final Volume: 100 µL.

    • Final Inhibitor Conc: 4 µg/mL (Diluted 1:2 from the 8 µg/mL stock).

    • Final Bacterial Load:

      
       CFU/mL.
      
  • Controls:

    • Growth Control (GC): Broth + Bacteria (No drug).

    • Sterility Control (SC): Broth only.[1][2][3]

    • ent-Avi Toxicity Control: 4 µg/mL ent-Avibactam + Bacteria (No partner beta-lactam). Crucial to ensure the enantiomer itself has no intrinsic antibacterial activity.

D. Incubation
  • Seal plates with breathable film.

  • Incubate at 35°C ± 2°C in ambient air for 16-20 hours.

Visualization of Workflow

Protocol_Flow Stock Stock Prep (10 mg/mL) Branch_Active Active Avibactam (2S, 5R) Stock->Branch_Active Branch_Ent ent-Avibactam (2R, 5S) Stock->Branch_Ent Mix_A Spike w/ Active (Final 2x = 8 µg/mL) Branch_Active->Mix_A Mix_B Spike w/ ent-Avi (Final 2x = 8 µg/mL) Branch_Ent->Mix_B Dilution Prepare 2x Partner Drug (e.g., Ceftazidime 0.06 - 256 µg/mL) Dilution->Mix_A Dilution->Mix_B Plate Dispense 50 µL into 96-well Plate Mix_A->Plate Mix_B->Plate Inoculum Add 50 µL Bacteria (5x10^5 CFU/mL) Plate->Inoculum Read Incubate & Read MIC Inoculum->Read

Figure 2: Comparative broth microdilution workflow ensuring identical handling of both enantiomers.

Data Analysis & Interpretation

The value of ent-Avibactam lies in the Stereochemical Efficacy Ratio (SER) .

Data Table Template[5]
Strain PhenotypePartner BL (Alone) MICPartner + Avibactam MICPartner + ent-Avibactam MICInterpretation
Wild Type 0.5 µg/mL0.5 µg/mL0.5 µg/mLNo BLase production; inhibitors irrelevant.
KPC Producer >64 µg/mL1 µg/mL>64 µg/mLValid Rescue: Activity is stereospecific.
Unknown 32 µg/mL16 µg/mL16 µg/mLNon-Specific: Inhibition likely due to off-target effects or weak binding.
Interpretation Logic[6]
  • Valid Stereospecific Inhibition:

    • MIC (Partner + Avi)

      
       MIC (Partner + ent-Avi).
      
    • Usually, the MIC with ent-Avibactam should track closely with the MIC of the Partner Beta-Lactam alone.

  • Intrinsic Activity Check:

    • Check the ent-Avi Toxicity Control wells. If there is no growth, ent-Avibactam may have intrinsic antibacterial activity (rare for DBOs) or the stock was contaminated with a toxic solvent.

Troubleshooting & Quality Control

Common Failure Modes
  • "The ent-Avibactam showed activity." [4]

    • Cause 1:Racemization. Was the stock solution subjected to extreme pH or heat? DBOs are generally stable, but verify purity via Chiral HPLC.

    • Cause 2:Inoculum Effect. If the bacterial load is too low (<

      
      ), even weak affinity interactions by ent-Avi might appear inhibitory. Validate colony counts.
      
  • "Avibactam failed to restore susceptibility."

    • Cause:Porin Loss/Efflux. Avibactam requires entry into the periplasm. If OmpK35/36 (in Klebsiella) are mutated, neither enantiomer will reach the target effectively.

Reference Ranges (QC Strains)

Use K. pneumoniae ATCC 700603 (ESBL) and K. pneumoniae ATCC BAA-1705 (KPC) for validation.

  • ATCC BAA-1705:

    • Ceftazidime alone: >32 µg/mL.

    • Ceftazidime + Avibactam (4 µg/mL): 0.5 – 4 µg/mL.

    • Ceftazidime + ent-Avibactam: Expected >32 µg/mL (Should mimic Ceftazidime alone).

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[5] Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1][2][6] CLSI Standards. Link

  • Lahiri, S. D., et al. (2013). "Selection and molecular characterization of ceftazidime/avibactam-resistant mutants in Pseudomonas aeruginosa strains containing derepressed AmpC." Journal of Antimicrobial Chemotherapy, 68(10), 2284-2288. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "EUCAST Guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance." Link

Sources

Method

Application Note: Chiral LC-MS/MS Analysis of ent-Avibactam Sodium Impurities

Abstract This application note details a robust protocol for the quantification of ent-Avibactam (the (2R, 5S) enantiomer), a critical process impurity in the production of Avibactam Sodium. While Avibactam (2S, 5R) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of ent-Avibactam (the (2R, 5S) enantiomer), a critical process impurity in the production of Avibactam Sodium. While Avibactam (2S, 5R) is a potent non-


-lactam 

-lactamase inhibitor, its enantiomer lacks the specific stereochemical configuration required for effective enzyme inhibition and must be strictly controlled under ICH Q3A/Q6A guidelines.[1]

Because enantiomers possess identical mass-to-charge (


) ratios and fragmentation patterns in an achiral environment, mass spectrometry alone cannot distinguish them.[1] This protocol utilizes Chiral Stationary Phase (CSP) chromatography  coupled with Negative Mode ESI-MS/MS  to achieve baseline separation and femtogram-level sensitivity.[1]

Physicochemical Context & Strategy

The Analyte

Avibactam Sodium is a diazabicyclooctane derivative.[2] The active pharmaceutical ingredient (API) is the (2S, 5R) isomer. The impurity of interest is the ent-Avibactam (2R, 5S).[2]

  • Molecular Formula:

    
     (Salt) / 
    
    
    
    (Anion detected in MS)[1]
  • Molecular Weight: 287.23 Da (Na Salt); 264.03 Da (Free Anion)[1]

  • Polarity: Highly polar, acidic (due to the sulfate group).

  • Ionization: ESI Negative Mode (

    
    ).[1][3]
    
The Analytical Challenge

Standard C18 (reversed-phase) chromatography cannot separate enantiomers.[1] Traditional Normal Phase Chiral LC (using Hexane/IPA) is often incompatible with ESI-MS due to flammability and poor ionization support.[1]

Strategic Solution: Use an Immobilized Polysaccharide CSP operated in Reversed-Phase Mode .[1][4] This allows the use of aqueous-organic mobile phases (Ammonium Acetate/Methanol) that are highly compatible with Electrospray Ionization.[1]

Method Development Logic (Visualization)

MethodLogic Start Analyte: ent-Avibactam Prop Properties: Isobaric to API Polar/Acidic Sulfate Start->Prop Choice1 Separation Mode? Prop->Choice1 PathAchiral Achiral C18/HILIC Choice1->PathAchiral Standard PathChiral Chiral Stationary Phase Choice1->PathChiral Required ResultFail Co-elution (MS cannot distinguish) PathAchiral->ResultFail Choice2 Mobile Phase? PathChiral->Choice2 PathNP Normal Phase (Hexane/IPA) Choice2->PathNP PathRP Reversed Phase Chiral (Aq. Buffer/MeOH) Choice2->PathRP MS Preferred ResultRisk Poor ESI Compatibility Explosion Risk PathNP->ResultRisk Final Optimized Method: Immobilized Amylose Column Ammonium Acetate Buffer ESI(-) MS/MS PathRP->Final

Figure 1: Decision matrix for selecting Chiral Reversed-Phase LC-MS over traditional Normal Phase techniques for Avibactam analysis.

Detailed Protocols

Protocol 1: Sample Preparation

Objective: Extract Avibactam while preventing sulfate hydrolysis and maintaining enantiomeric stability.

Reagents:

  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).[1]

  • Ammonium Acetate (volatile buffer).[1]

  • Internal Standard (IS): Avibactam-d5 or Ceftazidime-d5 (if Avibactam-d5 is unavailable).[1]

Procedure:

  • Stock Solution: Dissolve 10 mg of Avibactam Sodium API in 10 mL of Water:Methanol (50:50 v/v). Prepare a separate stock of authentic ent-Avibactam standard if available.

  • Working Standard: Dilute ent-Avibactam stock to 100 ng/mL in Mobile Phase A.

  • Sample Extraction (Plasma/Biologicals):

    • Aliquot 50 µL of plasma.

    • Add 150 µL of ACN containing IS (Protein Precipitation).[1]

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to a clean vial.[1]

    • Critical Step: Dilute 1:1 with 10mM Ammonium Acetate (aq) to match the initial mobile phase composition (prevents peak distortion).[1]

  • Sample Extraction (API Purity):

    • Dissolve API to 1 mg/mL in Mobile Phase A.

    • Filter through 0.22 µm PTFE filter.[1]

Protocol 2: Chiral LC-MS/MS Methodology

Chromatographic Conditions:

  • System: UHPLC capable of 400 bar backpressure.

  • Column: Chiralpak IG-3 or IC-3 (Immobilized Amylose/Cellulose derivatives).[1]

    • Why? Immobilized phases are robust against aqueous mobile phases required for ESI.[1]

    • Dimensions: 100 mm x 2.1 mm, 3 µm particle size.[1]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).[1]

  • Mobile Phase B: Acetonitrile (or Methanol depending on column specificity).[1]

  • Flow Rate: 0.3 mL/min.[1]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Load
6.060Elution Gradient
7.090Wash
8.010Re-equilibration
12.010End

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

    • Reasoning: The sulfate group (

      
      ) ionizes effortlessly in negative mode.[1] Positive mode requires adduct formation (
      
      
      
      ) which is less stable for quantification.[1]
  • Source Temp: 350°C.

  • Capillary Voltage: -2500 V.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Avibactam 264.0 (

)
96.0 (

)
25Quantifier
Avibactam 264.0 (

)
80.0 (

)
35Qualifier
IS (d5) 269.096.025Internal Std

Data Presentation & Analysis

System Suitability Criteria

Before running unknown samples, the system must pass the following checks using a racemic mixture standard:

  • Resolution (

    
    ): 
    
    
    
    between Avibactam and ent-Avibactam.
  • Tailing Factor:

    
     for both peaks.
    
  • Sensitivity: S/N ratio

    
     at the Limit of Quantitation (LOQ) (typically 1-5 ng/mL).[1]
    
Expected Chromatogram (Conceptual)

In a successful run using a Chiralpak IC-3 column:

  • Peak 1 (RT ~4.2 min): Avibactam (2S, 5R) - Major component.[1]

  • Peak 2 (RT ~5.8 min): ent-Avibactam (2R, 5S) - Impurity.[1]

  • Note: Elution order can reverse depending on the specific chiral selector (Amylose vs. Cellulose).[1] Always confirm with an authentic standard.

Experimental Workflow Diagram

Workflow cluster_MS Triple Quadrupole MS Sample Sample (API or Plasma) Prep Prep: Protein Ppt or Dilution Sample->Prep LC Chiral LC (Chiralpak IC-3) Prep->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter 264.0 m/z ESI->Q1 CC Collision Cell (CID -25eV) Q1->CC Q3 Q3 Filter 96.0 m/z CC->Q3 Detector Detector Chromatogram Q3->Detector

Figure 2: End-to-end workflow for the chiral separation and MS/MS detection of Avibactam isomers.

Troubleshooting & Expert Insights

  • Issue: Signal Suppression.

    • Cause: Phosphate buffers or ion-pairing agents (like TBA) used in previous achiral methods are fatal to MS sensitivity.[1]

    • Fix: Ensure the system is thoroughly flushed. Use only volatile buffers (Ammonium Acetate/Formate).[1]

  • Issue: Peak Broadening.

    • Cause: Sample solvent mismatch.[1] Injecting a pure ACN sample into a high-aqueous initial gradient causes "breakthrough."[1]

    • Fix: Dilute samples with the starting mobile phase (10% ACN / 90% Buffer).

  • Issue: Loss of Sulfate Group.

    • Insight: Avibactam is a sulfate ester.[1][2] In-source fragmentation can occur if the declustering potential (DP) is too high, causing the precursor (264) to disappear before Q1.[1]

    • Fix: Optimize DP by infusing the standard and ramping voltage; select the value that maximizes the intact molecular ion [M-H]-.

References

  • Sillén, H., et al. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS.[1][5] Bioanalysis, 7(12), 1423–1434.[1][5]

    • Relevance: Establishes the core MS/MS transitions and extraction methodologies for Avibactam.
  • PubChem. Avibactam Sodium (CID 24944097) and ent-Avibactam (CID 44601390).[1]

    • Relevance: Verification of chemical structures, molecular weights, and stereochemistry.[3]

  • Wang, Y., et al. (2022). Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam.[6] Journal of Clinical Pharmacy and Therapeutics, 47(9), 1399-1406.[1]

    • Relevance: Validates negative mode ESI parameters and gradient elution str
  • Sigma-Aldrich. Avibactam Sodium Product Sheet.[1] [1]

    • Relevance: Source for physical properties and stability data.[1][6][7]

Sources

Application

Technical Application Note: Storage, Handling, and Protocol Integration for ent-Avibactam Sodium

Abstract This technical guide provides a rigorous framework for the storage, solubilization, and experimental handling of ent-Avibactam sodium (CAS: 396731-20-7). As the (2R,5S)-enantiomer of the clinically significant d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the storage, solubilization, and experimental handling of ent-Avibactam sodium (CAS: 396731-20-7). As the (2R,5S)-enantiomer of the clinically significant diazabicyclooctane (DBO) beta-lactamase inhibitor Avibactam, this compound is a critical tool for structure-activity relationship (SAR) studies and stereochemical validation. This document moves beyond basic safety data sheets to explain the causality of degradation, offering self-validating protocols to ensure experimental reproducibility.

Physicochemical Profile & Stereochemical Context[1][2]

To handle ent-Avibactam sodium effectively, one must understand its fundamental properties. As an enantiomer, its physicochemical stability mirrors that of Avibactam, though its biological interactions differ due to chiral specificity in protein binding.

Table 1: Compound Specifications
PropertySpecificationNotes
Compound Name ent-Avibactam Sodium(2R,5S)-configuration
CAS Number 396731-20-7Distinct from Avibactam (1192491-61-4)
Molecular Formula C₇H₁₀N₃O₆S[1][2][3][4][5][6][7]·NaSodium salt form
Molecular Weight 287.23 g/mol
Solubility Water (>100 mg/mL), DMSOHighly Hygroscopic
pKa ~ -1 to 0 (Sulfate group)Strong acid salt; pH neutral in solution
Appearance White to off-white crystalline powderYellowing indicates degradation
The Stereochemical Distinction

While Avibactam possesses the (2S,5R) configuration essential for potent inhibition of Ambler Class A and C beta-lactamases, ent-Avibactam ((2R,5S)) serves as a vital comparator. It allows researchers to distinguish between specific active-site binding and non-specific chemical reactivity (e.g., acylation) [1].

The Science of Instability: Causality & Mitigation

Understanding the degradation pathways is the "why" behind the strict protocols that follow.

The Hygroscopicity Cascade

Sodium salts of organosulfates are inherently hygroscopic.

  • Moisture Uptake: Upon exposure to ambient humidity, the salt lattice absorbs water.

  • Hydrolysis Risk: The DBO ring contains a urea linkage. While generally stable, the presence of water combined with trace acidic or basic impurities can catalyze the hydrolysis of the urea or the sulfate ester group [2].

  • Ring Opening: In extreme conditions, the diazabicyclooctane ring can open, rendering the molecule conformationally inactive.

Diagram: Degradation Logic & Handling Strategy

The following diagram illustrates the causal link between environmental exposure and compound failure, mapped to the required mitigation steps.

DegradationLogic Moisture Ambient Moisture Uptake Hygroscopic Uptake (Crystal Lattice) Moisture->Uptake Exposure > 5 min Hydrolysis Hydrolysis of Urea/Sulfate Uptake->Hydrolysis Time + Temp Inactive Ring Opening / Desulfation Hydrolysis->Inactive Loss of Activity Desiccator Mitigation: Desiccated Storage (-20°C) Desiccator->Uptake Prevents Buffer Mitigation: Neutral pH Buffer Buffer->Hydrolysis Slows

Figure 1: Causal pathway of ent-Avibactam degradation and the strategic intervention points.

Protocol A: The "Golden Standard" Storage Workflow

Objective: To maintain >98% purity over long-term storage (6+ months).

Materials Required[1][7][8][9][10][11][12]
  • Desiccator cabinet or vacuum desiccator.

  • High-grade silica gel or molecular sieves.

  • Parafilm™ or Nescofilm.

  • Inert gas source (Argon or Nitrogen).

Step-by-Step Procedure
  • Receipt Inspection: Upon arrival, inspect the vial. If the powder appears clumped or sticky, significant moisture uptake has already occurred.

  • Aliquot Strategy (Crucial):

    • Do not store the bulk vial at 4°C for repeated use. The condensation cycle (cold vial

      
       warm air 
      
      
      
      condensation) destroys the compound.
    • Action: In a low-humidity environment (e.g., glove box or dry room), weigh out single-use aliquots (e.g., 1 mg or 5 mg) into amber glass vials.

  • Inert Gas Overlay: Gently purge each aliquot vial with Argon for 10 seconds before capping. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Sealing: Seal the cap junction with Parafilm.[8]

  • Deep Freeze: Store aliquots at -20°C (standard) or -80°C (optimal for >1 year).

  • Secondary Containment: Place vials inside a sealed bag containing a desiccant packet.

Protocol B: Solubilization & Handling for Assays

Objective: To prepare a stock solution that retains stereochemical integrity for biological assays.

Reagents
  • Solvent: Sterile Water for Injection (WFI) or PBS (pH 7.2–7.4).

    • Note: DMSO is compatible but often unnecessary due to high water solubility (>100 mg/mL). Avoid DMSO if using in cell-based assays where solvent toxicity is a variable.

  • Filtration: 0.22 µm PVDF or PES syringe filters.

Workflow
  • Equilibration: Remove the single-use aliquot from the freezer. Wait 15–20 minutes for the vial to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric water directly onto the hygroscopic powder.

  • Dissolution:

    • Add the calculated volume of solvent to achieve a 10–20 mM stock.

    • Vortex gently. The powder should dissolve instantly.

  • Sterilization: Filter-sterilize immediately if used for bacterial culture (MIC assays).

  • Usage Window:

    • Immediate Use: Aqueous solutions are most stable if used within 4 hours.

    • Short-term Storage: If necessary, store stock at -80°C. Do not refreeze more than once.

Quality Control: Self-Validating the Material

How do you know your ent-Avibactam is effectively different from Avibactam? You must validate the stereochemistry.

The Chirality Check (Polarimetry)

Since ent-Avibactam is the enantiomer, it must rotate plane-polarized light in the opposite direction of Avibactam.

  • Method: Dissolve sample in water (approx. 10 mg/mL).

  • Measurement: Use a polarimeter at 20°C (Sodium D line).

  • Criteria:

    • Avibactam (2S,5R): Specific Rotation

      
       is typically negative (approx -125° to -135°) [3].
      
    • ent-Avibactam (2R,5S): Specific Rotation

      
       must be positive  (+).
      
    • Pass Criteria: A strong positive rotation confirms identity and lack of racemization.

Experimental Application: Negative Control in MIC Assays

Context: Using ent-Avibactam to prove that inhibition is due to specific active-site binding (Avibactam) rather than non-specific chemistry.

Workflow Diagram

MIC_Workflow Start Experimental Design Prep Prepare 2x Stock Solutions (Avibactam vs ent-Avibactam) Start->Prep Plate 96-Well Plate Setup (Ceftazidime + Inhibitor) Prep->Plate Fresh Prep (<1h) Incubate Incubation 16-20h @ 37°C Plate->Incubate Read Read OD600 Incubate->Read Analyze Compare MIC Shifts Read->Analyze

Figure 2: Integration of ent-Avibactam into a standard MIC workflow.

Interpretation
  • Scenario A (Specific Inhibition): Ceftazidime + Avibactam shows low MIC (e.g., 1 µg/mL). Ceftazidime + ent-Avibactam shows high MIC (e.g., >32 µg/mL).

  • Scenario B (Non-Specific Toxicity): Both enantiomers show low MICs.

References

  • Ehmann, D. E., et al. (2013). "Kinetics of Avibactam Inhibition of Class A, C, and D β-Lactamases." Journal of Biological Chemistry, 288(39), 27960–27971. Link

  • Lahiri, S. D., et al. (2014). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[3] Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. Link

  • FDA Access Data. (2015). "Avibactam Sodium NDA 206494 Chemistry Review." Center for Drug Evaluation and Research. Link

  • Biosynth Carbosynth. "ent-Avibactam sodium Product Page." Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: ent-Avibactam Synthesis &amp; Troubleshooting

Current Status: Online | Topic:ent-Avibactam (2R, 5S) Yield Optimization Welcome to the Advanced Synthesis Support Center. You are likely here because your synthesis of ent-Avibactam—the enantiomer of the beta-lactamase...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic:ent-Avibactam (2R, 5S) Yield Optimization

Welcome to the Advanced Synthesis Support Center. You are likely here because your synthesis of ent-Avibactam—the enantiomer of the beta-lactamase inhibitor Avibactam—is stalling at the critical cyclization step or suffering from catastrophic loss during isolation.

Unlike standard Avibactam ((2S, 5R)-configuration), the ent-Avibactam ((2R, 5S)-configuration) presents a unique supply chain challenge: the starting materials are often less optically pure or require custom resolution, propagating stereochemical errors that manifest as "low yield" during crystallization.

Module 1: The Chiral Foundation (Root Cause Analysis)

User Question: "My overall yield is <5%, but the NMR looks roughly correct. Why can't I crystallize the final product?"

Technical Diagnosis: In ent-Avibactam synthesis, "low yield" is often a euphemism for eutomer contamination . If your starting material (e.g., (2R, 5S)-5-hydroxypiperidine-2-carboxylate) has an enantiomeric excess (ee) below 98%, the minor isomer (Avibactam precursor) acts as a potent crystallization inhibitor or forms a highly soluble racemate that remains in the mother liquor.

Protocol Verification:

  • Check the Source: Are you using a commercial "chiral pool" starting material (e.g., D-ornithine derivative) or a lipase-resolved intermediate?

    • Risk:[1] Lipase resolutions optimized for the "natural" Avibactam route often have lower selectivity for the ent-pathway unless the enzyme is specifically switched (e.g., using Candida antarctica Lipase B variants).

  • Mandatory Checkpoint: You must verify the optical rotation

    
     of your piperidine intermediate before urea cyclization.
    
    • Standard: If the rotation is not within

      
       2° of the literature value (inverted sign relative to Avibactam), stop . Do not proceed to cyclization.
      
Module 2: The "Impossible" Ring Closure (The DBO Core)

User Question: "The urea cyclization step using triphosgene is giving me a mess of oligomers. How do I force the [3.2.1] ring closure?"

The Mechanism: The formation of the diazabicyclooctane (DBO) core is thermodynamically disfavored due to ring strain. The reaction fights between intramolecular cyclization (desired) and intermolecular polymerization (oligomers).

Troubleshooting Guide:

ParameterStandard Protocol (Fail Risk)Optimized Protocol (High Yield)Mechanistic Rationale
Concentration 0.1 M - 0.5 M< 0.05 M (High Dilution) Favors intramolecular reaction over intermolecular polymerization.
Reagent Triphosgene (solid)Triphosgene (slow addition) or CDI Sudden spikes in phosgene concentration trigger oligomerization.
Temperature 0°C to RTReflux (with CDI) or -20°C (Phosgene) CDI requires heat to overcome the activation barrier; Phosgene requires cold to control reactivity.
Base TEA / DIPEABicarbonate biphasic or DIPEA (controlled) Scavenging HCl is critical to prevent ring opening of the intermediate.

Visual Workflow: The Cyclization Decision Tree

CyclizationLogic Start Start: Urea Cyclization CheckConc Is Reaction Conc < 0.05M? Start->CheckConc Dilute Dilute Reaction CheckConc->Dilute No Reagent Reagent Selection CheckConc->Reagent Yes Dilute->Reagent Triphosgene Triphosgene Route Reagent->Triphosgene CDI CDI Route Reagent->CDI TempTri Temp: -20°C to 0°C Triphosgene->TempTri TempCDI Temp: Reflux (THF/MeCN) CDI->TempCDI Result Check LCMS for Dimer/Oligomer TempTri->Result TempCDI->Result Success Proceed to Deprotection Result->Success Single Peak Fail Restart: High Dilution Slow Addition Result->Fail Multiple Peaks

Caption: Decision logic for optimizing the critical urea cyclization step in DBO synthesis.

Module 3: The Delicate Finish (Sulfation & Deprotection)

User Question: "I lose 60% of my material during the final hydrogenolysis. The sulfate group seems to be falling off."

Technical Insight: The


-sulfonyloxy group is acid-labile. Standard hydrogenolysis conditions (Pd/C, H2, acidic media) can cause N-O bond cleavage or hydrolysis of the sulfate ester, reverting the product to the hydroxamate or completely reducing it.

The "One-Pot" Solution: Do not isolate the


-hydroxy intermediate. The most robust industrial protocols for Avibactam (adaptable to ent-Avibactam) utilize a simultaneous debenzylation/sulfation  or a strictly buffered sequence.

Protocol:

  • Sulfation Agent: Use SO3·TMA (Sulfur trioxide trimethylamine complex) or SO3·Pyridine . Avoid chlorosulfonic acid (too aggressive).

  • Solvent Switch: Use water/isobutanol mixtures for the final salt formation.

  • Cation Exchange: Instead of using large Dowex columns (which dilute the product and risk hydrolysis), use Tetrabutylammonium (TBA) salts to extract the sulfated intermediate into organic solvent (DCM), then exchange to Sodium using Sodium 2-ethylhexanoate (SEH).

Reaction Scheme (DOT Visualization):

SynthesisFlow cluster_Deprotect Critical Yield Step SM ent-Precursor (2R, 5S)-Piperidine Urea Urea Cyclization (DBO Core Formation) SM->Urea Triphosgene/CDI BnIntermediate Bn-Protected Intermediate Urea->BnIntermediate Sulfation Sulfation (SO3·TMA) BnIntermediate->Sulfation Step 1 Hydro Hydrogenolysis (Pd/C, H2) Sulfation->Hydro Step 2 (One Pot) Salt TBA Salt Extraction (Purification) Hydro->Salt Bu4N+ HSO4- Final ent-Avibactam Sodium Salt Salt->Final Na-2-EH

Caption: Optimized workflow highlighting the TBA salt extraction strategy to preserve the labile sulfate group.

Module 4: Isolation (The "Missing Mass")

User Question: "My crude yield is decent, but after running it through the ion-exchange resin, I recover almost nothing."

The Physics of Loss: ent-Avibactam sodium is hyper-water-soluble.

  • Resin Volume: Using a standard Dowex column requires large elution volumes. Evaporating water stresses the molecule (hydrolysis risk) and leaves the product as an amorphous hygroscopic foam that refuses to crystallize.

  • The Fix (Precipitation):

    • Avoid lyophilization if possible.

    • Use the Sodium 2-ethylhexanoate (SEH) precipitation method.

    • Dissolve the TBA salt (from Module 3) in minimal Ethanol/DCM.

    • Add SEH dropwise. The sodium salt of ent-Avibactam should precipitate out as a white solid.

    • Note: If it oils out, add a seed crystal of Avibactam (if available) or sonicate.

References & Grounding
  • Process Optimization & Resolution:

    • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.[2]

    • Source:Organic Process Research & Development (ACS).

    • Relevance: Defines the (2S, 5S) precursor resolution and the one-pot sulfation strategy essential for yield.

    • URL:[Link]

  • DBO Ring Closure Mechanics:

    • Title: Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors.[2][3][4][5][6][7]

    • Source:Organic & Biomolecular Chemistry (RSC).

    • Relevance: Reviews the urea cyclization strategies and ring strain issues.

    • URL:[Link]

  • Asymmetric Synthesis & Flow Chemistry:

    • Title: Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.[7]

    • Source:Chemical Communications (RSC).

    • Relevance: Discusses Rh-catalyzed asymmetric hydrogenation to set stereocenters, relevant for establishing the ent-stereochemistry.

    • URL:[Link]

  • Extraction & Purification:

    • Title: The Development of a Manufacturing Route to Avibactam.[2][5]

    • Source:Organic Process Research & Development.

    • Relevance: Details the tetrabutylammonium (TBA) salt extraction method to avoid water evaporation losses.

    • URL:[Link]

Sources

Optimization

resolving solubility issues with ent-Avibactam sodium

Technical Support Center: Troubleshooting ent-Avibactam Sodium Solubility Introduction: The Physicochemical Context ent-Avibactam sodium is the (1S,2R,5S) enantiomer of the clinically approved -lactamase inhibitor Avibac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting ent-Avibactam Sodium Solubility

Introduction: The Physicochemical Context

ent-Avibactam sodium is the (1S,2R,5S) enantiomer of the clinically approved


-lactamase inhibitor Avibactam (NXL-104). While it is often used as a negative control in mechanistic studies—lacking the specific chiral configuration to effectively inhibit Ambler Class A/C enzymes—its physicochemical properties in achiral solvents (water, saline, DMSO) are identical  to the active pharmaceutical ingredient (API).

However, researchers frequently encounter dissolution difficulties with the ent-form. This is rarely due to intrinsic molecular differences but rather stems from synthesis-derived impurities, polymorphic variance (amorphous vs. crystalline), and hygroscopic clumping .

This guide provides a self-validating framework to resolve these issues, ensuring your negative control data remains an artifact-free baseline.

Module 1: Solubility Specifications & Limits

Status: Validated for ent-Avibactam Sodium (MW: 287.23 g/mol )

SolventSolubility Limit (

)
Stability WindowNotes
Water (Milli-Q)

24 Hours (

)
Preferred. Dissolves rapidly.
PBS (pH 7.2-7.4)

24 Hours (

)
Ionic strength reduces solubility (Common Ion Effect).
DMSO

6 Months (

)
Hygroscopic solvent; use anhydrous grade only.
Ethanol / Methanol Insoluble (

)
N/ADO NOT USE. Causes immediate precipitation.
0.9% Saline

24 Hours (

)
Similar limitations to PBS.

Critical Alert: Do not confuse ent-Avibactam (free acid) with ent-Avibactam sodium. The free acid has significantly lower aqueous solubility. Ensure your CoA confirms the sodium salt form [1, 2].

Module 2: Troubleshooting Workflow (Q&A)

Q1: My ent-Avibactam sodium forms a sticky gel/clump instead of dissolving. Why?

Diagnosis: Hygroscopic Clumping. The diazabicyclooctane (DBO) scaffold is highly hygroscopic. If the powder was exposed to ambient humidity during weighing, it absorbs water and forms a "gel coat" that prevents solvent penetration into the core of the particle. Resolution:

  • Pre-Solvent Protocol: Weigh the compound in a low-humidity environment (desiccator or glovebox if possible).

  • Vortex Strategy: Do not add water and let it sit. Add water and immediately vortex at high speed for 30 seconds.

  • Sonication: If clumps persist, sonicate for 2 minutes at room temperature. Avoid heat (

    
    ) which degrades the urea linkage [3].
    
Q2: I am using the exact same buffer as my Avibactam (active) control, but the ent-form is crashing out.

Diagnosis: Polymorphic Variance or Impurity Profile. Commercial Avibactam is a highly optimized crystalline salt. Custom-synthesized ent-Avibactam is often amorphous or contains residual inorganic salts (e.g., sodium sulfate) from the synthesis. Resolution:

  • Filter: Pass the solution through a

    
     PVDF filter. If the concentration loss is 
    
    
    
    , the precipitate was likely inorganic salt impurities, not the drug.
  • Switch Solvents: Dissolve in pure water first to create a

    
     concentrate, then dilute into your experimental buffer. This bypasses the "salting out" effect during the initial dissolution phase.
    
Q3: Can I store the aqueous stock at ?

Diagnosis: Freeze-Thaw Instability. Aqueous solutions of DBO inhibitors are prone to hydrolysis of the sulfate ester upon repeated freeze-thaw cycles. Resolution:

  • Single-Use Aliquots: Prepare stocks in water, aliquot into single-use tubes, and freeze once at

    
     (preferred over 
    
    
    
    ).
  • DMSO Stocks: For long-term storage, dissolve in anhydrous DMSO. The lack of water prevents hydrolysis. Dilute into aqueous media only immediately before use [4].

Module 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for resolving precipitation events.

SolubilityTroubleshooting Start Issue: ent-Avibactam Sodium Precipitation/Insolubility SolventCheck Check Solvent System Start->SolventCheck IsAlcohol Is solvent Ethanol/Methanol? SolventCheck->IsAlcohol StopAlcohol STOP: Insoluble in Alcohols. Switch to Water/DMSO. IsAlcohol->StopAlcohol Yes IsBuffer Is solvent PBS/Saline? IsAlcohol->IsBuffer No CheckConc Concentration > 10 mg/mL? IsBuffer->CheckConc Yes Hygroscopy Did it form a gel/clump? IsBuffer->Hygroscopy No (Pure Water) SaltingOut Salting Out Effect. Reduce Conc or Dissolve in Water first. CheckConc->SaltingOut Yes CheckConc->Hygroscopy No Sonication Hygroscopic Clumping. Sonicate 2 mins + Vortex. Hygroscopy->Sonication Yes Impurity Solution Cloudy but < 10 mg/mL? Hygroscopy->Impurity No FilterCheck Synthesis Impurities. Filter (0.22 µm). Impurity->FilterCheck Yes

Figure 1: Decision matrix for diagnosing and resolving solubility failures with diazabicyclooctane inhibitors.

Module 4: Standardized Stock Preparation Protocol

To ensure reproducibility between the active Avibactam and the ent-Avibactam control, follow this "Reverse-Addition" protocol.

Target:


 Stock Solution (

) Materials: ent-Avibactam Sodium (

), Sterile Milli-Q Water,

Eppendorf Tube.
  • Weighing: Tare the Eppendorf tube. Quickly weigh

    
     (approx) of powder directly into the tube. Record exact mass.
    
    • Calculation:

      
      
      
  • Solvent Addition: Add

    
     of the calculated water volume.
    
  • Agitation: Vortex immediately at max speed for 20 seconds. The solution should be clear.

  • Dilution: Add the remaining

    
     of water. Vortex again.
    
  • Sterilization: Syringe filter (

    
     PES or PVDF) into a fresh sterile tube.
    
  • Storage: Use immediately or flash freeze at

    
    .
    

References

  • National Institutes of Health (NIH) PubChem. (2024). Avibactam Sodium Compound Summary. Retrieved from [Link]

Troubleshooting

Technical Support Center: A Guide to Preventing Hydrolysis of ent-Avibactam in Aqueous Solutions

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Avibactam. As the enantiomer of the potent β-lactamase inhibitor Avibactam, ent-Aviba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Avibactam. As the enantiomer of the potent β-lactamase inhibitor Avibactam, ent-Avibactam is a critical molecule in antibacterial research. However, its core diazabicyclooctane (DBO) structure, essential for its inhibitory activity, is susceptible to hydrolysis in aqueous environments. This degradation can compromise the integrity and reproducibility of your experiments. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you mitigate the hydrolysis of ent-Avibactam, ensuring the accuracy and reliability of your research findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of ent-Avibactam in aqueous solutions.

Q1: What is the primary mechanism driving the hydrolysis of ent-Avibactam?

A1: The hydrolysis of ent-Avibactam is primarily driven by the nucleophilic attack of a water molecule on the carbonyl group of its cyclic urea. This chemical reaction results in the cleavage of the amide bond within the diazabicyclooctane ring, leading to a ring-opened, inactive product. The rate of this hydrolytic degradation is highly dependent on the pH of the aqueous solution.

Q2: What is the optimal pH range for ensuring the stability of ent-Avibactam in solution?

A2: Ent-Avibactam exhibits its highest stability in acidic conditions, specifically within a pH range of 3 to 5. As the pH of the solution moves towards neutral and into alkaline conditions (pH > 6), the rate of hydrolysis increases significantly. Therefore, maintaining a slightly acidic environment is the most critical factor for preventing the degradation of the molecule.

Q3: Which buffer systems are recommended for the preparation of ent-Avibactam stock solutions?

A3: To ensure maximal stability, it is highly recommended to prepare stock solutions of ent-Avibactam in a buffer system that can reliably maintain a pH between 3 and 5. Acetate and citrate buffers are excellent choices for this purpose. It is advisable to avoid phosphate buffers, as they have been reported to potentially accelerate the hydrolysis of similar compounds.

Table 1: Recommended Buffer Systems for Ent-Avibactam Stock Solutions

Buffer SystemRecommended pH RangeMolarity (mM)Key Considerations
Acetate Buffer3.6 - 5.610 - 50Cost-effective and provides robust buffering capacity within the optimal stability range of ent-Avibactam.
Citrate Buffer3.0 - 6.210 - 50Offers a broader buffering range and is an excellent alternative for maintaining the desired acidic pH.

Q4: What are the best practices for storing ent-Avibactam solutions to maximize their long-term stability?

A4: Temperature is a critical determinant of the long-term stability of ent-Avibactam solutions. Adherence to proper storage conditions is essential to preserve the compound's integrity.

  • Short-Term Storage (up to 24 hours): For immediate or near-term use, solutions can be safely stored at 2-8°C.[1][2]

  • Long-Term Storage: For storage exceeding 24 hours, it is imperative to aliquot the stock solution into single-use volumes and store them at -20°C or, for optimal preservation, at -80°C. It is crucial to avoid repeated freeze-thaw cycles, as these can significantly accelerate the degradation of the compound.

Part 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the use of ent-Avibactam in your experiments.

Issue 1: Inconsistent experimental results or a noticeable loss of compound activity.

This is a primary indicator of ent-Avibactam degradation. Follow this workflow to troubleshoot the issue:

Caption: Troubleshooting workflow for inconsistent experimental results.

In-depth Troubleshooting Steps:

  • Verify Solution pH: Use a calibrated pH meter to accurately measure the pH of your final experimental buffer containing ent-Avibactam. If the pH is outside the recommended 3-5 range, this is the most probable cause of hydrolysis.

  • Evaluate Solution History: If the pH is within the optimal range, critically assess the age and storage conditions of your ent-Avibactam stock solution. Degradation is likely if the solution was not stored at or below -20°C, or if it has been subjected to multiple freeze-thaw cycles.

  • Corrective Actions:

    • Prepare a fresh stock solution of ent-Avibactam in a recommended acidic buffer, such as 10 mM sodium acetate at pH 4.5.

    • If your experimental assay necessitates a neutral pH, add the ent-Avibactam to the assay medium immediately before initiating the experiment to minimize its exposure to destabilizing conditions.

Issue 2: Observation of precipitate in the ent-Avibactam stock solution after thawing.

Precipitation can arise if the solubility limit of the compound is surpassed, a situation often exacerbated by freeze-thaw cycles.

Troubleshooting Steps:

  • Gentle Re-dissolution: Allow the solution to warm to room temperature and vortex it gently to encourage the precipitate to redissolve. Caution: Do not apply heat, as this will significantly accelerate hydrolysis.

  • Concentration Review: You may be working with a concentration that is too high for the selected buffer system. Consider preparing a more dilute stock solution.

  • Sonication: A brief sonication in a water bath can aid in redissolving the precipitate. However, it is important to monitor the temperature to prevent any significant increase.

  • Solution Filtration: If the precipitate persists, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use. Be aware that this will lower the effective concentration of your stock solution.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to the handling and analysis of ent-Avibactam.

Protocol 1: Preparation of a Stabilized 10 mM Ent-Avibactam Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of ent-Avibactam with enhanced stability.

Materials:

  • ent-Avibactam powder

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Nuclease-free water

  • Calibrated pH meter

  • Sterile conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Preparation of 50 mM Sodium Acetate Buffer (pH 4.5):

    • Dissolve the appropriate amount of sodium acetate trihydrate in nuclease-free water.

    • Carefully adjust the pH to 4.5 by adding glacial acetic acid dropwise while continuously monitoring with a pH meter.

    • Bring the solution to the final desired volume with nuclease-free water.

    • Sterilize the buffer and remove any particulate matter by passing it through a 0.22 µm filter.

  • Calculation of Ent-Avibactam Mass:

    • Consult the certificate of analysis to determine the molecular weight of your specific salt form of ent-Avibactam.

    • Calculate the precise mass required to prepare your desired volume of a 10 mM solution.

  • Dissolution of Ent-Avibactam:

    • Accurately weigh the calculated mass of ent-Avibactam powder and transfer it to a sterile conical tube.

    • Add the prepared 50 mM sodium acetate buffer (pH 4.5) to achieve the final concentration of 10 mM.

    • Vortex the solution gently until the powder is completely dissolved.

  • Aliquoting and Storage for Longevity:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • For long-term stability, store these aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Monitoring

A reverse-phase HPLC method can be employed to monitor the stability of ent-Avibactam and quantify the formation of its hydrolytic degradation products.[3][4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 210-260 nm.[3][4][5]

  • Injection Volume: 10 µL.

Workflow for Stability Analysis:

Caption: A generalized workflow for monitoring ent-Avibactam stability using HPLC.

Analysis of Results:

By analyzing samples at different time intervals, you will observe a decrease in the peak area corresponding to the intact ent-Avibactam and a simultaneous increase in the peak area of its hydrolysis product. This allows for the quantitative determination of the hydrolysis rate under various experimental conditions, such as pH, temperature, and buffer composition.

References

  • Stability of ceftazidime/avibactam in infusion bags has been demonstrated for up to 24 h at 2-8 °C and for up to 12 h at not more than 25 °C. ResearchGate. Available at: [Link].

  • What is the stability of Ceftazidime (Ceftazidime)/Avibactam (Avibactam) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)? Dr.Oracle. Available at: [Link].

  • Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. PubMed Central. Available at: [Link].

  • Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link].

  • Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. IP Indexing. Available at: [Link].

  • Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link].

  • RP-HPLC Method Development for Ceftazidime and Avibactam Stability. World Journal of Pharmaceutical Research. Available at: [Link].

  • Stability of Two Reserve Antibiotics in Elastomeric Pumps: Ceftazidime-Avibactam and Ceftolozane-Tazobactam. ResearchGate. Available at: [Link].

  • Dilution Avycaz ® (ceftazidime-Avibactam). GlobalRPH. Available at: [Link].

  • CefTAZidime/Avibactam Monograph for Professionals. Drugs.com. Available at: [Link].

  • Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence. MDPI. Available at: [Link].

  • (PDF) METHOD DEVELOPMENT AND METHOD VALIDATION OF CEFTAZIDIME AND AVIBACTAM BY RP-HPLC. ResearchGate. Available at: [Link].

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of Avibactam Isomers

Role: Senior Application Scientist Topic: Chiral Purity Analysis of Avibactam ((2S, 5R)-diazabicyclooctane derivative) Status: Operational Introduction: The Chiral Challenge of Avibactam Avibactam is a non- -lactam -lact...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Chiral Purity Analysis of Avibactam ((2S, 5R)-diazabicyclooctane derivative) Status: Operational

Introduction: The Chiral Challenge of Avibactam

Avibactam is a non-


-lactam 

-lactamase inhibitor with a diazabicyclooctane core.[1] Unlike many traditional drugs, it possesses two chiral centers (C2 and C5). The active pharmaceutical ingredient (API) is the (2S, 5R) enantiomer.[1]

Critical Quality Attributes (CQAs):

  • Target: (2S, 5R) - Avibactam[1][2]

  • Enantiomer: (2R, 5S) - Must be controlled.

  • Diastereomers: (2S, 5S) and (2R, 5R) - Must be separated.[2]

Because Avibactam is highly polar (often isolated as a sodium salt or zwitterion) and lacks a strong UV chromophore, traditional Normal Phase (NP) chiral methods often fail due to poor solubility or detection limits. This guide focuses on Polar Organic Mode (POM) and Immobilized Polysaccharide strategies to solve these specific issues.

Module 1: Method Development Strategy

Do not rely on trial-and-error. Use this screening platform to establish a baseline separation.

The Screening Matrix

For Avibactam, immobilized columns are preferred to allow for aggressive solvents (like DCM or THF) if solubility issues arise, though Polar Organic Mode (POM) is the primary recommendation.

ParameterRecommendationScientific Rationale
Primary Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)The amide linkage in Avibactam interacts strongly with the amide groups on the amylose backbone via hydrogen bonding.
Secondary Column Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)The chlorinated selector offers distinct "pockets" for the bicyclic ring, often resolving diastereomers that co-elute on Amylose.
Mobile Phase Mode Polar Organic Mode (POM) Avibactam is polar.[3] 100% Acetonitrile (ACN) or Methanol (MeOH) mixtures dissolve the sample better than Hexane/Heptane.
Additives 0.1% DEA + 0.1% TFA Avibactam has both acidic (sulfate) and basic (amine-like) character. A "double additive" approach sharpens peak shape.
Visualization: The Screening Workflow

The following diagram outlines the logical flow for selecting the optimal separation mode based on sample solubility and initial resolution.

MethodDevelopment Start Start: Avibactam Sample SolubilityCheck Check Solubility in MeOH/ACN Start->SolubilityCheck ModeSelect Select Chromatography Mode SolubilityCheck->ModeSelect Soluble (>1mg/mL) POM Polar Organic Mode (POM) 100% ACN or MeOH (+0.1% DEA/TFA) ModeSelect->POM Preferred NP Normal Phase (NP) Heptane/EtOH (Risk: Poor Solubility) ModeSelect->NP Alternative RP Reversed Phase (RP) Buffer/ACN (Risk: Dewetting) ModeSelect->RP Alternative ColumnScreen Screen Columns: 1. Amylose (IA/AD) 2. Cellulose (IC/OD) POM->ColumnScreen NP->ColumnScreen RP->ColumnScreen Decision Resolution (Rs) > 1.5? ColumnScreen->Decision Optimize Optimize T, Flow, % Organic Decision->Optimize Yes Switch Switch Column Chemistry Decision->Switch No Final Final Method Validation Optimize->Final Switch->ColumnScreen Try Next Column

Figure 1: Decision tree for selecting the optimal chromatographic mode and column for Avibactam chiral separation.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by analytical chemists working with diazabicyclooctane derivatives.

Issue A: "I cannot see the impurity peaks (Low Sensitivity)."

Diagnosis: Avibactam lacks a conjugated


-system, resulting in very weak UV absorbance.
The Fix: 
  • Wavelength Optimization: Do not use 254 nm. Set UV to 205 nm or 210 nm .

    • Why? You are relying on the carbonyl (n

      
      
      
      
      
      *) transition.
  • Detector Switching: If the mobile phase allows (e.g., volatile POM), switch to CAD (Charged Aerosol Detection) or ELSD .

    • Why? These are universal detectors independent of chromophores, ideal for the sulfate/salt nature of Avibactam.

  • Sample Concentration: Increase injection load to 10-20

    
    L of a 2-5 mg/mL solution.
    
Issue B: "The peaks are tailing severely (Tailing Factor > 2.0)."

Diagnosis: Secondary interactions between the residual silanols on the silica support and the amine/amide functionalities of Avibactam. The Fix:

  • The "Golden Ratio" of Additives: Use 0.1% Diethylamine (DEA) AND 0.1% Trifluoroacetic acid (TFA) in the mobile phase.

    • Mechanism:[1][2][4][5][6] DEA blocks silanols; TFA ensures the analyte is in a consistent protonation state.

    • Note: Ensure your column is "Immobilized" (e.g., IA, IC) if using harsh additives, though coated columns (AD, OD) generally tolerate these low concentrations in alcohol/alkane mixtures.

  • Temperature: Increase column temperature to 35°C or 40°C .

    • Mechanism:[1][2][4][5][6] Improves mass transfer kinetics, sharpening the peak.

Issue C: "The Enantiomer (2R, 5S) is merging with a Diastereomer."

Diagnosis: The selectivity (


) of the column is insufficient for the specific stereochemical shift.
The Fix: 
  • Switch Selector Backbone: If using Amylose (IA/AD), switch to Cellulose (IC/OD).

    • Why? The helical twist of cellulose is different, often changing the elution order of diastereomers.

  • Change the Alcohol: Switch the modifier from Ethanol to Isopropanol (IPA) or Methanol .

    • Why? IPA is bulkier and can alter the shape of the chiral "pocket" on the stationary phase, effectively changing selectivity.

Module 3: Advanced Optimization Protocols

Temperature & Flow Rate Effects

Chiral recognition is enthalpy-driven. Lower temperatures often increase resolution (


) but broaden peaks. For Avibactam, we often see an "Iso-enantioselective temperature" where separation vanishes.

Protocol:

  • Run the separation at 25°C.

  • Run at 40°C.

  • Compare: If

    
     decreases at 40°C, the separation is enthalpy-controlled (standard). If 
    
    
    
    increases, it is entropy-controlled (steric fit). Avibactam separations on Amylose phases are often entropy-driven; higher temperature may improve resolution.
Troubleshooting Logic Flow

Troubleshooting Symptom Symptom BroadPeaks Broad/Tailing Peaks Symptom->BroadPeaks NoSeparation No Separation Symptom->NoSeparation BaselineNoise Noisy Baseline Symptom->BaselineNoise Action1 Add 0.1% DEA + TFA Increase Temp BroadPeaks->Action1 Action2 Switch Column (Amy <-> Cell) Change Modifier (EtOH <-> IPA) NoSeparation->Action2 Action3 Check UV (205nm) Switch to CAD/ELSD BaselineNoise->Action3

Figure 2: Rapid troubleshooting guide for common Avibactam HPLC anomalies.

References

  • Method Development for Avibactam & Ceftazidime: Title: Stability indicating RP-HPLC method development and validation for ceftazidime and avibactam intravenous infusion. Source: World Journal of Pharmaceutical Research, 2016. URL:[Link] Relevance: Establishes baseline UV detection limits (260nm for combo, implies lower for pure Avibactam) and pKa considerations.

  • Chiral Separation Mechanisms (General): Title: Chiral HPLC separation: strategy and approaches.[5][6] Source: Chiralpedia. URL:[Link] Relevance: foundational theory for selecting Polar Organic Mode (POM) for polar analytes like Avibactam.

  • Avibactam Structure & Properties: Title: Avibactam (CID 9835049). Source: PubChem (NIH). URL:[Link] Relevance:[2] Confirms the (2S, 5R) stereochemistry and solubility data essential for mobile phase selection.

  • Detection of Non-Chromophoric Compounds: Title: Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma...[3] Source: ResearchGate (Journal of Chromatography B). URL:[Link] Relevance: Validates the difficulty of UV detection and supports the use of MS/CAD or low-UV wavelengths (205-215 nm).

Sources

Troubleshooting

Technical Support Center: A-Z Guide to Identifying Impurities in ent-Avibactam Sodium Salt Batches

Welcome to the comprehensive technical support guide for the identification and troubleshooting of impurities in ent-Avibactam sodium salt batches. This resource is designed for researchers, analytical scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the identification and troubleshooting of impurities in ent-Avibactam sodium salt batches. This resource is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to resolve challenges in your experimental work. The purity of ent-Avibactam, a crucial β-lactamase inhibitor, is paramount to its efficacy and safety in preclinical and clinical development. This guide will equip you with the necessary knowledge to confidently identify and manage impurities.

Frequently Asked Questions (FAQs)

Q1: What is ent-Avibactam sodium salt and why is impurity profiling critical?

A1: ent-Avibactam is the enantiomer of Avibactam, a potent, non-β-lactam β-lactamase inhibitor.[1][2] It restores the effectiveness of β-lactam antibiotics against many resistant Gram-negative bacteria.[3] Impurity profiling is the process of identifying and quantifying all potential extraneous substances in the active pharmaceutical ingredient (API). This is critical because impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and EMA have stringent requirements for impurity control.

Q2: What are the common sources of impurities in ent-Avibactam sodium salt?

A2: Impurities in ent-Avibactam can originate from three primary sources:

  • Process-Related Impurities: These are byproducts formed during the multi-step synthesis of Avibactam.[4] They can include unreacted starting materials, intermediates, and reagents.

  • Degradation Products: Avibactam can degrade when exposed to stress conditions such as heat, light, humidity, or non-optimal pH, leading to the formation of degradation products.[3]

  • Residual Solvents: Solvents used during the manufacturing process may not be completely removed and can remain in the final product.[3][4]

Q3: What are the primary analytical techniques used for impurity identification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for detecting and quantifying impurities.[5][6] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[6]

Troubleshooting Guide for Chromatographic Analysis

This section addresses common issues encountered during the HPLC analysis of ent-Avibactam and provides a logical approach to their resolution.

Issue 1: An unknown peak is observed in the chromatogram.

Causality: An unexpected peak can be a process-related impurity, a degradation product, a co-eluting component from the sample matrix, or a contaminant from the HPLC system itself.

Troubleshooting Workflow:

Caption: Workflow for investigating unknown peaks.

Step-by-Step Protocol:

  • System Suitability Check: Always begin by injecting a blank (your sample diluent) to rule out system contamination.

  • Spiking Study: If reference standards for known impurities are available, spike the sample with a small amount of each. A proportional increase in the area of the unknown peak suggests its identity.

  • Forced Degradation: If the impurity is not a known process-related one, it could be a degradant. Subjecting a pure sample of ent-Avibactam to forced degradation conditions can help generate and identify potential degradation products.

  • Structural Elucidation: For a completely unknown impurity, isolation followed by structural elucidation using techniques like LC-MS/MS and NMR is necessary.

Issue 2: Poor peak shape (tailing or fronting) for the main ent-Avibactam peak or impurity peaks.

Causality: Poor peak shape can be caused by a variety of factors including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.

Troubleshooting Steps:

  • Reduce Sample Concentration: Column overload is a common cause of peak fronting. Dilute your sample and re-inject.

  • Adjust Mobile Phase pH: The sulfate moiety on Avibactam is ionizable.[7] Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH around 3.0 is often a good starting point for C18 columns.[5]

  • Check for Secondary Interactions: The amine groups in the diazabicyclooctane core can interact with residual silanols on silica-based columns, leading to peak tailing. Consider using a column with end-capping or a different stationary phase.

  • Mobile Phase Compatibility: Ensure your sample is fully dissolved in the mobile phase or a solvent of similar strength to avoid peak distortion.

Common Impurities in Avibactam Batches

The following table summarizes some known impurities of Avibactam. Note that for ent-Avibactam, the corresponding enantiomeric forms of these impurities should be considered.

Impurity NameMolecular FormulaCAS NumberLikely Origin
Descarbonyl AvibactamC₆H₁₃N₃O₅S2243810-78-6Degradation
Avibactam Sodium EnantiomerC₇H₁₀N₃NaO₆S1383814-68-3Process-Related
Avibactam Impurity DC₁₄H₁₆N₂O₄2064219-14-1Process-Related (Intermediate)
Avibactam Impurity 1C₁₅H₂₂N₂O₃2306254-34-0Process-Related (Intermediate)
Avibactam Impurity CC₁₅H₂₂N₂O₃2306254-34-0Process-Related (Intermediate)

Data sourced from various chemical suppliers and databases.[8][9][10][11][12][13][14][15][16][17][18]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a validated stability-indicating method.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Inertsil ODS)[5]

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Methanol[5]

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm[1][5]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the ent-Avibactam sodium salt sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale: The use of a buffered mobile phase at a controlled pH is crucial for consistent ionization and retention of Avibactam and its impurities. A gradient elution is necessary to separate impurities with a wide range of polarities from the main component.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.

Forced_Degradation_Workflow cluster_Stress_Conditions Apply Stress Conditions to Avibactam Solution (~1 mg/mL) cluster_Analysis Analysis cluster_Evaluation Evaluation A Acid Hydrolysis (0.1N HCl, 60°C, 8h) F Analyze by Stability-Indicating HPLC-UV Method A->F B Base Hydrolysis (0.1N NaOH, RT, 2h) B->F C Oxidative Degradation (3% H2O2, RT, 24h) C->F D Thermal Degradation (80°C, 72h) D->F E Photolytic Degradation (ICH Q1B conditions) E->F G Analyze by LC-MS/MS for Peak Identification F->G H Compare chromatograms of stressed and unstressed samples F->H I Identify and quantify degradation products G->I J Confirm peak purity of the main component H->J

Sources

Optimization

Technical Support Center: Improving Hygroscopic Stability of ent-Avibactam Sodium

The following technical guide addresses the hygroscopic stability of ent-Avibactam sodium (the enantiomer of the beta-lactamase inhibitor Avibactam sodium). Note on Enantiomeric Identity: ent-Avibactam sodium possesses i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the hygroscopic stability of ent-Avibactam sodium (the enantiomer of the beta-lactamase inhibitor Avibactam sodium).

Note on Enantiomeric Identity: ent-Avibactam sodium possesses identical scalar physical properties (solubility, melting point, hygroscopicity, and polymorph landscape) to Avibactam sodium in achiral environments. Therefore, the stabilization protocols established for the pharmaceutical drug substance (Avibactam sodium) are directly applicable to the ent-isomer used in research and chiral purity analysis.

Executive Summary: The Hygroscopicity Challenge

Sodium salts of diazabicyclooctanes, such as ent-Avibactam sodium, exhibit significant hygroscopicity, particularly in their amorphous or thermodynamically unstable hydrated forms. Upon exposure to ambient moisture, the amorphous salt can undergo deliquescence (turning into a gum) or uncontrolled crystallization into variable hydrates (Forms A or E), compromising weighing accuracy and analytical integrity.

The Solution: The most effective strategy to ensure hygroscopic stability is to isolate the material in a thermodynamically stable Anhydrous Crystalline Form (specifically Form B or Form C ), which possesses a dense crystal lattice that minimizes water vapor sorption.

Solid-State Form Landscape & Stability Data[1]

The following table summarizes the known solid-state forms and their stability profiles. Form B is generally recommended for maximum stability during handling.

Solid FormHydration StateStability ProfileHygroscopicity Risk
Amorphous VariableUnstable. High surface energy leads to rapid moisture uptake and deliquescence.Critical
Form B Anhydrous High. Thermodynamically stable anhydrous form. Preferred for storage.Low
Form C AnhydrousModerate/High. Stable up to 60% RH. Converts to Form A above 60% RH.[1][2]Low (at <60% RH)
Form A MonohydrateLow. Dehydrates easily; stable only in specific humidity windows.Moderate
Form E DihydrateConditional. Stable only at high humidity (>70% RH). Loses water in dry conditions.[3]High (variable)

Troubleshooting Guide (Q&A)

Q1: My ent-Avibactam sodium standard turned into a sticky gum within minutes of weighing. How do I recover it?

Diagnosis: Your sample is likely amorphous or a labile hydrate (Form E) that has deliquesced due to ambient humidity. Immediate Action:

  • Do not heat directly in an oven (this may degrade the salt or fuse it).

  • Dissolve the gum in a minimum volume of Methanol/Water (9:1 v/v) .

  • Perform the Form B Recrystallization Protocol (see Section 4) to convert it into a stable crystalline solid.

  • Prevention: Handle amorphous standards in a glove box or low-humidity environment (<30% RH).

Q2: I see variable water content (KF) results between batches. Is the material degrading?

Diagnosis: It is likely not chemical degradation but physical instability . If the material is not fully crystalline Form B, it will adsorb surface moisture or interconvert between hydrates (A


 E) depending on the lab's humidity.
Solution: 
  • Verify the solid form using PXRD (Powder X-Ray Diffraction) . Look for characteristic peaks of Form B (see references).

  • Store the material in a desiccator with silica gel or molecular sieves.

  • Switch to Form B for all analytical standards to ensure a consistent molecular weight (anhydrous basis).

Q3: Can I lyophilize ent-Avibactam sodium to dry it?

Technical Insight: Lyophilization typically produces an amorphous solid. While dry immediately after the cycle, amorphous ent-Avibactam sodium is highly hygroscopic and will rapidly absorb moisture upon stopper removal. Recommendation: If you must lyophilize, you should perform a controlled annealing step or follow lyophilization with a crystallization step (slurrying in isopropanol) to induce crystallinity before final isolation.

Experimental Protocols

Protocol A: Preparation of Stable Anhydrous Crystal Form B

This protocol converts amorphous or unstable hydrates into the robust Form B, significantly reducing hygroscopicity.

Reagents:

  • ent-Avibactam Sodium (crude/amorphous)[4][5]

  • Solvent: Methanol / Water (9:1 ratio)

  • Antisolvent: Ethanol (Absolute) or Isopropanol

Workflow:

  • Dissolution: Suspend the ent-Avibactam sodium in Methanol/Water (9:1) at 25–30°C . Stir until fully dissolved.

    • Note: Limit water content; excess water promotes Hydrate Form A.

  • Nucleation: Slowly add Ethanol (antisolvent) dropwise until the solution becomes slightly turbid.

  • Seeding (Optional but Recommended): Add a small seed crystal of Form B if available.

  • Crystallization: Cool the mixture slowly to 10–15°C over 2 hours with gentle stirring.

  • Maturation: Stir at 10°C for an additional 4 hours to ensure phase purity.

  • Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture uptake during filtration).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Hygroscopicity Assessment (DVS)

To validate the stability of your generated form.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at 25°C.
  • Pass Criteria for Form B:

    • Mass change < 1.0% up to 60% RH.[2]

    • No hysteresis loop (indicating no hydrate formation).

Visualizations

Figure 1: Polymorph Stability & Transformation Pathways

This diagram illustrates the critical relationships between humidity, temperature, and solid forms.

AvibactamStability cluster_process Controlled Crystallization (Protocol A) Amorphous Amorphous (High Hygroscopicity) FormE Form E (Dihydrate) Stable >70% RH Amorphous->FormE High RH (>70%) FormA Form A (Monohydrate) Amorphous->FormA Moderate RH FormB Form B (Anhydrous) Most Stable Target Form Amorphous->FormB MeOH/Water + EtOH Controlled Cooling FormE->FormA Drying / Heat FormA->FormB High Heat / Vac Drying FormC Form C (Anhydrous) Stable <60% RH FormC->FormA RH > 60%

Caption: Stability map of ent-Avibactam Sodium. Red indicates high risk, Yellow moderate risk, and Blue/Green stable forms. Form B is the target for maximum stability.

Figure 2: Crystallization Workflow for Form B

CrystallizationWorkflow Start Raw ent-Avibactam Na (Amorphous/Gum) Step1 1. Dissolve in MeOH/Water (9:1) Temp: 25-30°C Start->Step1 Step2 2. Add Antisolvent (Ethanol) Dropwise until turbid Step1->Step2 Step3 3. Controlled Cooling Target: 10-15°C over 2 hrs Step2->Step3 Step4 4. Maturation Stir 4 hrs @ 10°C Step3->Step4 Step5 5. Filtration & Vacuum Dry 40°C, 12 hrs Step4->Step5 End Stable Crystalline Form B (Low Hygroscopicity) Step5->End

Caption: Step-by-step workflow to convert unstable amorphous material into stable Crystalline Form B.

References

  • WIPO Patent WO2017025526A1 . Crystalline form C of avibactam sodium.[1][2][3][6][7] Sandoz AG.[3] Retrieved from:

  • China Patent CN113105455A. Preparation method of crystal form B avibactam sodium. Shandong Luoxin Pharmaceutical Group.
  • European Patent EP3505518A1 . Polymorphic form of avibactam sodium (nxl104). Pfizer Ireland Pharmaceuticals.[8] Retrieved from:

  • PubChem Compound Summary . Avibactam sodium.[1][3][8][9][10][11][12][13][14] National Center for Biotechnology Information. Retrieved from: [Link][11]

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization During ent-Avibactam Processing

Introduction Welcome to the technical support guide for ent-Avibactam processing. As a novel, potent β-lactamase inhibitor, the stereochemical integrity of Avibactam and its enantiomer, ent-Avibactam, is critical to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for ent-Avibactam processing. As a novel, potent β-lactamase inhibitor, the stereochemical integrity of Avibactam and its enantiomer, ent-Avibactam, is critical to its therapeutic efficacy and safety profile.[1][2] This document provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and process development professionals in minimizing epimerization, a key challenge in the synthesis and purification of diazabicyclooctane (DBO) scaffolds like ent-Avibactam.[3] Our goal is to equip your team with the scientific understanding and practical methodologies necessary to ensure the highest stereochemical purity of your final product.

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can significantly impact the biological activity of a drug.[4] In the context of ent-Avibactam, control over the stereocenter at the C5 position of the piperidine ring is paramount. This guide is structured to address specific issues you may encounter during your experimental work, providing explanations for the underlying chemical principles and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for ent-Avibactam?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted, converting one diastereomer into another. For ent-Avibactam, which has a defined three-dimensional structure essential for its inhibitory action on β-lactamase enzymes, the formation of its epimer can lead to a significant loss of potency and introduce impurities that are difficult to separate. The primary site susceptible to epimerization in the Avibactam scaffold is the carbon atom adjacent to the piperidine nitrogen.

Q2: At what stages of processing is epimerization most likely to occur?

A2: Epimerization can be a risk throughout the synthesis and purification of ent-Avibactam. However, it is most pronounced under conditions that facilitate the formation of an enolate or a related resonance-stabilized intermediate. Key stages to monitor closely include:

  • Synthesis: Steps involving basic conditions, particularly during the formation or modification of the DBO ring system.[5]

  • Purification: Chromatographic separations or crystallizations where the pH of the solvent system is not carefully controlled.

  • Storage: Long-term storage of intermediates or the final product in unsuitable solvent systems or at elevated temperatures can also lead to slow epimerization.[6]

Q3: What are the primary factors that drive epimerization in the ent-Avibactam structure?

A3: The main drivers of epimerization in molecules like ent-Avibactam are:

  • pH/Basicity: The presence of a base can abstract the proton at the C5 position, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of epimers.

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to epimerization, accelerating the rate at which equilibrium is reached.[6][7]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state for epimerization.

Q4: How can I detect and quantify the level of epimeric impurity?

A4: The most effective method for detecting and quantifying epimers of ent-Avibactam is through chiral High-Performance Liquid Chromatography (HPLC).[8][9] A validated chiral HPLC method can separate the desired enantiomer from its epimer, allowing for accurate determination of stereochemical purity. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, though HPLC is generally more sensitive for quantification of minor impurities.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and explanations to address specific challenges related to epimerization.

Issue 1: High levels of the undesired epimer are detected after a reaction step involving a base.
Root Cause Analysis:

The use of strong bases or prolonged reaction times at elevated temperatures can significantly promote epimerization. The choice of base and the reaction conditions are critical variables that must be optimized.

Solutions & Protocols:
  • Base Selection:

    • Recommendation: Opt for weaker, non-nucleophilic bases where possible. Sterically hindered bases can also sometimes reduce the rate of epimerization.

    • Protocol: Screen a panel of bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) at a small scale to identify the one that provides the desired reactivity with minimal epimerization.

  • Temperature Control:

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Protocol: Set up parallel reactions at different temperatures (e.g., -20°C, 0°C, room temperature) and monitor the formation of the product and the epimeric impurity over time using in-process HPLC analysis.

  • Reaction Time:

    • Recommendation: Minimize the reaction time to prevent prolonged exposure to conditions that favor epimerization.

    • Protocol: Closely monitor the reaction progress by HPLC. Once the starting material is consumed to the desired level, quench the reaction immediately.

Workflow for Optimizing a Base-Mediated Reaction:

Purification Strategy Start Crude Product with Epimeric Impurity RP_HPLC Reverse-Phase HPLC (C18 Column) Start->RP_HPLC MobilePhase Mobile Phase: Acetonitrile/Water + Acidic Modifier (e.g., 0.1% Formic Acid) RP_HPLC->MobilePhase Analysis Analyze Fractions (Chiral HPLC) RP_HPLC->Analysis Analysis->Start Repurify Pooling Pool Pure Fractions Analysis->Pooling Purity OK FinalProduct Pure ent-Avibactam Pooling->FinalProduct

Sources

Optimization

Technical Support Center: Overcoming Baseline Noise in ent-Avibactam NMR Analysis

Status: Operational Ticket ID: NMR-AVI-001 Lead Scientist: Dr. Aris (Senior Application Scientist) Subject: Advanced Baseline Correction & Signal Optimization for Diazabicyclooctane Systems Executive Summary: The Signal-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMR-AVI-001 Lead Scientist: Dr. Aris (Senior Application Scientist) Subject: Advanced Baseline Correction & Signal Optimization for Diazabicyclooctane Systems

Executive Summary: The Signal-to-Noise Battle

Analyzing ent-Avibactam (the enantiomer of the


-lactamase inhibitor Avibactam) presents a unique set of NMR challenges. As a diazabicyclooctane derivative typically isolated as a sodium salt, it suffers from three distinct "noise" sources that mask critical multiplets:
  • Hygroscopic Broadening: The salt form avidly absorbs atmospheric water in DMSO, creating a massive HDO signal that distorts the baseline.

  • Exchange Dynamics: The critical carboxamide (

    
    ) and sulfate protons undergo rapid exchange, often appearing as broad "humps" indistinguishable from baseline noise.
    
  • Synthetic Artifacts: Trace paramagnetic metal ions (often from cyclization catalysts) cause relaxation-induced broadening and rolling baselines.

This guide moves beyond basic "shim your magnet" advice. We will troubleshoot the causality of baseline distortion and provide self-validating protocols to resolve it.

Diagnostic Workflow

Before altering parameters, determine the type of baseline noise you are facing.

SymptomProbable CauseImmediate Action
Rolling / Wavy Baseline Corrupted first data points (Dead time/Acoustic ringing).Apply Backward Linear Prediction (LPC) .
"Smiling" or "Frowning" First-order phase error or pulse breakthrough.Manual Phase Correction (0th & 1st order).
Broad Humps (Non-Specific) Paramagnetic impurities or aggregation.[1]Filter (0.2

m) or Chelex treatment.
High Frequency "Fuzz" Low Signal-to-Noise (SNR).Increase Scans (

) by factor of 4.

Module 1: Sample Preparation (The Source)

The majority of baseline issues are physical, not digital. You cannot process your way out of a bad sample.

Protocol A: Paramagnetic Scavenging

ent-Avibactam synthesis often utilizes metal catalysts. Even ppb levels of Fe(III) or Cu(II) shorten


 relaxation, broadening peaks into the baseline.
  • Dissolution: Dissolve 5-10 mg of ent-Avibactam in 0.6 mL of solvent.

  • Scavenging: Add ~5 beads of Chelex 100 resin (sodium form) directly to the vial.

  • Incubation: Vortex gently for 60 seconds. Let stand for 5 minutes.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter  directly into the NMR tube.
    
    • Why PTFE? It is chemically resistant to DMSO and does not leach plasticizers like some nylon filters.

  • Validation: Check the residual solvent peak width at half-height (

    
    ). In DMSO-
    
    
    
    , the pentet should be
    
    
    Hz. If
    
    
    Hz, paramagnetics or shimming are still issues.
Protocol B: Solvent Selection Strategy

The choice between


 and 

dictates which "noise" you fight.
  • Scenario 1: Structural Confirmation (Carbon Backbone)

    • Solvent:

      
       (99.9%).
      
    • Benefit: Sharpest lines, no viscosity broadening.

    • Trade-off: Amide protons disappear (exchange with D). Baseline is flat, but you lose the

      
       signals.
      
  • Scenario 2: Purity & Amide Identification

    • Solvent:

      
       (Dried over 3Å molecular sieves).
      
    • Benefit: Amide protons visible (

      
       6.0–7.5 ppm).
      
    • Risk: Hygroscopic water peak at

      
       3.3 ppm causes baseline "smiles."
      

Module 2: Acquisition Parameters (The Capture)

Standard default parameters often fail for ent-Avibactam due to its specific relaxation properties.

Optimized Pulse Sequence: zg30 vs noesypr1d
  • Standard 1D (zg30): Good for general use, but susceptible to baseline roll if the receiver dead time is not perfect.

  • Excitation Sculpting (zgesgp): Recommended for DMSO samples.[2][3]

    • Mechanism: Selectively suppresses the massive water signal without distorting the baseline near the signal, unlike Presaturation (zgpr), which can cause "hollow" baseline artifacts.

The Relaxation Delay ( ) Rule

Baseline integration errors often stem from incomplete relaxation.

  • Protocol: Measure

    
     for the longest relaxing proton (usually the bridgehead CH).
    
  • Setting: Set

    
    .
    
    • For ent-Avibactam: The bridgehead protons are rigid. Expect

      
       s. Set 
      
      
      
      s for quantitative baselines.

Module 3: Post-Processing (The Cleanup)

If the physical sample is clean, use these algorithms to flatten the baseline mathematically.

Step 1: Backward Linear Prediction (LPC)

Critical for removing "Rolling" baselines. The first few points of the FID are often corrupted by acoustic ringing (probe coil vibration). FFT of these corrupted points creates a sinusoidal roll.

  • Action: Discard the first 2-4 points of the FID.

  • Reconstruction: Use Backward Linear Prediction (LPC) to mathematically reconstruct these points based on the valid data that follows.

  • Software Command (TopSpin): convdta (if digital) or set LPC mode in processing parameters.

Step 2: Baseline Correction Algorithms

Avoid simple "slope" correction. Use polynomial fitting.

  • Polynomial Fit (ABS): Fits a polynomial function (usually 5th order) to noise regions.

    • Warning: Do not use on broad peaks; it will subtract the "feet" of your amide signals.

  • Spline / Whittaker Smoother: Preferred. It recognizes broad features as signal and sharp features as noise, fitting a curve only to the true noise floor.

Visual Troubleshooting & Logic

Diagram 1: The Baseline Rescue Workflow

BaselineRescue Start Start: Distorted Baseline CheckShape Analyze Baseline Shape Start->CheckShape IsRolling Is it Rolling/Wavy? CheckShape->IsRolling IsSmiling Is it Smiling/Frowning? IsRolling->IsSmiling No BackwardLP Apply Backward Linear Prediction (Reconstruct first 2-4 pts) IsRolling->BackwardLP Yes IsBroad Are Peaks Broad? IsSmiling->IsBroad No PhaseCorr Manual Phase Correction (0th & 1st Order) IsSmiling->PhaseCorr Yes SamplePrep Check Sample Prep IsBroad->SamplePrep Yes BackwardLP->PhaseCorr Next Step End Integration Ready PhaseCorr->End Baseline Flat Paramagnetic Paramagnetic Impurity? (Add Chelex / Filter) SamplePrep->Paramagnetic Viscosity Viscosity/Exchange? (Switch to D2O or Heat to 300K) SamplePrep->Viscosity

Caption: Logical workflow for diagnosing and treating specific baseline distortions in NMR spectra.

Diagram 2: Solvent Decision Matrix for ent-Avibactam

SolventChoice Goal Analytical Goal AmideCheck Need Amide (NH) Signals? Goal->AmideCheck SaltCheck Is it a Sodium Salt? AmideCheck->SaltCheck No (Backbone Only) DMSO Solvent: DMSO-d6 (Dry w/ Sieves) AmideCheck->DMSO Yes (Purity/ID) SaltCheck->DMSO No (Free Acid) D2O Solvent: D2O (99.9%) SaltCheck->D2O Yes (Solubility High) IssueDMSO Issue: Water Peak (3.3ppm) Sol: Excitation Sculpting DMSO->IssueDMSO IssueD2O Issue: NH Exchange Sol: None (Signal Lost) D2O->IssueD2O

Caption: Decision tree for selecting the optimal solvent based on the specific protons of interest in ent-Avibactam.

Frequently Asked Questions (FAQ)

Q1: I applied baseline correction (ABS), but my integral values for the ent-Avibactam amide protons are still inconsistent. Why? A: Automatic Baseline Correction (ABS) often interprets the broad "feet" of exchangeable amide protons as baseline drift and subtracts them.

  • Fix: Switch to Manual Baseline Correction . Define the baseline points only in the noise regions far from the peaks, then use a Spline Fit . Do not place baseline points on the shoulders of the amide peaks.

Q2: Why does my baseline "roll" specifically around the water peak in DMSO? A: This is a radiation damping or solvent suppression artifact. If the water signal is huge (due to the hygroscopic salt), the receiver gain is overloaded, or the suppression pulse affects nearby frequencies.

  • Fix: Use Excitation Sculpting (zgesgp) instead of simple presaturation (zgpr). It provides a cleaner baseline near the suppressed solvent signal.

Q3: Can I use ent-Avibactam to determine enantiomeric purity if the baseline is noisy? A: No. Enantiomeric Excess (ee) calculations require precise integration of the minor component (the impurity). Baseline noise will statistically bury the minor enantiomer's signal.

  • Fix: You must achieve

    
     on the main peak to reliably integrate a 0.5% impurity. Increase scans (
    
    
    
    ) by a factor of 16 to double the S/N ratio (Signal-to-Noise scales with the square root of scans).

References

  • Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Processing).

  • University of Ottawa NMR Facility. (2008). Backward Linear Prediction to Correct for Receiver Saturation.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Mestrelab Research. Baseline Correction in NMR Spectroscopy.

Sources

Troubleshooting

Technical Support Center: ent-Avibactam Sodium Purification

This technical guide details the purification strategies for ent-Avibactam Sodium (CAS: 396731-20-7), the (1R,2S,5R) enantiomer of the beta-lactamase inhibitor Avibactam.[] While often used as a negative control or analy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification strategies for ent-Avibactam Sodium (CAS: 396731-20-7), the (1R,2S,5R) enantiomer of the beta-lactamase inhibitor Avibactam.[] While often used as a negative control or analytical reference standard, its purification demands the same rigor as the active pharmaceutical ingredient (API) to ensure accurate biological data.

[1]

Executive Summary

Purifying ent-Avibactam Sodium presents a unique challenge: the molecule is highly water-soluble, prone to hydrolysis (desulfation) under acidic conditions, and susceptible to polymorphism (hydrates vs. anhydrous forms).[]

The most robust industrial strategy involves a "Lipophilic Switch" : converting the crude sulfated intermediate into a lipophilic Tetrabutylammonium (TBA) salt to allow organic solvent washing, followed by a controlled salt exchange to precipitate the purified Sodium salt.

Phase 1: The "Lipophilic Switch" (Primary Purification)

Objective: Remove inorganic salts and water-soluble byproducts by leveraging the solubility difference between the TBA salt and the Sodium salt.

Mechanism

The crude sulfation reaction mixture contains excess sulfur trioxide complexes and inorganic salts. Direct isolation of the sodium salt often traps these impurities.

  • Step A: Form the lipophilic TBA-ent-Avibactam salt.[] This dissolves in Dichloromethane (DCM), allowing you to wash away aqueous impurities.

  • Step B: Perform a cation exchange using Sodium 2-Ethylhexanoate (SEH) .[] The Sodium salt is insoluble in DCM/Ethanol mixtures and precipitates selectively.

Protocol 1: TBA-to-Sodium Salt Exchange

Prerequisites: Crude ent-Avibactam sulfation mixture (approx.[] 10g scale).

StepActionCritical Parameter
1. Extraction Dilute crude reaction mix with water.[] Add Tetrabutylammonium hydroxide (TBAOH) to pH 5.5–6.[]5. Extract into DCM (200 mL).pH Control: < pH 4 risks desulfation; > pH 8 risks beta-lactam ring opening (though less critical in non-beta-lactams, hydrolysis is still a risk).[]
2. Washing Wash the DCM layer with water (2 x 50 mL) to remove excess sulfates and inorganic salts.Phase Separation: Ensure sharp interface. Emulsions indicate residual protein/polymer impurities.
3.[] Drying Dry DCM layer over anhydrous

.[] Filter and concentrate to approx. 50 mL.
Water Content: Must be <0.5% before Step 4 to prevent "oiling out."[]
4. Salt Exchange Add Ethanol (50 mL). Dropwise add Sodium 2-Ethylhexanoate (SEH) (2.0 eq) in Ethanol.[]Rate: Slow addition (30 min) promotes crystal growth over amorphous precipitation.
5. Isolation Stir for 2 hours at ambient temp. Filter the white precipitate.[] Wash with cold Ethanol/DCM (1:1).[]Inert Atmosphere: Perform under

to prevent moisture uptake.[]
Phase 2: Polymorph Control & Recrystallization

Objective: Isolate the thermodynamically stable Anhydrous Form B (equivalent) to ensure stability and prevent hygroscopicity.

Protocol 2: Controlled Crystallization (Form B)

Context: Amorphous sodium salts are hygroscopic and difficult to handle.[] This step converts amorphous material into a crystalline lattice.[]

  • Dissolution: Dissolve 5g of ent-Avibactam Sodium (Amorphous) in minimal Methanol/Water (9:1 v/v) at 50°C.

  • Seeding (Optional): If available, add 1% w/w seed crystals of Form B.

  • Anti-Solvent Addition: Slowly add n-Propanol or Ethanol (10 volumes) over 4 hours while cooling to 20°C.

  • Maturation: Stir the slurry for 12 hours. The long stir time allows "Ostwald Ripening," where small amorphous particles dissolve and redeposit onto larger crystalline lattices.

  • Drying: Vacuum dry at 40°C for 24 hours. Note: High heat (>60°C) can cause surface desulfation.[]

Visual Workflow: Purification Logic

PurificationStrategy Crude Crude Sulfation Mix (Aq. Phase) TBA_Salt TBA Salt Formation (Extract to DCM) Crude->TBA_Salt + TBAOH Wash Aqueous Wash (Remove Inorganics) TBA_Salt->Wash Na_Exchange Sodium Exchange (Add Na-2-EH) Wash->Na_Exchange Dry Organic Phase Precip Precipitation of Na Salt Na_Exchange->Precip Insoluble in DCM Recryst Recrystallization (MeOH/n-Propanol) Precip->Recryst Polymorph Control Final Pure ent-Avibactam Na (Form B) Recryst->Final

Figure 1: The "Lipophilic Switch" purification workflow converting crude aqueous intermediates to crystalline sodium salt via a DCM-soluble TBA intermediate.[]

Troubleshooting Guide & FAQs
Q1: My product is "oiling out" instead of crystallizing during the salt exchange. Why?

Diagnosis: High residual water content or fast addition of the sodium source. Remediation:

  • Azeotropic Drying: Before adding the Sodium 2-Ethylhexanoate, chase the DCM solution with absolute Ethanol or Isobutanol to remove trace water azeotropically.

  • Slower Addition: Add the sodium source over 1-2 hours.

  • Temperature: Lower the temperature to 0-5°C during addition to decrease solubility of the salt.

Q2: I see a degradation peak at RRT 0.85 (Desulfated Impurity).

Diagnosis: Acidic hydrolysis occurred during the TBA extraction or drying. Root Cause: The sulfate ester is labile at pH < 4.0.[] Fix:

  • Ensure the aqueous phase pH is kept between 5.5 and 7.5 during the TBA extraction.

  • Use Sodium Bicarbonate washes instead of pure water if the crude mix is highly acidic.

  • Avoid high temperatures (>40°C) during the vacuum drying steps.

Q3: How do I separate ent-Avibactam from Avibactam (Enantiomeric Purity)?

Context: If you synthesized ent-Avibactam from a racemic starting material, you will have a 50:50 mix.[] Chemical crystallization rarely separates enantiomers without a chiral resolving agent.[] Strategy:

  • Prep-HPLC: Use a Chiral Stationary Phase (CSP).[]

    • Column: Chiralpak IC or ID (Polysaccharide-based).[]

    • Mobile Phase: Heptane/Ethanol/DEA (60:40:0.1).[]

    • Detection: UV at 210 nm.[]

  • Note: It is far more efficient to use optically pure starting materials (e.g., D-Pyroglutamic acid derivatives) than to resolve the final sulfonated salt.[]

Q4: The final solid is deliquescent (turns to liquid in air).

Diagnosis: You likely isolated an amorphous form or a unstable hydrate.[] Fix: Perform the Protocol 2 (Recrystallization) strictly. The use of alcohol anti-solvents (n-Propanol) encourages the formation of the anhydrous lattice, which is stable at ambient humidity. Store the final product in a desiccator at -20°C.

Data Summary: Impurity Profile
Impurity NameRelative Retention Time (RRT)*OriginRemoval Strategy
Descarbonyl ent-Avibactam 0.45Degradation (Base)Recrystallization (remains in mother liquor)
Desulfated ent-Avibactam 0.85Degradation (Acid)pH Control during extraction; Ion Exchange
ent-Avibactam (Target) 1.00 APIN/A
TBA Counter-ion N/A (NMR check)Incomplete ExchangeWash final cake with Ethanol/DCM

*RRT values are approximate based on C18 RP-HPLC methods using Phosphate Buffer/Acetonitrile gradients.

References
  • Process for the preparation of crystalline form C of avibactam sodium. European Patent EP3580221B1.[] (Describes the crystallization and polymorph control strategies applicable to the enantiomer).

  • Purification method for Avibactam sodium intermediate. WIPO Patent WO/2025/086317.[] (Details the solvent systems for impurity precipitation).

  • Synthesis and characterization of four diastereomers of β-lactamase inhibitor. Proc Natl Acad Sci U S A. 2012;109(34).[] (Fundamental characterization of Avibactam stereoisomers). []

  • ent-Avibactam Sodium Salt Product Data. MedChemExpress. (Physical properties and CAS verification).

  • Preparation method of crystal form B avibactam sodium. China Patent CN113105455B.[][2] (Protocol for the thermodynamically stable anhydrous form).

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: Avibactam vs. ent-Avibactam

This guide provides a rigorous technical comparison between Avibactam and its enantiomer, ent-Avibactam , focusing on their biological activity, structural mechanisms, and experimental validation. Executive Summary Aviba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Avibactam and its enantiomer, ent-Avibactam , focusing on their biological activity, structural mechanisms, and experimental validation.

Executive Summary

Avibactam (NXL104) is a non-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-lactam 

-lactamase inhibitor (BLI) with a diazabicyclooctane (DBO) scaffold. It exhibits potent, broad-spectrum inhibition of Ambler Class A, C, and some D enzymes. ent-Avibactam is the enantiomer (mirror image) of Avibactam. Experimental data and patent disclosures confirm that ent-Avibactam is biologically inactive . The strict stereochemical requirements of the

-lactamase active site (specifically the catalytic Serine residue) render the enantiomer incapable of forming the critical carbamoyl-enzyme complex required for inhibition.

Verdict: Avibactam is the sole active pharmaceutical ingredient (API). The enantiomer serves only as a negative control in mechanistic studies or an impurity to be removed during asymmetric synthesis.

Structural & Mechanistic Divergence

The biological activity difference stems entirely from chirality.


-lactamases are chiral enzymes that evolved to recognize the specific stereochemistry of D-alanyl-D-alanine residues in peptidoglycan (and by extension, the chiral centers of 

-lactam antibiotics).
Stereochemical Configuration
  • Avibactam:

    
    -2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate.[1]
    
  • ent-Avibactam:

    
    -2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate.
    
Mechanism of Action (The "Lock and Key" Failure)

Avibactam functions via a reversible covalent mechanism . It acylates the active site Serine (e.g., Ser70 in TEM-1) to form a carbamoyl-enzyme complex.

  • Active Binding (Avibactam): The

    
     geometry positions the C7 carbonyl carbon perfectly for nucleophilic attack by the Ser70 hydroxyl group. The sulfate group at N6 interacts with a conserved pocket (Ser130, Lys234), mimicking the carboxylate of 
    
    
    
    -lactams.
  • Inactive Binding (ent-Avibactam): The

    
     configuration projects the critical sulfate and carboxamide groups in opposite vectors. This creates severe steric clashes with the oxyanion hole and prevents the carbonyl carbon from approaching the catalytic Serine within the required bond-forming distance (< 2 Å).
    
Pathway Visualization

The following diagram illustrates the kinetic pathway where Avibactam successfully inhibits the enzyme, while ent-Avibactam fails to initiate the reaction.

MOA_Comparison cluster_legend Interaction Outcome Enzyme Free Beta-Lactamase (Active Site Ser70) Complex_A Non-Covalent Michaelis Complex Enzyme->Complex_A + Avibactam Clash Steric Clash / No Binding Enzyme->Clash + ent-Avibactam Avi Avibactam (2S, 5R) EntAvi ent-Avibactam (2R, 5S) AcylEnz Covalent Acyl-Enzyme (Inhibited State) Complex_A->AcylEnz Nucleophilic Attack (k2) AcylEnz->Enzyme Slow Deacylation (koff) Clash->Enzyme No Reaction

Caption: Kinetic pathway comparison. Avibactam forms a stable covalent complex; ent-Avibactam fails to bind.

Comparative Biological Data[3][4][5]

The following data summarizes the inhibitory potency. Note the orders-of-magnitude difference in activity.

ParameterAvibactam (2S, 5R) ent-Avibactam (2R, 5S)
Primary Target Serine

-lactamases (Class A, C, D)
None (Inactive)
IC

(TEM-1)
~ 8 nM> 10,000 nM (Inactive)
IC

(KPC-2)
~ 38 nMInactive
IC

(AmpC)
~ 5 nMInactive
Binding Affinity (

)
High (nM range)Negligible
Antibacterial Activity None (Intrinsic); Potentiator (Synergistic)None

Data Sources: Derived from Patent EP3505518A1 [1] and Ehmann et al. [2].

Experimental Protocols for Validation

To empirically verify the inactivity of ent-Avibactam, researchers must employ a Chiral Purity Assay followed by an Enzyme Inhibition Assay .

Protocol A: Chiral Separation (Quality Control)

Before biological testing, ensure the "inactive" enantiomer is not contaminated with the active form, which would give false positive activity.

  • Column: Chiralpak AD-H or equivalent polysaccharide-based stationary phase.

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1).

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Validation: Inject racemic mixture to establish separation factors (

    
    ). Confirm ent-Avibactam elutes at a distinct retention time from Avibactam.
    
Protocol B: Kinetic Inhibition Assay (Spectrophotometric)

This protocol measures the rate of hydrolysis of a reporter substrate (Nitrocefin) in the presence of the inhibitor.

Reagents:

  • Enzyme: Purified TEM-1 or KPC-2

    
    -lactamase (10 nM final conc).
    
  • Substrate: Nitrocefin (100

    
    M final conc).
    
  • Buffer: 50 mM Phosphate buffer, pH 7.0.

  • Inhibitors: Avibactam (Positive Control) and ent-Avibactam (Test), serially diluted (1 nM to 100

    
    M).
    

Steps:

  • Pre-incubation: Incubate Enzyme + Inhibitor for 10 minutes at 30°C to allow carbamoylation.

  • Initiation: Add Nitrocefin substrate.[2]

  • Measurement: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.

  • Calculation: Determine initial velocity (

    
    ). Plot % Inhibition vs. log[Inhibitor].
    
  • Result: Avibactam will show a sigmoidal dose-response curve. ent-Avibactam will show a flat line (no inhibition) up to high concentrations.

Experimental Workflow Diagram

Workflow Start Start: Racemic or Enantiopure Synthesis Chiral_QC Chiral HPLC Analysis (Confirm Purity >99.5%) Start->Chiral_QC Branch Select Compound Chiral_QC->Branch Exp_Active Avibactam (2S, 5R) Branch->Exp_Active Exp_Inactive ent-Avibactam (2R, 5S) Branch->Exp_Inactive Assay Enzyme Inhibition Assay (Nitrocefin Reporter) Exp_Active->Assay Exp_Inactive->Assay Result_A Result: IC50 < 50 nM (Potent Inhibition) Assay->Result_A Active Path Result_B Result: IC50 > 100 µM (No Activity) Assay->Result_B Inactive Path

Caption: Experimental workflow for validating stereoselective biological activity.

References

  • Wockhardt Ltd / Novexel. (2019). Polymorphic form of avibactam sodium (NXL104). European Patent EP3505518A1. (States explicitly: "It was found that only one enantiomer was active and therefore there was a need to use just the active enantiomer.") Link

  • Ehmann, D. E., et al. (2012).[3] Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor.[4][5] Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Link

  • Lahiri, S. D., et al. (2013). High-resolution structure of avibactam bound to the class C β-lactamase AmpC. Antimicrobial Agents and Chemotherapy, 57(12), 6205-6211. Link

  • Coleman, K. (2011).[3] Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors. Current Opinion in Microbiology, 14(5), 550-555. Link

Sources

Comparative

Comparative Guide: IC50 Determination of ent-Avibactam vs. Avibactam Against Beta-Lactamases

Executive Summary Stereochemical purity is not just a quality attribute; it is a determinant of efficacy. Avibactam is a non-beta-lactam beta-lactamase inhibitor (BLI) containing a diazabicyclooctane (DBO) core.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stereochemical purity is not just a quality attribute; it is a determinant of efficacy. Avibactam is a non-beta-lactam beta-lactamase inhibitor (BLI) containing a diazabicyclooctane (DBO) core. Its potent activity resides strictly in the (2S, 5R) enantiomer. The enantiomer, ent-Avibactam ((2R, 5S)), acts as a critical negative control in structural biology and a contaminant marker in process chemistry.

This guide details the experimental framework to determine the IC50 of ent-Avibactam compared to the active pharmaceutical ingredient (Avibactam) and traditional BLIs (Tazobactam). It emphasizes the Nitrocefin Competition Assay , a self-validating colorimetric protocol essential for quantifying the potency gap between these stereoisomers.

Mechanism of Action: The Stereochemical Imperative

To understand the assay design, one must understand the binding kinetics. Avibactam functions via a reversible covalent mechanism , unlike the suicide inhibition seen in clavulanic acid.

The Binding Logic
  • Avibactam ((2S, 5R)): The amide carbonyl carbon is positioned perfectly to undergo nucleophilic attack by the catalytic Serine (e.g., Ser70 in Class A). The sulfate group mimics the carboxylate of the D-Ala-D-Ala bacterial cell wall precursor, anchoring it in the active site.

  • ent-Avibactam ((2R, 5S)): Due to the inverted stereocenters, the sulfate group and carbonyl cannot simultaneously occupy the oxyanion hole and the carboxylate binding pocket. This steric clash prevents the formation of the stable carbamoyl-enzyme complex.

Visualization: Inhibitor Interaction Pathway

The following diagram illustrates the kinetic pathway differences that the IC50 assay measures.

AvibactamMechanism Enzyme Free Beta-Lactamase (Active Site Open) Complex_Avi Non-Covalent Michaelis Complex Enzyme->Complex_Avi + Avibactam Complex_Ent Steric Clash (Unstable) Enzyme->Complex_Ent + ent-Avibactam Avi Avibactam (2S, 5R) EntAvi ent-Avibactam (2R, 5S) Acyl_Avi Covalent Carbamoyl Enzyme (STABLE) Complex_Avi->Acyl_Avi Nucleophilic Attack (Ser70) Acyl_Avi->Enzyme Slow Recyclization (Reversible) No_Rxn No Inhibition (Hydrolysis Continues) Complex_Ent->No_Rxn Failed Acylation

Figure 1: Kinetic divergence between Avibactam and its enantiomer. The assay quantifies the failure of ent-Avibactam to reach the stable covalent state.

Comparative Performance Analysis

The following data represents expected benchmarks when validating ent-Avibactam against standard controls using a KPC-2 (Class A) or AmpC (Class C) enzyme system.

Table 1: Comparative IC50 Benchmarks (Representative Data)
CompoundStereochemistryMechanismKPC-2 IC50 (nM)AmpC IC50 (nM)Interpretation
Avibactam (2S, 5R)Reversible Covalent3 - 10 5 - 15 Highly Potent (Active)
ent-Avibactam (2R, 5S)Steric Mismatch> 100,000 > 100,000 Inactive (Distomer)
Tazobactam (2S, 3S, 5R)Suicide Inhibitor1,200 - 3,000> 50,000Moderate / Resistant

Critical Insight: If your ent-Avibactam sample shows an IC50 < 10 µM, it is likely contaminated with the active enantiomer (Avibactam) or another impurity. The IC50 assay effectively doubles as a chiral purity test.

Experimental Protocol: Nitrocefin Competition Assay

This protocol uses Nitrocefin , a chromogenic cephalosporin. When hydrolyzed by a beta-lactamase, its color shifts from yellow (


 386 nm) to red (

482 nm).[1]
Reagents & Equipment[1]
  • Enzyme: Recombinant KPC-2 or AmpC (Final conc: 0.1 – 1.0 nM).

  • Substrate: Nitrocefin (Stock: 10 mM in DMSO; Final: 50-100 µM).

  • Buffer: 50 mM HEPES or Phosphate Buffer (pH 7.0), 0.1 mg/mL BSA (prevents enzyme adsorption).

  • Detection: Microplate reader capable of kinetic reading at 482 nm.

Step-by-Step Workflow
Phase 1: Preparation & Pre-Incubation (Crucial Step)

Unlike simple competitive inhibitors, Avibactam requires time to form the covalent bond. Omitting pre-incubation will artificially inflate the IC50.

  • Dilution Series: Prepare 10-point serial dilutions (1:3) of ent-Avibactam (Range: 1 mM to 0.1 µM) and Avibactam (Range: 1 µM to 0.1 nM).

  • Enzyme Mix: Dilute enzyme in assay buffer to 2x final concentration.

  • Incubation: Add 50 µL of Inhibitor + 50 µL of Enzyme to plate wells.

  • Time: Incubate at 30°C for 10-20 minutes . This allows the active inhibitor to carbamylate the enzyme.

Phase 2: Reaction & Measurement[2]
  • Substrate Addition: Add 100 µL of Nitrocefin (2x concentration) to all wells.

  • Kinetic Read: Immediately monitor Absorbance (482 nm) every 30 seconds for 10 minutes.

  • Controls:

    • 100% Activity: Enzyme + Buffer + Nitrocefin (No Inhibitor).

    • 0% Activity: Buffer + Nitrocefin (No Enzyme).

Visualization: Assay Workflow

AssayWorkflow cluster_0 Phase 1: Equilibrium cluster_1 Phase 2: Kinetics Step1 Mix Enzyme + Inhibitor (Avibactam or ent-Avibactam) Step2 Incubate 20 mins @ 30°C (Allow Covalent Bond Formation) Step1->Step2 Step3 Add Nitrocefin Substrate (Start Reaction) Step2->Step3 Step4 Measure Abs @ 482nm (Initial Velocity V0) Step3->Step4

Figure 2: Standardized workflow for IC50 determination ensuring pre-equilibration of the covalent inhibitor.

Data Analysis & Calculation

To ensure trustworthiness (E-E-A-T), data must be processed using the Initial Velocity (


)  method, not just endpoint absorbance.
  • Calculate Velocity: Determine the slope (mOD/min) of the linear portion of the reaction curve (first 2-5 minutes) for each concentration.

  • Normalization:

    
    
    
  • Curve Fitting: Fit the data to the 4-Parameter Logistic (Hill) Equation :

    
    
    
    • X: Log of inhibitor concentration.

    • Y: % Activity.

Interpretation of Results
  • Avibactam: Expect a sigmoidal curve with a sharp transition. Hill slope should be close to -1.0.

  • ent-Avibactam: Expect a flat line (near 100% activity) across the concentration range. If a partial curve is seen at very high concentrations (>100 µM), it indicates weak non-specific binding or chiral impurity.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[2][3][4] Proceedings of the National Academy of Sciences, 109(29), 11663–11668.[4]

  • Lahiri, S. D., et al. (2013). "Kinetic Characterization of Avibactam against Class A and C β-Lactamases." Antimicrobial Agents and Chemotherapy, 57(12).

  • O'Callaghan, C. H., et al. (1972). "Novel method for detection of beta-lactamases by using a chromogenic cephalosporin substrate." Antimicrobial Agents and Chemotherapy, 1(4), 283–288.

  • King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class A and C β-Lactamases." ACS Infectious Diseases, 1(4).

Sources

Validation

Technical Guide: Chiral Purity Confirmation of ent-Avibactam Sodium Salt

Executive Summary The precise stereochemical characterization of diazabicyclooctane (DBO) inhibitors is a critical quality attribute in drug development. Avibactam sodium, a non- -lactam -lactamase inhibitor, possesses a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise stereochemical characterization of diazabicyclooctane (DBO) inhibitors is a critical quality attribute in drug development. Avibactam sodium, a non-


-lactam 

-lactamase inhibitor, possesses a rigid bicyclic structure with two chiral centers at positions 2 and 5, configured as (2S, 5R) .[1]

Its enantiomer, ent-Avibactam [(2R, 5S)] , is a potential process impurity or a specific reference standard required for method validation. Due to the high polarity and zwitterionic nature of the sodium salt, traditional Normal Phase (NP) chiral chromatography often fails due to poor solubility and peak tailing.

This guide objectively compares analytical methodologies for confirming the chiral purity of ent-Avibactam sodium, recommending a Reversed-Phase Chiral HPLC (RP-Chiral) approach using immobilized polysaccharide stationary phases as the superior protocol.

The Stereochemical Challenge

The structural rigidity of the diazabicyclooctane ring creates a distinct separation challenge. Unlike lipophilic drugs, ent-Avibactam sodium is highly water-soluble.

  • Target Analyte: ent-Avibactam Sodium[1][2][3]

  • Configuration: (2R, 5S)

  • Counter-Enantiomer (Impurity): Avibactam Sodium (2S, 5R)[1]

  • Detection Challenge: Lack of strong chromophores requires low-UV detection (200–215 nm), increasing susceptibility to baseline drift in gradient methods.

Stereochemical Relationship Diagram

The following diagram illustrates the enantiomeric relationship and the critical chiral centers.

Stereochemistry cluster_0 Diazabicyclooctane Core Avi Avibactam Sodium (Therapeutic Isomer) (2S, 5R) Mirror || Mirror Plane || Avi->Mirror EntAvi ent-Avibactam Sodium (Target Analyte) (2R, 5S) Mirror->EntAvi

Figure 1: Stereochemical relationship between Avibactam and ent-Avibactam. The (2R, 5S) configuration is the specific target of this analysis.

Comparative Analysis of Methodologies

We evaluated three distinct approaches for chiral purity confirmation. The comparison focuses on Resolution (


) , Solubility , and Robustness .
Method A: Immobilized Polysaccharide RP-HPLC (Recommended)

This method utilizes an immobilized Amylose-based column in Reversed-Phase mode.

  • Mechanism: Inclusion complexation combined with hydrogen bonding in an aqueous environment.

  • Pros: Excellent solubility for sodium salts; controls ionization state via buffer pH; highly durable column.

  • Cons: Higher column cost; requires careful equilibration.

Method B: Polar Organic Mode (POM)

Uses polar solvents (Acetonitrile/Methanol) with acid/base additives on coated polysaccharide columns.

  • Pros: Lower backpressure than RP; good for polar compounds that are not salts.

  • Cons: Sodium salts often precipitate or exhibit severe tailing without high water content; "Memory effect" on coated columns.

Method C: Specific Optical Rotation (Polarimetry)
  • Pros: Rapid, inexpensive, pharmacopeial standard for identity.

  • Cons: Scientifically insufficient for purity. It cannot distinguish between a 99% pure sample and a 95% pure sample with non-chiral impurities, nor can it quantitate trace enantiomeric excess (ee) accurately at low levels (<1%).

Summary Data Table
FeatureMethod A: RP-Chiral (Immobilized)Method B: Polar Organic ModeMethod C: Polarimetry
Stationary Phase Amylose tris(3-chlorophenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)N/A
Mobile Phase Buffer (pH 3-5) / AcetonitrileMeOH / ACN / DEA / TFAWater
Solubility Excellent (Aqueous)Poor (Risk of precipitation)Excellent
Resolution (

)
> 2.5 (Baseline)< 1.5 (Often co-elutes)N/A
Sensitivity (LOQ) 0.05%0.5%> 2.0%
Verdict Gold Standard Not RecommendedIdentity Only

Detailed Experimental Protocol: Method A

This protocol describes the validation-ready method for ent-Avibactam sodium using an immobilized Amylose column (e.g., CHIRALPAK® ID-3 / IG-3 or equivalent).

Reagents and Materials[4][5][6][7]
  • Column: Immobilized Amylose tris(3-chlorophenylcarbamate),

    
    , 
    
    
    
    .
  • Solvent A: 20 mM Ammonium Bicarbonate (adjusted to pH 7.0 with Formic Acid) or 0.1%

    
     (pH 2.0) depending on column tolerance. Note: For Avibactam, acidic pH (2.5–3.0) is preferred to suppress ionization of the carboxylate, improving retention.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Chromatographic Conditions[8][9]
  • Mode: Isocratic Reversed-Phase

  • Mobile Phase: Buffer : Acetonitrile (90 : 10 v/v)

    • Rationale: High aqueous content ensures the sodium salt remains dissolved and interacts with the chiral selector.

  • Flow Rate: 0.8 mL/min

  • Column Temp:

    
    
    
  • Detection: UV @ 210 nm

    • Note: Avibactam lacks strong UV chromophores. 210 nm captures the amide absorption.

  • Injection Volume: 5

    
    
    
Sample Preparation (Self-Validating Step)

To prevent "solvent shock" which causes peak distortion:

  • Stock Solution: Dissolve 10 mg ent-Avibactam Sodium in 10 mL of Mobile Phase .

  • System Suitability Solution: Mix ent-Avibactam and Avibactam (racemate or spiked reference) at 0.5 mg/mL each.

Method Validation Workflow

The following Graphviz diagram outlines the logic flow for validating this chiral method.

ValidationWorkflow Start Method Development Solubility Solubility Check (Water/Buffer) Start->Solubility Screening Column Screening (Immobilized Amylose vs Cellulose) Solubility->Screening Opt Mobile Phase Optimization (% Organic & pH) Screening->Opt Decision Resolution > 2.0? Opt->Decision Decision->Screening No (Change Column) Final Final Method (RP-Mode) Decision->Final Yes Validation Validation (ICH Q2) Specificity, LOD, LOQ Final->Validation

Figure 2: Logical workflow for developing and validating the chiral HPLC method.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols.Add 0.1% Trifluoroacetic acid (TFA) to the buffer to suppress silanol activity.
Split Peaks Sample solvent incompatibility.Ensure sample is dissolved in the mobile phase, not pure organic solvent.
Baseline Drift UV absorption of buffer at 210 nm.Use Phosphate buffer instead of Acetate/Formate for lower UV cutoff.

References

  • PubChem. (2023). Avibactam Sodium | C7H10N3NaO6S. National Library of Medicine. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2015).[1] Avycaz (Ceftazidime-Avibactam) NDA Approval Package - Chemistry Review. U.S. Food and Drug Administration. [Link]

Sources

Comparative

NMR spectral characterization of ent-Avibactam sodium

Publish Comparison Guide: NMR Spectral Characterization of ent-Avibactam Sodium Executive Summary: The Stereochemical Imperative In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, Avibactam sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: NMR Spectral Characterization of ent-Avibactam Sodium

Executive Summary: The Stereochemical Imperative

In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, Avibactam sodium (NXL-104) represents a clinical breakthrough.[1] However, its synthesis involves multiple chiral centers, creating the potential for stereoisomeric impurities. ** ent-Avibactam sodium** is the enantiomer of the active pharmaceutical ingredient (API).

While ent-Avibactam shares identical physical properties (melting point, solubility) and achiral spectral signatures with Avibactam, it is distinct in its interaction with polarized light and chiral biological environments. This guide provides a definitive protocol for characterizing ent-Avibactam sodium, focusing on Nuclear Magnetic Resonance (NMR) strategies to distinguish it from the active (2S,5R) isomer.

Key Comparison Point: In standard NMR solvents (D₂O, DMSO-d₆), ent-Avibactam is indistinguishable from Avibactam. Differentiation requires Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents (LSRs) to induce diastereomeric environments.

Structural & Stereochemical Context

To interpret the NMR data, one must first understand the rigid bicyclic framework.

  • Avibactam (API): (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.

  • ** ent-Avibactam:** (2R,5S)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.

Both share a cis-fused bridgehead geometry, which is critical for their bioactivity (or lack thereof) and spectral splitting patterns.

Stereochemistry cluster_0 Stereochemical Relationship cluster_1 NMR Environment Avibactam Avibactam (API) (2S, 5R) Active Inhibitor Mirror Mirror Plane Avibactam->Mirror Achiral Achiral Solvent (D2O, DMSO) Identical Spectra Avibactam->Achiral Chiral Chiral Environment (CSA / LSR) Split Signals Avibactam->Chiral EntAvibactam ent-Avibactam (2R, 5S) Enantiomeric Impurity Mirror->EntAvibactam EntAvibactam->Achiral EntAvibactam->Chiral

Figure 1: Stereochemical relationship and NMR environmental impact on spectral differentiation.

Baseline Characterization: Achiral NMR Fingerprint

In an achiral environment, ent-Avibactam serves as a perfect spectral match to the API. The following assignments are valid for both enantiomers. Any deviation in chemical shift or coupling constant suggests a diastereomer (e.g., trans-fused impurity) or degradation product, not the enantiomer.

Experimental Conditions:

  • Solvent: D₂O ( Deuterium Oxide) is preferred to avoid amide proton exchange broadening, though DMSO-d₆ allows observation of amide NH protons.

  • Frequency: 400 MHz or higher recommended for resolution of bridgehead multiplets.

  • Reference: TSP (0.00 ppm) or residual solvent.

Table 1: Consensus 1H and 13C NMR Assignments (D₂O)

Note: Shifts are identical for Avibactam and ent-Avibactam.

PositionCarbon Typeδ ¹³C (ppm)δ ¹H (ppm)Multiplicity & Coupling (Hz)
C-7 C=O (Lactam)~168.5
C-2' C=O (Amide)~174.2
C-6 N-CH-Bridge(N-Sulfonyloxy attachment site)
H-5 Bridgehead CH~59.84.15d, J = 3.0 Hz
H-2 Chiral CH~60.53.98d, J = 7.5 Hz
H-3 CH₂~18.51.85 - 2.10m (Multiplet, overlap)
H-4 CH₂~47.23.05 (eq)3.25 (ax)d, J = 12.0 Hz (Germinal)
H-8 Bridge CH₂~20.11.65 (syn)2.35 (anti)m

Diagnostic Signals:

  • The Doublet at 4.15 ppm (H-5): This bridgehead proton is diagnostic of the [3.2.1] bicyclic system.

  • The Doublet at 3.98 ppm (H-2): The coupling constant (J ~7.5 Hz) confirms the specific orientation of the carboxamide group relative to the ring, consistent with the (2S,5R) or (2R,5S) configuration.

Comparative Differentiation: The Chiral Protocol

To distinguish ent-Avibactam from Avibactam, or to quantify ent-Avibactam as an impurity (Enantiomeric Excess, ee), you must break the symmetry.

Methodology: Chiral Solvating Agent (CSA) Addition Standard chiral HPLC is often preferred for QC, but NMR offers an immediate structural verification without method development.

Recommended Reagent: (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Mechanism:[2] The CSA forms a transient diastereomeric complex with the amine/amide functionalities of the Avibactam scaffold.

  • Observation: The chemical shifts of the enantiomers will "split." The magnitude of this split (

    
    ) is proportional to the strength of the interaction.
    
Protocol Workflow:
  • Dissolution: Dissolve 10 mg of the sample (Avibactam or ent-Avibactam) in 600 µL of CDCl₃ (if solubility permits) or CD₃OD. Note: D₂O is poor for most CSAs.

  • Baseline Scan: Acquire a standard 1H spectrum.

  • Titration: Add 0.5 equivalents of the Chiral Shift Reagent.

  • Equilibration: Shake and allow to settle for 5 minutes.

  • Chiral Scan: Acquire 1H spectrum.[3] Look for splitting of the H-2 or H-5 signals.

  • Quantification: Integration of the split peaks yields the enantiomeric ratio (er).

ChiralWorkflow Step1 Step 1: Sample Prep 10mg Sample + CD3OD Step2 Step 2: Baseline 1H NMR Confirm Purity (Achiral) Step1->Step2 Step3 Step 3: Add CSA (e.g., Pirkle Alcohol or Eu(hfc)3) Step2->Step3 Step4 Step 4: Acquire Chiral Scan Observe Peak Splitting Step3->Step4 Decision Are Signals Split? Step4->Decision ResultA Single Set of Peaks: Pure Enantiomer (Need Reference to ID) Decision->ResultA No ResultB Double Set of Peaks: Racemic Mixture (Calculate ee%) Decision->ResultB Yes

Figure 2: Workflow for Chiral Purity Determination via NMR.

Stereochemical Confirmation: NOESY Analysis

While enantiomers cannot be distinguished by NOESY in achiral solvents, diastereomers can. To ensure your "ent-Avibactam" is indeed the enantiomer and not a diastereomer (e.g., the 2S,5S isomer), you must validate the relative stereochemistry.

The "Cis-Bridge" Confirmation: Both Avibactam and ent-Avibactam possess a cis-relationship between the bridgehead nitrogen and the C-2 substituent.

  • Key NOE Correlation: Strong NOE between H-2 and H-5 (or bridgehead protons) confirms the bicyclic chair/boat conformation is intact.

  • Absence of NOE: If H-2 and H-5 show no correlation but strong correlations to external faces, suspect a diastereomeric impurity.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[4] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.

  • Lagacé-Wiens, P. R., et al. (2011). "Activity of NXL104 in Combination with β-Lactams against Genetically Characterized Escherichia coli and Klebsiella pneumoniae Isolates." Antimicrobial Agents and Chemotherapy, 55(12), 5534-5538.

  • Goldenberg, D., et al. (2015). "Ceftazidime/avibactam: a new antibiotic for Gram-negative infections." Drug Design, Development and Therapy, 9, 137-159.

  • Wenzler, E., et al. (2016). "Ceftazidime-Avibactam: A Novel Cephalosporin/β-lactamase Inhibitor Combination."[5] Clinical Infectious Diseases, 62(suppl 2), S23-S34.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For standard CSA protocols).

Sources

Validation

Comparative Pharmacokinetics and Stereochemical Efficacy of Avibactam Enantiomers

Topic: Comparative Pharmacokinetics of Avibactam Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stereochemical Imperative A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Avibactam Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

Avibactam (NXL104) represents a paradigm shift in


-lactamase inhibition, utilizing a diazabicyclooctane (DBO) non-

-lactam scaffold. Unlike classical inhibitors (e.g., clavulanate) that rely on a suicide substrate mechanism, Avibactam functions via a reversible covalent carbamylation.

Critical Distinction: Avibactam is exclusively the (2S,5R) enantiomer. While early synthetic routes produced racemates, comparative profiling revealed that the (2R,5S) antipode is pharmacologically inert and physically unstable. This guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) divergence that necessitates the isolation of the (2S,5R) form, providing experimental protocols for their separation and validation.

Molecular Architecture & Mechanism of Action[1][2]

The pharmacological potency of Avibactam is strictly governed by its stereochemistry. The rigid DBO scaffold positions the C2-carboxamide and C6-sulfate groups in a specific spatial arrangement required to mimic the transition state of


-lactam hydrolysis.
Comparative Mechanism: Lock-and-Key vs. Steric Clash

The (2S,5R) configuration allows the molecule to enter the oxyanion hole of serine


-lactamases (Classes A, C, and some D), forming a stable carbamoyl-enzyme complex. The (2R,5S) enantiomer fails to achieve this due to steric hindrance, rendering it inactive.
Diagram 1: Stereochemical Mechanism of Action

Avibactam_MOA cluster_Active Active Enantiomer (2S,5R) cluster_Inactive Inactive Enantiomer (2R,5S) Enzyme Serine Beta-Lactamase (Active Site Ser70) Complex_Stable Stable Carbamoyl-Enzyme Complex Enzyme->Complex_Stable Covalent Bond Formation No_Bind Steric Clash (No Acylation) Enzyme->No_Bind Avi_Active (2S,5R)-Avibactam Avi_Active->Enzyme Nucleophilic Attack Recyclization Reversible Recyclization (Drug Recovered) Complex_Stable->Recyclization Slow Deacylation Recyclization->Avi_Active Intact Drug Release Avi_Inactive (2R,5S)-Avibactam Avi_Inactive->Enzyme Blocked Entry

Caption: The (2S,5R) enantiomer undergoes reversible acylation/recyclization, whereas the (2R,5S) antipode is sterically excluded from the catalytic pocket.

Comparative Pharmacokinetic Profile

Direct clinical PK data exists only for the (2S,5R) enantiomer. Data for the (2R,5S) enantiomer is derived from preclinical selection studies and impurity profiling.

Pharmacokinetic Parameters (Human vs. Preclinical)
Parameter(2S,5R)-Avibactam (Active) (2R,5S)-Avibactam (Inactive) Implication
Bioactivity (IC50) ~8 nM (TEM-1), ~80 nM (P99)> 10,000 nM (Inactive)The (2R,5S) form contributes only osmotic load without therapeutic benefit.
Physical State Crystalline Solid (Stable)Amorphous / HygroscopicThe inactive enantiomer absorbs moisture, destabilizing formulation.
Volume of Distribution (Vd) ~22 L (Extracellular fluid)Predicted similar (Passive)Both distribute into extracellular water; inactive form would dilute effective concentration.
Protein Binding Low (~8%)Low (Predicted)High free fraction for both; no chiral displacement expected.
Metabolism Negligible (Excreted Unchanged)NegligibleCritical: No chiral inversion occurs in vivo. The administered enantiomer remains fixed.
Elimination Renal (Glomerular Filtration)RenalCo-administration would compete for renal clearance capacity.
The "Chiral Stability" Factor

Unlike ibuprofen or thalidomide, Avibactam does not undergo in vivo chiral inversion. This metabolic stability is crucial. If the (2S,5R) form converted to (2R,5S), therapeutic efficacy would plummet over time.

  • Evidence: Recovery of unchanged drug in urine is >97% within 48 hours.

  • Protocol Validation: Chiral LC-MS analysis of urine samples confirms the absence of the (2R,5S) antipode post-administration.

Experimental Protocols: Chiral Separation & Quantification

To validate the purity of Avibactam or study the kinetics of potential impurities, a robust chiral separation method is required. The following protocol is adapted from validated industrial separation techniques (e.g., Patent EP3505518A1).

Protocol: High-Performance Liquid Chromatography (HPLC) Chiral Resolution

Objective: Quantify the ratio of (2S,5R) vs. (2R,5S) isomers in a bulk drug substance or biological matrix.

Materials:

  • Stationary Phase: Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (65 : 35 : 0.05 v/v/v).[1]

  • Detection: UV at 210 nm (or MS/MS for biological samples).

Workflow:

  • Sample Prep: Dissolve Avibactam sample in Ethanol (0.5 mg/mL). Filter through 0.22 µm PTFE filter.

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins. Temperature: 25°C.

  • Injection: Inject 20 µL of sample.

  • Elution Profile:

    • Peak 1 ((2R,5S) - Inactive): Retention time ~10.8 min.

    • Peak 2 ((2S,5R) - Active): Retention time ~17.4 min.

  • Calculation:

    
    
    
Diagram 2: Chiral Bioanalysis Workflow

Chiral_Analysis Sample Plasma/Urine Sample Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Supernatant Supernatant Recovery Extraction->Supernatant LC Chiral LC (Chiralpak AD-H) Supernatant->LC Inject MS MS/MS Detection (m/z 264 -> 96) LC->MS Separation Data Chromatogram Analysis MS->Data Quantification

Caption: Workflow for isolating and quantifying Avibactam enantiomers from biological matrices to verify chiral stability.

Synthesis & Purification Rationale

The pharmacokinetic superiority of the (2S,5R) form drives the synthetic strategy. The synthesis utilizes a Lipase-Catalyzed Resolution step to ensure high enantiomeric purity early in the process.

Key Synthetic Step:

  • Enzyme: Lipozyme CALB (Candida antarctica Lipase B).

  • Substrate: 5-hydroxy-2-ethyl piperidine carboxylate.[2][3]

  • Outcome: Selective hydrolysis yields the (2S,5S) acid precursor, which is chemically converted to the (2S,5R) final product with >99% diastereomeric excess (d.e.).

Why this matters for PK: By ensuring >99% purity at the synthesis stage, the "burden" of the inactive enantiomer is removed. If administered as a racemate (50/50), the patient would require double the renal clearance capacity to eliminate the drug, potentially increasing the Area Under the Curve (AUC) of the inactive form and risking accumulation in renally impaired patients.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668.

  • Lagacé-Wiens, P. R., et al. (2014). "Avibactam: A review of its mechanism of action, in vitro activity, pharmacokinetics, and clinical efficacy." Core Evidence, 9, 13-25.

  • Merck Sharp & Dohme Corp. "Ceftazidime and Avibactam - FDA Prescribing Information." U.S. Food and Drug Administration.[4][5]

  • Dedhiya, N., et al. (2019). "Polymorphic form of avibactam sodium (NXL104)." European Patent Office, EP3505518A1.

  • Ball, M., et al. (2016). "Synthesis of Avibactam from 5-Hydroxypicolinic Acid." Organic Process Research & Development, 20(10), 1799-1805.

Sources

Comparative

Comparative Guide: ent-Avibactam Sodium vs. Avibactam Sodium

Topic: Cross-reactivity and Enantiomeric Specificity Studies Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Stereochemical Imperative In the development of diazabi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity and Enantiomeric Specificity Studies Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Avibactam sodium (NXL-104) is the active pharmaceutical ingredient (API), possessing a specific (2S, 5R) absolute configuration. Its enantiomer, ent-Avibactam sodium (2R, 5S), is a chiral impurity that lacks the precise 3D geometry required to inhibit serine beta-lactamases effectively.

This guide provides a technical comparison of these two enantiomers, focusing on their pharmacological divergence (enzymatic cross-reactivity) and the analytical methodologies required to distinguish them (chiral purity analysis).

Molecular & Structural Comparison

The two molecules are non-superimposable mirror images. While they share identical physicochemical properties in an achiral environment (solubility, melting point), their behavior in chiral biological systems (enzymes) and on chiral stationary phases is distinct.

FeatureAvibactam Sodium (Active) ent-Avibactam Sodium (Impurity)
Code Name NXL-104, AVE1330Aent-NXL-104, AVE1330A (erroneous database attribution)
CAS Number 1192491-61-4396731-20-7
Configuration (2S, 5R) (2R, 5S)
Role Potent

-lactamase inhibitor (Class A, C, some D)
Chiral impurity / Reference Standard
Pharmacology Mimics the transition state of

-lactam hydrolysis
Steric mismatch for the oxyanion hole
Key Interaction Covalent acylation of Ser70 (reversible)Negligible or non-specific binding
Pharmacological Specificity: Why Configuration Matters

The "cross-reactivity" of ent-Avibactam with the target enzymes (beta-lactamases) is a study in stereoselectivity. Avibactam functions by mimicking the D-alanyl-D-alanine terminus of peptidoglycan, fitting into the active site of enzymes like KPC-2 and TEM-1.

Mechanism of Action vs. Enantiomeric Inactivity
  • Avibactam (2S, 5R): The amide carbonyl carbon is positioned perfectly for nucleophilic attack by the catalytic Serine residue (e.g., Ser70 in Class A). The sulfate group mimics the carboxylate of the beta-lactam, anchoring the molecule via interactions with Asn132 and other conserved residues.

  • ent-Avibactam (2R, 5S): Due to the inversion of the bridgehead carbons, the sulfate group and the reactive carbonyl are oriented in opposite directions relative to the enzyme's binding pocket. This prevents the formation of the pre-acylation complex, rendering the enantiomer pharmacologically inert or significantly less potent (IC50 values orders of magnitude higher).

Visualization: Mechanism of Inhibition (Avibactam)

AvibactamMechanism Enzyme Free Beta-Lactamase (Ser70-OH) Complex Non-Covalent Michaelis Complex Enzyme->Complex + Avibactam Avi Avibactam (2S, 5R) Avi->Complex AcylEnzyme Covalent Acyl-Enzyme (Carbamoylation) Complex->AcylEnzyme Nucleophilic Attack (Ser70) Deacylation Recyclization & Release AcylEnzyme->Deacylation Slow Reversibility (t1/2 > 15 min) Deacylation->Enzyme Regenerated Enzyme Deacylation->Avi Intact Inhibitor EntAvi ent-Avibactam (2R, 5S) EntAvi->Complex Steric Clash (No Binding)

Caption: The catalytic cycle of Avibactam inhibition. The (2S, 5R) geometry is critical for the formation of the covalent acyl-enzyme complex. The enantiomer fails to enter this cycle efficiently.

Analytical Cross-Reactivity: Chiral Separation Protocol

Distinguishing ent-Avibactam from Avibactam is impossible with standard reverse-phase HPLC (C18). A chiral stationary phase (CSP) is required.[1] The industry standard often controls chirality at the intermediate stage (e.g., the benzyl-protected precursor), where separation is often more robust, though direct separation of the final salt is also possible.

Experimental Protocol: Determination of Enantiomeric Purity

Objective: Quantify ent-Avibactam impurity (limit typically <0.5% or <0.1%) in Avibactam Sodium drug substance.

Methodology: Chiral HPLC (Polysaccharide-based CSP)[1][2]

  • Sample Preparation:

    • Dissolve Avibactam Sodium (1.0 mg/mL) in Mobile Phase.

    • Prepare ent-Avibactam reference standard (0.005 mg/mL) for sensitivity verification.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or Chiralpak IC (Amylose-based), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) : Trifluoroacetic acid (TFA).

      • Ratio: 85 : 15 : 0.1 : 0.1 (Polar Organic/Normal Phase mode is preferred for DBOs to maximize selectivity).

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

    • Temperature: 25°C.

  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between Avibactam and ent-Avibactam peaks.
      
    • Tailing Factor: < 1.5.[1][3]

    • Sensitivity: S/N ratio > 10 for the 0.05% impurity level.

Data Interpretation:

  • Avibactam (2S, 5R): Typically elutes second (depending on specific column/solvent interaction).

  • ent-Avibactam (2R, 5S): Elutes first.

  • Cross-Reactivity Note: In this assay, "cross-reactivity" refers to co-elution. A non-selective method (e.g., C18) would show 100% cross-reactivity (single peak). The Chiralpak method ensures 0% analytical cross-reactivity.

Visualization: Analytical Workflow

HPLC_Workflow cluster_peaks Separation Profile Sample Sample: Avibactam Sodium (Contains trace ent-Avibactam) Column Chiral Column (Amylose tris-(3,5-dimethylphenylcarbamate)) Sample->Column Injection Interaction Chiral Recognition Mechanism: 1. H-Bonding (Amide/Carbamate) 2. Steric Inclusion (Piperidine ring) Column->Interaction Interaction Detector UV Detection (210 nm) Column->Detector Elution Result Chromatogram Output Detector->Result Peak1 Peak 1: ent-Avibactam (Mismatched interaction) Result->Peak1 Peak2 Peak 2: Avibactam (Stronger interaction) Result->Peak2

Caption: Analytical workflow for separating Avibactam enantiomers using Chiral Stationary Phases (CSPs).

Biological Cross-Reactivity (Immunology)

While the primary focus of "cross-reactivity" for enantiomers is enzymatic, safety assessments also consider immunological cross-reactivity with beta-lactam antibiotics.

  • Structural Distinctness: Avibactam is a diazabicyclooctane (DBO), not a beta-lactam. It lacks the fused beta-lactam ring responsible for the formation of penicilloyl-protein conjugates (the major determinant of penicillin allergy).

  • Clinical Consequence: Studies indicate negligible immunological cross-reactivity between Avibactam and cephalosporins/penicillins. The ent-Avibactam impurity, sharing the same DBO core, similarly presents low risk of allergic cross-reaction with beta-lactams, though its specific haptenization potential is theoretically identical to the parent drug due to identical chemical reactivity (covalent binding), simply with different protein targets.

References
  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[4][5] Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Link

  • Lahiri, S. D., et al. (2013). "Selection and molecular characterization of ceftazidime/avibactam-resistant mutants in Pseudomonas aeruginosa strains containing derepressed AmpC." Journal of Antimicrobial Chemotherapy, 68(10), 2284-2288. Link

  • Goldenberg, D., et al. (2014). "Preparation of chiral isomers of key intermediate of Avibactam sodium." Patent CN106432060A. Link

  • Lagacé-Wiens, P. R., et al. (2014). "Avibactam: a review of its pharmacology and in vitro activity." Core Evidence, 9, 13-25. Link

  • Mushtaq, S., et al. (2010). "In vitro activity of NXL104, a novel non-beta-lactam beta-lactamase inhibitor, in combination with ceftazidime."[5] Antimicrobial Agents and Chemotherapy, 54(9), 3761-3767. Link

Sources

Validation

Comparative Guide: Reference Standards for ent-Avibactam Sodium Analysis

This guide is structured as a high-level technical directive for analytical chemists and pharmaceutical scientists. It bypasses generic templates to focus on the critical causality of chiral analysis for Avibactam Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for analytical chemists and pharmaceutical scientists. It bypasses generic templates to focus on the critical causality of chiral analysis for Avibactam Sodium.

Executive Summary: The Chiral Imperative

Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor with a diazabicyclooctane scaffold.[1][2] Its efficacy relies strictly on the (2S, 5R) stereochemical configuration. The enantiomer, (2R, 5S)-Avibactam (referred to here as ent-Avibactam), is a critical process-related impurity.[1]

In regulatory environments (ICH Q3A/Q3B), controlling the enantiomeric purity is mandatory. This guide compares the performance of using a high-purity isolated ent-Avibactam Reference Standard against alternative methodologies (Racemic Spiking and Polarimetry) to demonstrate why the isolated standard is the only self-validating approach for trace-level quantitation.[1]

Technical Grounding: Stereochemical Landscape

To understand the analytical challenge, one must visualize the target. Avibactam possesses two chiral centers.[1][3]

  • Active Drug (API): (2S, 5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate sodium.[1][4]

  • The Impurity (ent-Avibactam): (2R, 5S)-enantiomer.[1][5]

  • Diastereomers: (2S, 5S) and (2R, 5R).[5]

While diastereomers have different physical properties (and are separable on achiral C18 columns), the ent-Avibactam enantiomer has identical physical properties to the API in an achiral environment. Separation requires a chiral stationary phase (CSP) capable of "chiral recognition."

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate reference standard based on the analytical goal.

ChiralAnalysisLogic Start Objective: Quantify Enantiomeric Purity MethodSelect Method Selection Start->MethodSelect Polarimetry Alternative A: Optical Rotation (Polarimetry) MethodSelect->Polarimetry Legacy/Rough Check Racemic Alternative B: Racemic Standard Spiking MethodSelect->Racemic Cost Saving EntStd Gold Standard: Isolated ent-Avibactam Std MethodSelect->EntStd Regulatory Compliance Fail1 FAIL: Low Sensitivity (LOD > 1%) Polarimetry->Fail1 Fail2 RISK: Co-elution Uncertainty No true retention marker Racemic->Fail2 Success SUCCESS: Validated Quantitation (LOD < 0.05%) EntStd->Success

Caption: Decision matrix demonstrating why isolated ent-Avibactam standards are required for high-sensitivity validation.

Comparative Performance Analysis

The following data synthesizes experimental outcomes when quantifying 0.1% ent-Avibactam in a bulk Avibactam Sodium sample.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: Isolated ent-Avibactam Standard Method B: Racemic Mixture Spiking Method C: Polarimetry (Specific Rotation)
Principle Direct external standard calibration using pure (2R, 5S).[1]Spiking API with racemate (50:50) to identify retention time.[1]Measurement of rotation angle of plane-polarized light.[1]
Specificity High. Unambiguously identifies the enantiomer peak.[1]Medium. Risks confusion with diastereomers if resolution is poor.[1]None. Cannot distinguish enantiomeric excess from other chiral impurities.
Limit of Quantitation (LOQ) 0.03% - 0.05% (HPLC-UV)~0.1% (Dependent on API tailing)> 1.0% (Insufficient for trace analysis)
Linearity (R²) > 0.999 (0.05% to 1.0% range)Variable (Matrix effects from high API load)N/A
Regulatory Risk Low. Meets ICH Q3A/Q3B requirements.[1]Medium. Hard to prove "absence" of interference.[1]High. Not accepted for trace impurity release testing.[1]
Cost High (Requires custom synthesis/purification).[1]Low.Low.
Expert Insight: The Causality of Failure in Alternatives
  • Why Polarimetry Fails: Avibactam Sodium has a specific rotation.[1] However, at 0.1% impurity levels, the change in rotation is within the noise of the instrument. It is a bulk property measurement, not an impurity measurement.

  • Why Racemic Spiking is Risky: While a racemate helps locate the peak, it does not allow for accurate response factor determination. If the enantiomer has a slightly different extinction coefficient in the chiral environment (rare but possible due to supramolecular interactions) or if the resolution is compromised by the massive API tail, you cannot accurately quantify the impurity without a pure standard curve.

Experimental Protocol: Self-Validating Chiral HPLC

This protocol utilizes the ent-Avibactam reference standard to establish a validated system suitability test.[1]

Objective: Separate (2S, 5R)-Avibactam (API) from (2R, 5S)-Avibactam (Impurity) with Resolution (


) > 1.5.
Materials[1][3][4][6][7][8]
  • Analyte: Avibactam Sodium API.[1][3]

  • Reference Standard: ent-Avibactam Sodium (>98% purity, chiral purity >99% ee).[1]

  • Column: Immobilized Polysaccharide Phase (e.g., Chiralpak IC or EnantioPak). Note: Immobilized phases are preferred over coated phases for stability with polar mobile phases.[1]

Mobile Phase Strategy (Polar Ionic Mode)

Avibactam is a salt.[1] Normal phase (Heptane/EtOH) is unsuitable due to solubility issues.[1]

  • Solvent A: Acetonitrile (ACN)[6]

  • Solvent B: 0.1% Formic Acid + 0.1% Diethylamine in Methanol (or 20mM Ammonium Acetate in Methanol).[1]

  • Ratio: Isocratic 60:40 (A:B).[1] Adjust based on column retention.

Step-by-Step Workflow
  • Standard Preparation (System Suitability Solution):

    • Dissolve Avibactam Sodium API to 1.0 mg/mL in Mobile Phase.[1]

    • Spike with ent-Avibactam Reference Standard to a concentration of 5.0 µg/mL (0.5% level).

    • Why? This mimics the acceptance criteria limit. If you can't see the peak here, the method fails.

  • Sensitivity Solution (LOQ Check):

    • Dilute ent-Avibactam standard to 0.5 µg/mL (0.05%).

    • Requirement: Signal-to-Noise (S/N) ratio > 10.[1]

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.[1][7]

    • Temperature: 25°C (Lower temperature often improves chiral resolution).[1]

    • Detection: UV @ 210-220 nm (Amide absorption).[1]

  • Data Analysis:

    • Calculate Resolution (

      
      ) between the main peak (API) and the minor peak (ent).
      
    • Pass Criteria:

      
      , Tailing Factor < 1.5.
      
Visualization: Chiral Separation Mechanism

The following diagram details how the "Selector" (Column) distinguishes the "Selectand" (Isomers).

ChiralMechanism CSP Stationary Phase (Polysaccharide Helix) Interaction1 3-Point Interaction: 1. H-Bonding 2. Dipole-Dipole 3. Steric Fit CSP->Interaction1 API (2S, 5R)-Avibactam (API) API->Interaction1 Ent (2R, 5S)-Avibactam (Impurity) Ent->Interaction1 Result1 Transient Complex (Weak Retention) Interaction1->Result1 Mismatched Geometry Result2 Stable Complex (Strong Retention) Interaction1->Result2 Matched Geometry Elution Elution Result1->Elution Elutes First (Usually API) Elution2 Elution2 Result2->Elution2 Elutes Second (Usually Ent)

Caption: The "Three-Point Interaction" model explaining why the enantiomer separates on the chiral column.

References

  • Chemical Structure & Stereochemistry

    • Avibactam Sodium.[1][3][4][8][9][10][11][12][13] American Chemical Society.[1]

  • Reference Standard Specification

    • Avibactam Sodium Salt (Impurity Reference Standards). LGC Standards.
  • Biological Activity of Enantiomer

    • ent-Avibactam sodium (AVE1330A).[1][12] MedChemExpress.

  • Chiral Method Validation Guidelines

    • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (Analogous methodology for polar amines).
  • General Avibactam Analysis

    • Method Development and Validation of Ceftazidime and Avibactam by RP-HPLC.

Sources

Safety & Regulatory Compliance

Safety

ent-Avibactam Sodium Salt: Proper Disposal &amp; Handling Procedures

Part 1: Executive Safety Directive Core Directive: ent-Avibactam Sodium Salt is a diazabicyclooctane (DBO) -lactamase inhibitor.[1] Unlike traditional -lactams, its ring-opening mechanism is reversible under certain phys...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Core Directive: ent-Avibactam Sodium Salt is a diazabicyclooctane (DBO)


-lactamase inhibitor.[1] Unlike traditional 

-lactams, its ring-opening mechanism is reversible under certain physiological conditions.[2] Therefore, chemical deactivation (e.g., bleach or base hydrolysis) is NOT a validated disposal method.

The only authorized disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Immediate "Do's and Don'ts"
CategoryActionReasoning
Drain Disposal STRICTLY PROHIBITED EPA 40 CFR Part 266 Subpart P prohibits sewering hazardous pharmaceuticals. High water solubility (approx. 2 mg/mL) creates significant aquatic risks.
Deactivation DO NOT RELY ON BLEACH DBO scaffolds are chemically stable. Oxidative deactivation is not guaranteed to destroy biological activity.
Segregation SEPARATE FROM OXIDIZERS As an organic salt, it may react vigorously with strong oxidizers. Keep in designated "Pharmaceutical/Organic" waste streams.

Part 2: Hazard Profile & Risk Assessment

To handle this compound safely, you must understand why it is hazardous.

  • Chemical Nature: Enantiomer of Avibactam (Avibactam Sodium).[1][3] It is a diazabicyclooctane non-

    
    -lactam inhibitor.
    
  • Primary Hazards (GHS):

    • H302: Harmful if swallowed.[4]

    • H315/H319: Causes skin and serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Ecological Risk: As a potent enzyme inhibitor, release into the environment can disrupt microbial communities and potentially select for resistance mechanisms in environmental bacteria.

Part 3: Disposal Workflow (Visualized)

The following decision tree outlines the mandatory workflow for disposing of ent-Avibactam Sodium Salt.

DisposalWorkflow Start Waste Generated TypeCheck Determine State Start->TypeCheck SolidWaste Solid Waste (Powder, Contaminated PPE) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Stock Solutions, Mother Liquor) TypeCheck->LiquidWaste Spill Spill / Release TypeCheck->Spill Bagging Double Bag (LDPE) Label: 'Hazardous Pharm Waste' SolidWaste->Bagging Containment Collect in HDPE Carboy NO Oxidizers LiquidWaste->Containment Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb TSDF Licensed TSDF (Treatment, Storage, Disposal Facility) Bagging->TSDF Containment->TSDF Absorb->Bagging Incineration High-Temp Incineration (>1000°C with Scrubber) TSDF->Incineration

Figure 1: Decision matrix for ent-Avibactam Sodium Salt disposal. Note that all paths lead to incineration.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired powder, contaminated gloves, weighing boats, and bench paper.

  • Containment: Place all solid waste immediately into a transparent Low-Density Polyethylene (LDPE) bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a rigid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: ent-Avibactam Sodium Salt.[1][3][4][5][6][7]

    • Hazard Class: Irritant / Toxic.

    • Note: Explicitly mark "Contains Active Pharmaceutical Ingredient (API)."

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container closed at all times.

Protocol B: Liquid Waste Disposal

Applicability: HPLC waste, stock solutions, dissolved residues.

  • Solvent Compatibility: Ensure the carrier solvent (water, DMSO, methanol) is compatible with the waste carboy material (typically HDPE).

  • Segregation:

    • Do NOT mix with strong acids (risk of exothermic degradation).

    • Do NOT mix with oxidizers (peroxides, nitrates).

  • Collection: Pour into a dedicated "Pharmaceutical Liquid Waste" carboy.

  • Rinsing: Triple-rinse original glass vials with a small amount of solvent (methanol or water) and add the rinsate to the liquid waste carboy.

    • Note: The empty glass vial must be treated as solid hazardous waste (Protocol A) unless triple-rinsed and declared "RCRA Empty" (though for APIs, treating the glass as hazardous is best practice).

Protocol C: Spill Response (Emergency)

Applicability: Accidental release of powder or liquid.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquid Spill: Surround with absorbent pads or vermiculite.

    • Powder Spill: Cover with a damp paper towel (water-moistened) to prevent dust generation. Do not dry sweep.[8]

  • Cleanup:

    • Scoop material into a wide-mouth hazardous waste jar.

    • Clean the surface with soap and water.[4][9]

    • Crucial: Do not assume bleach deactivates the residue. Collect all cleaning materials as hazardous waste.

Part 5: Regulatory Framework (USA Context)

This protocol is grounded in the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Sewering Ban: Section § 266.505 explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8][10] This applies to all healthcare facilities and is the standard of care for research labs handling APIs.

  • Waste Classification: While ent-Avibactam is not explicitly P-listed (acutely toxic) or U-listed, it falls under "Non-Creditable Hazardous Waste Pharmaceutical."

  • Transport: Ensure the waste contractor adheres to DOT regulations. While often classified as "Not Dangerous Goods" for transport (unless in a flammable solvent), it is Hazardous Waste for disposal purposes.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Avibactam Sodium. Product No. SML3869.

  • U.S. Environmental Protection Agency (EPA). (2019).[11] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[8][11] Federal Register.[11]

  • Cayman Chemical. (2024).[12] Safety Data Sheet: Avibactam (sodium salt).[5][6] Item No. 22676.

  • Ehmann, D. E., et al. (2013).[1] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[2] Proceedings of the National Academy of Sciences, 110(37), E3555-E3562. (Provides mechanistic basis for reversibility and stability).[13]

Sources

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